2,4-Dichloro-5-methylthiophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBIPXMJAAVLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182480 | |
| Record name | 2,4-Dichloro-5-methylthiophenol | |
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Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28225-88-9 | |
| Record name | 2,4-Dichloro-5-methylbenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28225-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-methylthiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028225889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-5-methylthiophenol | |
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| Record name | 2,4-dichloro-5-methylthiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.452 | |
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| Record name | 2,4-DICHLORO-5-METHYLTHIOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59T4PWA7ER | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-5-methylthiophenol
CAS Number: 28225-88-9
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-methylthiophenol, a halogenated aromatic thiol of significant interest to researchers and professionals in drug discovery and chemical synthesis. The document elucidates the compound's physicochemical properties, outlines plausible synthetic routes with detailed experimental considerations, and discusses methods for its analytical characterization. Emphasis is placed on the practical application of this compound as a chemical intermediate, underpinned by safety protocols and an understanding of its toxicological profile. This guide is intended to serve as a valuable resource for scientists engaged in the design and execution of synthetic strategies involving this versatile molecule.
Introduction
This compound, systematically named 2,4-dichloro-5-methylbenzenethiol, is a substituted aromatic thiol that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern, featuring two chlorine atoms, a methyl group, and a thiol functional group on a benzene ring, offers multiple reactive sites for the construction of more complex molecules. In the realm of drug discovery, chlorinated and sulfur-containing aromatic compounds are prevalent motifs in a wide array of therapeutic agents, contributing to enhanced biological activity and favorable pharmacokinetic properties. The strategic incorporation of this compound into molecular scaffolds can be a key step in the development of novel pharmaceuticals. This guide aims to provide a detailed technical resource for the synthesis, characterization, and safe handling of this important chemical intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 28225-88-9 | [1][2] |
| Molecular Formula | C₇H₆Cl₂S | [1][2] |
| Molecular Weight | 193.09 g/mol | [1][2] |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
| Synonyms | 2,4-Dichloro-5-methylbenzenethiol, Benzenethiol, 2,4-dichloro-5-methyl- | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 3.7 | [1] |
Synthesis of this compound
Synthesis via Reduction of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride
This approach is a common and effective method for the preparation of thiophenols.[3] The synthesis involves two main steps: the chlorosulfonation of the starting aromatic compound to form the sulfonyl chloride, followed by its reduction to the desired thiophenol.
Step 1: Synthesis of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride
The precursor, 2,4-dichloro-5-methylbenzenesulfonyl chloride, can be synthesized from 1,3-dichloro-4-methylbenzene via chlorosulfonation.
-
Reaction Principle: Electrophilic aromatic substitution where chlorosulfonic acid is the electrophile.
-
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocol (Adapted from analogous procedures):
-
In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a trap, cool chlorosulfonic acid (typically a 3-5 molar excess) to 0-5 °C in an ice bath.
-
Slowly add 1,3-dichloro-4-methylbenzene to the cooled and stirred chlorosulfonic acid. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of hydrogen chloride gas ceases.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Reduction of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride to this compound
The reduction of the sulfonyl chloride to the thiophenol is typically achieved using a reducing agent such as zinc dust in an acidic medium.[3]
-
Reaction Principle: The sulfonyl chloride is reduced by the metal in the presence of a proton source.
Experimental Protocol (Adapted from analogous procedures):
-
Suspend zinc dust (typically a 5-10 molar excess) in a suitable solvent such as toluene or aqueous acid in a reaction flask.
-
Add a solution of 2,4-dichloro-5-methylbenzenesulfonyl chloride in a compatible solvent (e.g., toluene) dropwise to the stirred zinc suspension.
-
Slowly add a concentrated acid, such as hydrochloric acid or sulfuric acid, to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature (e.g., 30-50 °C).
-
After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.
Caption: Synthesis of this compound via reduction of the corresponding sulfonyl chloride.
Synthesis via Diazotization of 2,4-Dichloro-5-methylaniline
This classic method for introducing a thiol group onto an aromatic ring proceeds through a diazonium salt intermediate.
Step 1: Synthesis of 2,4-Dichloro-5-methylaniline
The starting aniline can be prepared from 4-chloro-2-nitrotoluene through a sequence of chlorination and reduction. A plausible route involves the reduction of 4-chloro-2-nitrotoluene to 5-chloro-2-methylaniline, followed by chlorination.[4][5]
Step 2: Diazotization of 2,4-Dichloro-5-methylaniline
The aniline is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.
-
Reaction Principle: The primary aromatic amine reacts with nitrous acid to form a diazonium salt. This reaction is carried out at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.
Experimental Protocol (Adapted from analogous procedures):
-
Dissolve 2,4-dichloro-5-methylaniline in a mixture of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline solution. Maintain the temperature below 5 °C.
-
The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.
Step 3: Conversion of the Diazonium Salt to this compound
The diazonium salt is then reacted with a sulfur-containing nucleophile, such as sodium sulfide or potassium ethyl xanthate, to introduce the thiol group.
-
Reaction Principle: The diazonium group is displaced by the sulfur nucleophile.
Experimental Protocol (Adapted from analogous procedures):
-
In a separate flask, prepare a solution of the sulfur nucleophile (e.g., sodium sulfide or potassium ethyl xanthate) in water.
-
Slowly add the cold diazonium salt solution to the stirred solution of the sulfur nucleophile. The reaction may be exothermic and require cooling.
-
After the addition is complete, allow the reaction to proceed for some time, often with gentle warming, to ensure complete decomposition of the intermediate.
-
Acidify the reaction mixture to protonate the thiolate and precipitate the thiophenol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or column chromatography.
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- 2. This compound | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]
- 4. CN102234218B - Preparation method of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 5. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,4-dichloro-5-(methylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic pathway to obtain 2,4-dichloro-5-(methylthio)phenol, a halogenated organosulfur compound with potential applications in pharmaceutical and agrochemical research. The synthesis is predicated on a two-step sequence commencing with the regioselective sulfenylation of 2,4-dichlorophenol to introduce a thiol moiety at the C-5 position, followed by a high-efficiency S-methylation to yield the final product. This document elucidates the mechanistic rationale behind the chosen synthetic route, offers detailed, step-by-step experimental protocols, and presents relevant data in a structured format for practical implementation in a laboratory setting.
Introduction and Strategic Overview
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with significant implications for the development of novel therapeutic agents and specialized chemicals. 2,4-dichloro-5-(methylthio)phenol presents a unique substitution pattern that is not readily accessible through direct electrophilic substitution of simpler precursors. The strong ortho-, para-directing influence of the hydroxyl group in phenols typically directs electrophiles to the positions adjacent and opposite to it.[1] Therefore, a multi-step, regiocontrolled approach is necessary to achieve the desired 2,4-dichloro-5-(methylthio) substitution pattern.
The synthetic strategy detailed herein begins with the commercially available 2,4-dichlorophenol. The core of this synthesis is the regioselective introduction of a sulfur functionality at the C-5 position, a less activated site compared to the C-6 position. This is achieved through a carefully controlled sulfenylation reaction to form the key intermediate, 2,4-dichloro-5-mercaptophenol. Subsequent S-methylation of the thiol group, a robust and high-yielding transformation, furnishes the target molecule.
// Nodes start [label="2,4-Dichlorophenol", fillcolor="#F1F3F4"]; intermediate [label="2,4-Dichloro-5-mercaptophenol", fillcolor="#F1F3F4"]; product [label="2,4-Dichloro-5-(methylthio)phenol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> intermediate [label="Step 1: Regioselective Thiolation", color="#4285F4"]; intermediate -> product [label="Step 2: S-Methylation", color="#34A853"]; }
Caption: Overall synthetic pathway for 2,4-dichloro-5-(methylthio)phenol.
Mechanistic Considerations and Rationale
The primary challenge in this synthesis is the regioselective functionalization of the C-5 position of 2,4-dichlorophenol. The hydroxyl group is a powerful activating group that directs electrophiles primarily to the ortho (C-6) and para (blocked) positions. The chloro groups are deactivating but also ortho-, para-directing. Therefore, direct electrophilic substitution would overwhelmingly favor the C-6 position.
To achieve substitution at the C-5 position, a plausible approach involves the formation of a phenoxide ion from 2,4-dichlorophenol, which can then react with an appropriate sulfur electrophile. While direct sulfenylation with reagents like methyl sulfenyl chloride is known, controlling the regioselectivity can be difficult. A more controlled approach involves the introduction of a thiol group, which can then be methylated. One established method for the synthesis of mercaptophenols involves the reaction of a phenol with sulfur chlorides followed by reduction.[2]
The subsequent S-methylation of the synthesized 2,4-dichloro-5-mercaptophenol is a straightforward nucleophilic substitution reaction. The thiol is deprotonated by a base to form a highly nucleophilic thiolate anion, which then readily attacks a methylating agent such as methyl iodide.
Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive guide for the synthesis.
Step 1: Synthesis of 2,4-Dichloro-5-mercaptophenol
This procedure involves the reaction of 2,4-dichlorophenol with sulfur dichloride, followed by a reduction step to yield the corresponding mercaptophenol.
// Nodes start [label="Dissolve 2,4-Dichlorophenol\nin an inert solvent", fillcolor="#F1F3F4"]; add_scl2 [label="Add Sulfur Dichloride (SCl2)\nat low temperature", fillcolor="#F1F3F4"]; reaction1 [label="Stir and monitor reaction\n(e.g., by TLC)", fillcolor="#F1F3F4"]; reduction [label="Reduce the intermediate\n(e.g., with Zinc/Acid)", fillcolor="#F1F3F4"]; workup [label="Aqueous work-up and\nextraction", fillcolor="#F1F3F4"]; purify [label="Purify by chromatography\nor recrystallization", fillcolor="#F1F3F4"];
// Edges start -> add_scl2 [color="#EA4335"]; add_scl2 -> reaction1 [color="#EA4335"]; reaction1 -> reduction [color="#4285F4"]; reduction -> workup [color="#4285F4"]; workup -> purify [color="#34A853"]; }
Caption: Experimental workflow for the synthesis of 2,4-dichloro-5-mercaptophenol.
Detailed Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichlorophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or carbon disulfide.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfur dichloride (1.1 equivalents) in the same solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Upon completion of the initial reaction, cool the mixture again to 0 °C. Cautiously add a reducing agent, such as zinc dust, followed by the slow addition of an acid (e.g., dilute HCl) to effect the reduction of the intermediate sulfur species to the thiol.
-
Work-up and Isolation: After the reduction is complete, filter the mixture to remove any remaining zinc. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Step 2: Synthesis of 2,4-Dichloro-5-(methylthio)phenol
This procedure details the S-methylation of the intermediate 2,4-dichloro-5-mercaptophenol.
// Nodes start [label="Dissolve 2,4-Dichloro-5-mercaptophenol\nin a suitable solvent", fillcolor="#F1F3F4"]; add_base [label="Add a base (e.g., K2CO3 or NaH)\nto form the thiolate", fillcolor="#F1F3F4"]; add_methylating_agent [label="Add a methylating agent\n(e.g., Methyl Iodide)", fillcolor="#F1F3F4"]; reaction2 [label="Stir at room temperature and\nmonitor reaction (TLC)", fillcolor="#F1F3F4"]; workup [label="Quench reaction and perform\naqueous work-up", fillcolor="#F1F3F4"]; purify [label="Purify the final product", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> add_base [color="#EA4335"]; add_base -> add_methylating_agent [color="#EA4335"]; add_methylating_agent -> reaction2 [color="#4285F4"]; reaction2 -> workup [color="#4285F4"]; workup -> purify [color="#34A853"]; }
Caption: Experimental workflow for the S-methylation of 2,4-dichloro-5-mercaptophenol.
Detailed Methodology:
-
Reaction Setup: Dissolve 2,4-dichloro-5-mercaptophenol (1 equivalent) in a suitable solvent such as acetone, acetonitrile, or dimethylformamide (DMF) in a round-bottom flask.
-
Base Addition: Add a slight excess of a base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.
-
Methylation: Add a methylating agent, such as methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents), dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Isolation: Quench the reaction by adding water. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization to yield pure 2,4-dichloro-5-(methylthio)phenol.
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | White crystalline solid | 45 |
| 2,4-Dichloro-5-mercaptophenol | C₆H₄Cl₂OS | 195.07 | - | - |
| 2,4-Dichloro-5-(methylthio)phenol | C₇H₆Cl₂OS | 209.10 | - | - |
Note: Physical properties for the intermediate and final product are predicted based on related structures and should be determined experimentally.
Conclusion
The synthesis of 2,4-dichloro-5-(methylthio)phenol can be effectively achieved through a strategic two-step process starting from 2,4-dichlorophenol. The key to this synthesis lies in the regioselective introduction of a thiol group at the C-5 position, followed by a standard S-methylation. This guide provides a robust framework for the laboratory preparation of this compound, enabling further research into its potential applications. The methodologies described are based on well-established chemical principles and offer a logical and practical route to this valuable molecule.
References
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PubChem. 2,4-Dichloro-5-methylthiophenol. National Center for Biotechnology Information. [Link]
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Google Patents. Process for the synthesis of 4-mercaptophenols and naphthalenols. [2]
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Organic Syntheses. Methanesulfinyl Chloride. [Link]
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MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. [Link][3]
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Google Patents. Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol. [4]
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ResearchGate. Traditional methods for the synthesis of 2,4-dichlorophenol. [Link][6]
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PubMed Central. Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link][7]
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Google Patents. Synthesis method of substituted thiophenol. [8]
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An In-Depth Technical Guide to the Chemical Properties of 2,4-Dichloro-5-(methylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4-dichloro-5-(methylthio)phenol, a halogenated organosulfur compound of interest in various scientific disciplines. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile. This document covers the compound's structural and physicochemical properties, outlines a plausible synthetic pathway, predicts its spectral characteristics, discusses its likely chemical reactivity, and touches upon its potential biological significance and safety considerations. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar chemical entities.
Introduction
2,4-Dichloro-5-(methylthio)phenol, with the CAS Number 28225-88-9, is a substituted aromatic compound featuring a phenol moiety, two chlorine atoms, and a methylthio group.[1][2][3] The unique combination of these functional groups imparts a specific set of electronic and steric properties that are likely to influence its chemical behavior and biological activity. Halogenated phenols and thiophenols are known for their diverse applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals, and for their wide range of biological activities.[4] This guide aims to provide a detailed understanding of the chemical nature of 2,4-dichloro-5-(methylthio)phenol to facilitate its use in research and development.
Molecular Structure and Identification
The structure of 2,4-dichloro-5-(methylthio)phenol is characterized by a benzene ring substituted with a hydroxyl group at position 1, chlorine atoms at positions 2 and 4, and a methylthio group at position 5.
| Identifier | Value | Reference |
| IUPAC Name | 2,4-dichloro-5-(methylthio)phenol | [3] |
| CAS Number | 28225-88-9 | [1][2] |
| Molecular Formula | C₇H₆Cl₂OS | [5][6] |
| Molecular Weight | 193.09 g/mol | [3][5] |
| Canonical SMILES | CS C1=C(C=C(C(=C1)Cl)Cl)O | [6] |
| InChI Key | SHBIPXMJAAVLGL-UHFFFAOYSA-N | [6] |
Physicochemical Properties
While experimental data for 2,4-dichloro-5-(methylthio)phenol is limited, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Estimated Value | Reference/Basis |
| Melting Point | Solid at room temperature. | [5] |
| Boiling Point | High boiling point, likely >200 °C. | General trend for substituted phenols. |
| Solubility | Likely soluble in organic solvents like ethers, esters, and chlorinated solvents. Sparingly soluble in water. | Polarity of the molecule and presence of a phenolic hydroxyl group.[7] |
| pKa | Expected to be more acidic than phenol (pKa ~9.9) due to the electron-withdrawing effects of the chlorine atoms. | [8] |
| LogP | Estimated to be around 3.7, indicating significant lipophilicity. | [3] |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: A potential multi-step synthesis of 2,4-dichloro-5-(methylthio)phenol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Methyl-4-mercaptophenol
A common method for introducing a thiol group onto a benzene ring is through the reduction of a sulfonyl chloride or via the Leuckart thiophenol reaction from an aniline precursor.[9]
Step 2: Chlorination of 3-Methyl-4-mercaptophenol
The chlorination of the thiophenol derivative would be the final step. The use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an inert solvent could achieve the desired dichlorination. The regioselectivity will be directed by the existing substituents.
-
Dissolve 3-methyl-4-mercaptophenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (2 equivalents) of sulfuryl chloride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product would likely require purification by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10] Recrystallization from a suitable solvent system could be employed for further purification.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2,4-dichloro-5-(methylthio)phenol are not available, its expected spectral features can be predicted based on the analysis of similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the hydroxyl proton.
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methyl Protons: A singlet corresponding to the three protons of the methylthio group is expected around δ 2.4-2.6 ppm.
-
Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group, the chemical shift of which will be concentration-dependent and can be exchanged with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C1) will be the most downfield, while the carbons attached to the chlorine atoms (C2 and C4) will also be significantly deshielded.[11][12]
-
Methyl Carbon: A signal for the methyl carbon of the methylthio group is expected in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (193.09 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.
-
Fragmentation: Common fragmentation pathways for phenols and thiophenols include the loss of the methyl group from the methylthio moiety and cleavage of the C-S bond.[13]
Chemical Reactivity and Stability
The chemical reactivity of 2,4-dichloro-5-(methylthio)phenol is governed by its functional groups.
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as ether and ester formation. Its acidity will be enhanced by the electron-withdrawing chlorine atoms.
-
Thioether Group: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone using oxidizing agents like hydrogen peroxide or peroxy acids.
-
Aromatic Ring: The electron-rich aromatic ring can potentially undergo further electrophilic substitution, although the existing substituents will influence the position and feasibility of such reactions.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many phenols, it may be sensitive to light and air over prolonged periods, potentially leading to oxidation and discoloration. Thiophenols are known to be oxidized to disulfides, especially in the presence of a base.[7]
Potential Biological Activity and Applications
While the specific biological activity of 2,4-dichloro-5-(methylthio)phenol is not well-documented, inferences can be drawn from related compounds.
-
Antimicrobial and Antifungal Activity: Many halogenated phenols and organosulfur compounds exhibit significant antimicrobial and antifungal properties.[4][14][15] The combination of chlorine and a sulfur-containing group may lead to potent biological activity.
-
Enzyme Inhibition: The structural motifs present in this molecule are found in various enzyme inhibitors.
-
Intermediate in Synthesis: This compound could serve as a valuable building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Safety and Handling
Based on the GHS classifications for similar compounds, 2,4-dichloro-5-(methylthio)phenol should be handled with care.
-
Hazards: It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] It may also cause respiratory irritation.[3]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,4-Dichloro-5-(methylthio)phenol is a multifaceted molecule with a range of chemical properties that make it a compound of interest for further investigation. Although detailed experimental data is sparse, this technical guide provides a comprehensive, albeit predictive, overview of its characteristics. The proposed synthetic route, predicted spectral data, and discussion of its reactivity and potential applications offer a solid foundation for researchers and professionals to begin their work with this compound. Further experimental validation of the properties outlined in this guide is encouraged to fully elucidate the chemical nature of 2,4-dichloro-5-(methylthio)phenol.
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Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved January 22, 2026, from [Link]
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"2,4-Dichloro-5-methylthiophenol molecular weight"
An In-Depth Technical Guide to 2,4-Dichloro-5-methylthiophenol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 28225-88-9), a halogenated aromatic thiol of significant interest to researchers in synthetic chemistry and drug discovery. This document delves into the core physicochemical properties, established synthesis protocols, modern analytical methodologies, and key applications of this compound. With a focus on scientific integrity and practical utility, this guide is designed to serve as a foundational resource for scientists and development professionals, explaining not just the "what" but the "why" behind experimental choices and analytical approaches.
Core Physicochemical Properties and Structure
Understanding the fundamental properties of a chemical entity is the bedrock of its application in any research or development context. This compound is a substituted benzenethiol whose reactivity and physical behavior are dictated by its unique arrangement of functional groups: a reactive thiol (-SH), two electron-withdrawing chlorine atoms, and an electron-donating methyl group.
The molecular structure directly influences its potential as a synthetic intermediate. The thiol group is a versatile nucleophile, while the aromatic ring can be subject to further electrophilic or nucleophilic substitution, albeit influenced by the existing substituents.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="SH", fontcolor="#34A853"]; Cl1 [label="Cl", fontcolor="#EA4335"]; Cl2 [label="Cl", fontcolor="#EA4335"]; CH3 [label="CH₃", fontcolor="#4285F4"];
// Position nodes C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- S [len=1.2]; C2 -- Cl1 [len=1.2]; C4 -- Cl2 [len=1.2]; C5 -- CH3 [len=1.2];
// Invisible nodes for labels pos1 [pos="1.5,0.5!", label="S"]; pos2 [pos="1.2,-1.2!", label="Cl"]; pos4 [pos="-1.2,1.2!", label="Cl"]; pos5 [pos="-1.5,-0.5!", label=""];
}
Caption: 2D Structure of this compound.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.09 g/mol | [1][2] |
| Molecular Formula | C₇H₆Cl₂S | [1][2][3] |
| CAS Number | 28225-88-9 | [1][2][3] |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)S | [1] |
| InChIKey | SHBIPXMJAAVLGL-UHFFFAOYSA-N | [1] |
| Physical State | Solid (presumed based on similar compounds) | |
| XLogP3 | 3.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 |[1] |
Synthesis Pathway: Reductive Cleavage of a Disulfide Intermediate
Thiophenols are vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] While multiple synthetic routes to thiophenols exist, a common and reliable industrial method involves the reduction of corresponding sulfonyl chlorides or the reductive cleavage of a disulfide intermediate. The latter approach often provides high yields and purity.[4]
The causality behind this two-step approach is rooted in efficiency and safety. Direct reduction of sulfonyl chlorides can require harsh conditions and produce significant waste.[4] Forming a stable disulfide intermediate allows for easier purification before the final, often cleaner, reduction step to the desired thiol.
// invisible nodes for routing mid1 [shape=point, width=0.01, height=0.01]; mid2 [shape=point, width=0.01, height=0.01];
// Edges start -> mid1 [arrowhead=none, label=" Step 1: Reduction &\n Dimerization", fontcolor="#5F6368"]; mid1 -> intermediate; intermediate -> mid2 [arrowhead=none, label=" Step 2: Reductive Cleavage\n (e.g., NaBH₄)", fontcolor="#5F6368"]; mid2 -> product; }
Caption: Generalized two-step synthesis workflow for thiophenols.
Protocol 2.1: Synthesis via Disulfide Intermediate
This protocol is adapted from established methodologies for the synthesis of substituted thiophenols.[4]
Step 1: Synthesis of 1,2-bis(2,4-dichloro-5-methylphenyl) disulfide
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge 2,4-dichloro-5-methylbenzenesulfonyl chloride and a suitable solvent (e.g., toluene).
-
Reduction: Under an inert nitrogen atmosphere, slowly add a reducing agent (e.g., a solution of sodium sulfide or a phosphine-based reagent). The choice of reductant is critical; milder agents are often preferred to avoid over-reduction.
-
Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 60-80 °C). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. Perform an aqueous work-up to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude disulfide intermediate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Step 2: Reductive Cleavage to this compound
-
Reaction Setup: Dissolve the purified disulfide from Step 1 in a solvent mixture, such as ethanol and water.
-
Reduction: Heat the solution to reflux under a nitrogen atmosphere. Slowly add a solution of a strong but selective reducing agent like sodium borohydride (NaBH₄) in an aqueous sodium hydroxide solution. The alkaline condition is crucial to deprotonate the resulting thiol, preventing its re-oxidation to the disulfide.[4]
-
Reaction Monitoring: Continue the reaction for 1-2 hours post-addition, monitoring by TLC for the complete consumption of the disulfide.
-
Work-up and Isolation: After cooling, remove the organic solvent (ethanol) via distillation. Acidify the remaining aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~1. This step protonates the thiolate anion, precipitating the water-insoluble thiophenol product.[4]
-
Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound. Assess purity via GC-MS or NMR.
Analytical Methodologies
Accurate quantification and identification of this compound are essential for quality control, reaction monitoring, and metabolic studies. Given its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique. For less volatile derivatives or in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[5][6]
The choice of method is dictated by the matrix and the required level of sensitivity. GC-MS is often sufficient for purity assessment of neat material, while LC-MS/MS excels in trace-level detection in complex samples like plasma or environmental water.[5]
Caption: Standard workflow for GC-MS analysis.
Protocol 3.1: Quantitative Analysis by GC-MS
This protocol provides a self-validating system for the determination of this compound in a solvent matrix.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a high-purity solvent (e.g., toluene or dichloromethane). Perform serial dilutions to create a set of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the chosen solvent to a concentration within the calibration range. For complex matrices, a liquid-liquid or solid-phase extraction (SPE) may be necessary to remove interferences.[5]
-
GC-MS Instrumentation:
-
GC System: Agilent 6890 or equivalent.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating aromatic compounds.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This thermal gradient ensures the elution of the analyte with good peak shape.
-
Injector: Splitless mode at 250 °C.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 5973N or equivalent.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring the molecular ion and key fragment ions for enhanced sensitivity and specificity.
-
-
Data Analysis:
-
Quantification: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the standards. Apply a linear regression to the curve.
-
Validation: The method is validated by the linearity of the calibration curve (R² > 0.99), and the analysis of quality control (QC) samples at low, medium, and high concentrations, which should be within ±15% of their nominal value.
-
Applications in Research and Drug Development
The true value of a molecule like this compound lies in its utility as a chemical building block. Halogenated organic compounds are foundational in medicinal chemistry, with chlorine-containing molecules playing a significant role in drugs used to treat a wide range of diseases.[7] The presence of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Thiophenol and its derivatives serve as key intermediates for synthesizing more complex molecules.[8] The sulfur atom, in particular, can be used as a handle for further functionalization or can be oxidized to sulfoxides and sulfones, which are themselves important pharmacophores.
Potential Research Applications:
-
Scaffold for Novel Heterocycles: The thiol group can be used as a nucleophile to construct sulfur-containing heterocyclic rings, a common motif in many biologically active compounds.
-
Intermediate for Agrochemicals: Many pesticides and herbicides are based on substituted aromatic structures, making this compound a potential precursor in agrochemical synthesis.[4]
-
Fragment-Based Drug Discovery: As a well-defined small molecule, it can be used in fragment-based screening to identify new binding interactions with protein targets, serving as a starting point for lead optimization.[9]
Safety and Handling
As a substituted thiophenol, this compound must be handled with appropriate care, assuming it shares hazards with related compounds. The primary risks are associated with its reactivity and potential toxicity.
Table 2: GHS Hazard Identification
| Hazard Class | Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| STOT, Single Exposure | H335: May cause respiratory irritation |[1] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[10]
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
Conclusion
This compound is a specialized chemical intermediate with significant potential for researchers in applied synthesis. Its value is defined by its molecular weight of 193.09 g/mol and its versatile structure, which features multiple reactive sites. The synthetic and analytical protocols outlined in this guide provide a robust framework for its reliable preparation and characterization. By understanding its properties, synthesis, analysis, and safe handling procedures, researchers can effectively leverage this compound as a foundational building block for the development of novel molecules in the pharmaceutical and chemical industries.
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An In-depth Technical Guide to 2,4-Dichloro-5-methylthiophenol: Structure, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-dichloro-5-methylthiophenol, a halogenated and sulfur-containing aromatic compound. Given its structural motifs, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, analytical characterization, and potential areas of application, grounded in established chemical principles.
Molecular Structure and Chemical Identity
This compound, with the IUPAC name 2,4-dichloro-5-methylbenzenethiol , is a substituted aromatic thiol.[1] The core of the molecule is a benzene ring, which is functionalized with two chlorine atoms at positions 2 and 4, a methyl group at position 5, and a thiol (sulfhydryl, -SH) group at position 1.
The presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene ring, in addition to the nucleophilic thiol group, suggests a rich and varied reactivity profile for this compound. The molecule is achiral.[2]
Key Identifiers:
Structural Diagram:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Reduction of 2,4-dichloro-5-methylbenzenesulfonyl chloride
This protocol is a generalized procedure based on standard methods for the reduction of arylsulfonyl chlorides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Addition of Reducing Agent: To this suspension, add a reducing agent such as zinc dust (a suitable excess, e.g., 3-5 eq) portion-wise. The addition may be exothermic, and the reaction temperature should be controlled with an ice bath if necessary.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove any unreacted zinc. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Characterization
The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.
Caption: Analytical workflow for structural confirmation.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The aromatic protons will appear as singlets or doublets depending on the coupling with each other. The methyl protons will be a singlet, and the thiol proton will also be a singlet, with its chemical shift being concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed. Predicted m/z values for various adducts are available. [3]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S-H stretching of the thiol group (typically around 2550-2600 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.
Applications and Biological Significance
While specific biological activities or applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas of chemical and pharmaceutical research.
Potential as a Synthetic Intermediate:
Thiophenols are valuable intermediates in organic synthesis. The thiol group can be readily alkylated, acylated, or oxidized to form a variety of other functional groups, making this compound a potentially useful building block for the synthesis of more complex molecules. The presence of the chloro and methyl substituents allows for further functionalization of the aromatic ring.
Relevance in Drug Discovery:
The thiol functional group is present in a number of drug compounds and is known to confer useful properties such as radical scavenging and metal chelation. [4]Halogenated aromatic compounds are also a common feature in many pharmaceuticals, as halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Given these features, this compound could serve as a scaffold or intermediate in the development of new therapeutic agents. For instance, various substituted dichlorophenyl moieties are found in compounds investigated as cannabinoid-1 receptor inverse agonists and thyroid hormone receptor β agonists.
Safety and Handling
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation. [1] Recommended Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a substituted aromatic thiol with a combination of functional groups that make it a compound of interest for synthetic and medicinal chemistry. While detailed experimental data and specific applications are not widely reported, its structural features suggest its potential as a versatile intermediate. This guide provides a foundational understanding of its structure, properties, and potential, which can inform future research and development efforts involving this molecule.
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Jan, J. J., et al. (2009). Discovery of 2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890) via an active metabolite. A novel, potent and selective cannabinoid-1 receptor inverse agonist with high antiobesity efficacy in DIO mice. Journal of Medicinal Chemistry, 52(14), 4496-510. [Link]
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Navigating the Safety Landscape of 2,4-Dichloro-5-methylthiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety considerations for 2,4-Dichloro-5-methylthiophenol (CAS No. 28225-88-9). As a Senior Application Scientist, the aim is to deliver not just data, but a framework for risk assessment and management when handling this compound in a laboratory or drug development setting. We will delve into the known hazard profile, address inconsistencies in available safety data, and establish best practices for safe handling, storage, and emergency response.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount to anticipating its behavior and implementing appropriate safety controls.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂S | PubChem |
| Molecular Weight | 193.09 g/mol | PubChem |
| CAS Number | 28225-88-9 | PubChem |
| Appearance | No data available | |
| Odor | No data available (Thiophenols often have a strong, unpleasant stench) | General Chemical Knowledge |
| Computed XLogP3 | 3.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 191.9567268 Da | PubChem |
| Monoisotopic Mass | 191.9567268 Da | PubChem |
Hazard Identification and GHS Classification: Addressing Data Discrepancies
A critical aspect of working with this compound is the acknowledgment of conflicting information in publicly available safety data. A Safety Data Sheet from one supplier indicates "No data" for GHS classification and "No known hazard". However, data submitted to the European Chemicals Agency (ECHA) and available through PubChem presents a more detailed and cautionary hazard profile.
In the spirit of ensuring the highest level of safety, this guide adopts the principle of precautionary risk management and will be based on the more comprehensive GHS classification provided by ECHA/PubChem. It is imperative for researchers to be aware of these discrepancies and to base their laboratory-specific risk assessments on the more conservative data.
GHS Hazard Statements (as per ECHA data on PubChem):
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
**GHS Pict
A Technical Guide to 2,4-Dichloro-5-(methylthio)phenol: Synthesis, Properties, and Potential Applications in Research and Development
Abstract: This technical guide provides a comprehensive overview of 2,4-dichloro-5-(methylthio)phenol, a compound situated at the intersection of chlorinated aromatics and organosulfur chemistry. Given the limited publicly available data on its specific applications, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It elucidates the compound's chemical identity, explores potential synthetic pathways, and extrapolates its utility based on the well-documented roles of structurally related thiophenols and chlorinated phenols in medicinal chemistry and materials science. This guide offers a scientifically grounded perspective on the potential of 2,4-dichloro-5-(methylthio)phenol as a versatile building block for novel molecular entities.
Introduction and Chemical Identity
2,4-Dichloro-5-(methylthio)phenol, as a name, suggests a phenol scaffold. However, based on its chemical structure and IUPAC nomenclature conventions, the compound is more accurately identified as 2,4-dichloro-5-methylbenzenethiol [1]. This distinction is critical, as the functional group is a thiol (-SH) attached to the benzene ring, not a hydroxyl (-OH) group, which defines it as a thiophenol[2]. Thiophenols exhibit distinct chemical reactivity and biological properties compared to their phenol analogs[2].
The core structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a thiol group. This combination of functionalities suggests potential for diverse chemical modifications and a range of physicochemical properties that can be exploited in various scientific domains.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dichloro-5-methylbenzenethiol is presented in Table 1. These properties are essential for designing experimental conditions, predicting solubility, and understanding the compound's potential pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 28225-88-9 | [1] |
| Molecular Formula | C₇H₆Cl₂S | [1] |
| Molecular Weight | 193.09 g/mol | PubChem |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
Synthesis of Substituted Thiophenols
The synthesis of substituted thiophenols, such as 2,4-dichloro-5-methylbenzenethiol, can be approached through various methods. A particularly relevant and powerful strategy for research and development is the conversion of the corresponding phenol. This is often advantageous due to the wider commercial availability of substituted phenols.
The Newman-Kwart Rearrangement: A Key Synthetic Protocol
The Newman-Kwart rearrangement is a robust and widely used method for the synthesis of thiophenols from phenols[3][4][5]. This thermal, intramolecular rearrangement converts an O-aryl thiocarbamate into an S-aryl thiocarbamate, which can then be hydrolyzed to yield the desired thiophenol[5][6][7].
The general workflow for this synthesis is depicted below:
Figure 1: General workflow for the synthesis of a thiophenol from a phenol via the Newman-Kwart rearrangement.
Experimental Protocol: Newman-Kwart Rearrangement
-
Step 1: Formation of the O-Aryl Thiocarbamate.
-
To a solution of the starting phenol (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., sodium hydride or a non-nucleophilic amine like DBU, 1.1 equivalents) to deprotonate the phenol.
-
To the resulting phenoxide solution, add N,N-dialkylthiocarbamoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude O-aryl thiocarbamate by chromatography or recrystallization.
-
-
Step 2: Thermal Rearrangement.
-
Heat the purified O-aryl thiocarbamate neat or in a high-boiling point solvent (e.g., diphenyl ether) to temperatures typically ranging from 200-300 °C[5]. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
The driving force for this rearrangement is the thermodynamically more stable C=O double bond formed at the expense of the C=S double bond[4].
-
-
Step 3: Hydrolysis to the Thiophenol.
-
Cool the reaction mixture and dissolve the resulting S-aryl thiocarbamate in a suitable solvent (e.g., methanol or ethanol).
-
Add a strong base, such as potassium hydroxide, and reflux the mixture to hydrolyze the thiocarbamate[5][7].
-
After cooling, acidify the reaction mixture to protonate the thiophenolate, and extract the final thiophenol product. Further purification can be achieved by distillation or chromatography.
-
Recent advances have demonstrated that the Newman-Kwart rearrangement can be facilitated under milder conditions using electrochemical or photoredox catalysis, potentially broadening its applicability and improving yields for sensitive substrates[8].
Potential Applications in Drug Discovery and Medicinal Chemistry
The Role of the Thiophenol Moiety
Organosulfur compounds, including thiophenols and their derivatives (such as thiophenes), are considered "privileged pharmacophores" in medicinal chemistry[9][10][11]. They are found in a wide array of FDA-approved drugs and clinical candidates[9][12]. The sulfur atom can significantly influence a molecule's properties by:
-
Acting as a Hydrogen Bond Acceptor: The sulfur atom can participate in non-covalent interactions with biological targets.
-
Modulating Lipophilicity: The introduction of a sulfur-containing group can fine-tune the lipophilicity of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Providing a Reactive Handle: The thiol group is nucleophilic and can be readily alkylated, acylated, or oxidized, making it a versatile anchor point for further chemical modifications and the synthesis of compound libraries[2].
-
Exhibiting Diverse Biological Activities: Thiophene and thiophenol derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects[13][14].
The Influence of Chlorine Substitution
The presence of chlorine atoms on the aromatic ring is another key feature for potential biological activity. Halogenation, particularly chlorination, is a common strategy in drug design[12][15]. Chlorine atoms can:
-
Increase Metabolic Stability: By blocking sites of oxidative metabolism, chlorine atoms can increase the half-life of a drug.
-
Enhance Binding Affinity: Chlorine can participate in halogen bonding, a specific type of non-covalent interaction with protein targets, thereby increasing binding affinity and potency[15].
-
Modulate Electronic Properties: As an electron-withdrawing group, chlorine alters the electronic distribution of the aromatic ring, which can influence the pKa of the thiol group and the molecule's interaction with receptors[15].
-
Confer Specific Bioactivities: Chlorinated phenols are known for their use as antiseptics, disinfectants, and herbicides, indicating that this structural motif can impart potent biological effects[16][17][18][19].
The combination of these features in 2,4-dichloro-5-methylbenzenethiol makes it an attractive starting point for the development of new therapeutic agents.
Figure 2: Logical relationship between the structural features of 2,4-dichloro-5-methylbenzenethiol and its potential applications.
Safety and Handling
While specific toxicity data for 2,4-dichloro-5-methylbenzenethiol is limited, the known hazards of related compounds warrant caution.
-
Thiophenols: Are generally characterized by a strong, unpleasant odor and can be toxic.
-
Chlorinated Aromatic Compounds: Can be persistent in the environment and may exhibit toxicity, including skin and eye irritation[20].
Based on GHS classifications for this compound, it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
2,4-Dichloro-5-methylbenzenethiol is a chemical entity with significant, yet largely unexplored, potential. While its direct applications are not documented in current literature, its structural components are hallmarks of molecules with significant utility in both medicinal and materials chemistry. The reliable synthetic routes available for its preparation, such as the Newman-Kwart rearrangement, make it an accessible building block for research and development. This guide provides the foundational knowledge for scientists to begin exploring the synthetic utility and potential biological activities of this and related substituted thiophenols, paving the way for future discoveries in drug development and beyond.
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Chem-Station Int. Ed. (2016, May 9). Newman-Kwart Rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]
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ResearchGate. (2021). Commercially Important Chlorinated Phenols. Retrieved from [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Commercially Important Chlorinated Phenols. Retrieved from [Link]
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Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. Retrieved from [Link]
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Chemsrc. (n.d.). 2,4-Dichloro-5-methylbenzenethiol. Retrieved from [Link]
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An In-depth Technical Guide to 2,4-Dichloro-5-methylbenzenethiol for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 2,4-dichloro-5-methylbenzenethiol, a substituted aromatic thiol of significant interest in synthetic chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable insights for researchers and professionals in the field.
Chemical Identity and Nomenclature
The compound commonly referred to as 2,4-Dichloro-5-methylthiophenol is systematically named 2,4-dichloro-5-methylbenzenethiol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the molecular structure: a benzene ring substituted with a thiol group (-SH), two chlorine atoms at positions 2 and 4, and a methyl group at position 5.
Key identifiers for this compound are summarized in the table below for unambiguous reference in research and procurement.
| Identifier | Value | Source |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | PubChem[1] |
| CAS Number | 28225-88-9 | GSRS[2] |
| Molecular Formula | C₇H₆Cl₂S | PubChem[1] |
| Molecular Weight | 193.09 g/mol | GSRS[2] |
| InChIKey | SHBIPXMJAAVLGL-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)S | PubChem[1] |
Physicochemical Properties and Spectroscopic Data
Understanding the physicochemical properties of 2,4-dichloro-5-methylbenzenethiol is paramount for its effective use in experimental settings. While comprehensive, experimentally verified data for this specific compound is not extensively published, we can infer properties based on related structures such as 4-methylbenzenethiol. For instance, the thiol group imparts a characteristic nucleophilicity and a pKa that allows for the formation of a thiolate anion under basic conditions, a key aspect of its reactivity.
For the related compound, 4-methylbenzenethiol (p-thiocresol), the boiling point is 195 °C and the melting point is 41-43 °C.[3] These values provide a rough estimate for 2,4-dichloro-5-methylbenzenethiol, though the additional chloro-substituents will influence these properties.
Spectroscopic analysis is essential for confirming the identity and purity of 2,4-dichloro-5-methylbenzenethiol. Key expected spectroscopic features include:
-
¹H NMR: Distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the seven carbon atoms, with chemical shifts influenced by the attached functional groups (thiol, methyl, and chloro).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: A characteristic S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹.
Synthesis and Purification
The synthesis of 2,4-dichloro-5-methylbenzenethiol is not commonly detailed in standard literature, suggesting it is a specialty chemical. However, a plausible synthetic route can be conceptualized based on established organosulfur chemistry. A logical approach would involve the reduction of a corresponding sulfonyl chloride or the diazotization of an aniline followed by reaction with a sulfur source.
A generalized workflow for a potential synthesis is outlined below.
Sources
An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-5-methylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2,4-dichloro-5-methylthiophenol. Intended for professionals in research and development, this document synthesizes available data to facilitate its use in experimental design and chemical synthesis.
Introduction and Chemical Identity
This compound, with the CAS number 28225-88-9, is a substituted aromatic thiol.[1] Its structure incorporates a benzene ring functionalized with two chlorine atoms, a methyl group, and a thiol group. This combination of functional groups suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Understanding its physical properties is a critical first step in its application.
The IUPAC name for this compound is 2,4-dichloro-5-methylbenzenethiol.[1][2] It is also known by synonyms such as 2,4-dichloro-5-methylbenzenethiol and benzenethiol, 2,4-dichloro-5-methyl-.[1]
Chemical Structure Diagram
Caption: 2D structure of this compound.
Summary of Physical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂S | [2][3][4] |
| Molecular Weight | 193.09 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 85 °C | |
| Boiling Point | 271.0 ± 35.0 °C (Predicted) | |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |
| XlogP | 3.7 | [2][6] |
Detailed Physical Properties
Melting Point
The melting point of a solid is a critical indicator of its purity. For this compound, a melting point of 85 °C has been reported. The determination of this value is crucial for assessing the purity of synthesized batches and for predicting its behavior in various thermal processes.
Boiling Point (Predicted)
Density (Predicted)
The predicted density of this compound is approximately 1.4 ± 0.1 g/cm³.[5] This value, being greater than water, indicates that the solid material will sink in aqueous environments.
Solubility
While quantitative solubility data in various solvents is not available, it is reasonable to infer its solubility characteristics based on its structure. As a substituted aromatic compound with a nonpolar benzene ring and a polarizable thiol group, this compound is expected to exhibit good solubility in common organic solvents such as ethers, and alcohols. Its solubility in water is expected to be low due to the hydrophobic nature of the dichloromethylphenyl group.
Spectroscopic Data (Predicted and Representative)
Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in public databases. However, based on the known chemical structure and data from analogous compounds, the expected spectral characteristics can be predicted. This information is vital for the structural confirmation and purity assessment of the compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the thiol proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methyl and thiol groups.
-
Aromatic Protons (2H): Expected to appear as two singlets or a set of doublets in the aromatic region (approximately δ 7.0-7.5 ppm). The exact splitting pattern will depend on the coupling constants between the adjacent protons.
-
Thiol Proton (1H): The thiol proton signal is typically a broad singlet and its chemical shift can vary significantly depending on the solvent and concentration (usually in the range of δ 3-4 ppm).
-
Methyl Protons (3H): A sharp singlet is expected for the methyl group protons, likely in the region of δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approximately δ 120-145 ppm). The carbons attached to the chlorine, sulfur, and methyl groups will have characteristic chemical shifts.
-
Methyl Carbon (1C): A signal for the methyl carbon is expected in the aliphatic region (approximately δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the presence of key functional groups.
-
S-H Stretch: A weak to medium absorption band is expected around 2550-2600 cm⁻¹ for the thiol group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ will correspond to the C-H stretches of the methyl group.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, are expected for the C-Cl bonds.
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (approximately 192 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.
-
Major Fragments: Fragmentation may involve the loss of the thiol group (-SH), chlorine atoms (-Cl), or the methyl group (-CH₃).
Experimental Protocols for Physical Property Determination
The following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of this compound. These methods are based on established laboratory practices for the characterization of organic compounds.
Determination of Melting Point
The melting point should be determined using a calibrated digital melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 10-15 °C per minute until it is about 15 °C below the expected melting point (85 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
The procedure should be repeated at least twice, and the average value reported. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for its application in synthesis and formulation.
Methodology:
-
A set of standard laboratory solvents should be chosen, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene.
-
To a series of test tubes, add approximately 10 mg of this compound.
-
To each tube, add 1 mL of a single solvent.
-
Agitate the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If the solid dissolves, it is classified as "soluble."
-
If the solid does not dissolve, the mixture can be gently heated to assess temperature-dependent solubility.
-
For a semi-quantitative measure, if the compound is soluble, incrementally add more solute until saturation is reached and record the approximate concentration.
Acquisition of Spectroscopic Data
The following workflows outline the standard procedures for obtaining NMR, IR, and Mass Spectra.
Sources
Methodological & Application
"2,4-Dichloro-5-methylthiophenol synthesis protocols"
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-methylthiophenol
Abstract
This application note provides a comprehensive guide to the synthesis of this compound, a halogenated and sulfur-containing aromatic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines a robust three-step synthetic pathway, commencing with the nucleophilic aromatic substitution of 1,2,4-trichlorobenzene, followed by chlorosulfonation, and culminating in the reduction of the resultant sulfonyl chloride. This guide is designed to provide researchers with detailed, step-by-step protocols, an understanding of the underlying chemical principles, and critical insights into experimental best practices.
Introduction
This compound (CAS No: 28225-88-9) is a substituted benzenethiol featuring a unique substitution pattern that makes it a valuable building block in organic synthesis.[1][2] Its structure, incorporating reactive thiol and methylthio groups along with two chlorine atoms, offers multiple sites for further chemical modification. While specific applications are not broadly documented in public literature, analogous structures are pivotal in the development of bioactive molecules.[3] The synthesis of thiophenols can be achieved through various methods, including the reduction of sulfonyl chlorides, the reaction of aryl diazonium salts with xanthates, or the high-temperature reaction of chlorobenzenes with hydrogen sulfide.[4][5] The reduction of benzenesulfonyl chlorides, in particular, is a widely adopted method that often provides good yields and high purity, avoiding the hazards associated with diazonium salt explosions.[4] This guide focuses on a logical and scalable synthesis route based on this reliable transformation.
Proposed Synthetic Pathway Overview
The selected pathway involves three primary transformations to achieve the target compound from commercially available starting materials. The strategy is designed for regioselective control and relies on well-established chemical reactions.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 2,4-dichloro-1-(methylthio)benzene from 1,2,4-trichlorobenzene and sodium methanethiolate.
-
Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation) - Conversion of 2,4-dichloro-1-(methylthio)benzene into 2,4-dichloro-5-(methylthio)benzene-1-sulfonyl chloride using chlorosulfonic acid.
-
Step 3: Reduction - Reduction of the sulfonyl chloride intermediate to the final product, this compound, using zinc dust and sulfuric acid.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-1-(methylthio)benzene
Principle: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The methanethiolate anion (CH₃S⁻) acts as a potent nucleophile, displacing one of the chlorine atoms on the 1,2,4-trichlorobenzene ring. The chlorine atom at the 1-position is the most susceptible to attack due to the cumulative electron-withdrawing effects of the chlorine atoms at the ortho (position 2) and para (position 4) positions, which stabilize the negatively charged Meisenheimer complex intermediate.
Materials:
-
1,2,4-Trichlorobenzene
-
Sodium methanethiolate (Sodium thiomethoxide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methanethiolate (1.1 equivalents).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask to dissolve the sodium methanethiolate.
-
Slowly add 1,2,4-trichlorobenzene (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous NH₄Cl, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2,4-dichloro-1-(methylthio)benzene as a clear oil.
Protocol 2: Synthesis of 2,4-dichloro-5-(methylthio)benzene-1-sulfonyl chloride
Principle: This reaction is an electrophilic aromatic substitution. Chlorosulfonic acid serves as the source of the electrophile, ⁺SO₂Cl. The methylthio (-SCH₃) group is an activating, ortho,para-director. The para-position relative to the -SCH₃ group is occupied by a chlorine atom. Of the two ortho-positions, one is blocked by a chlorine atom, leaving the other (position 5 relative to the original numbering, which becomes position 1 after substitution) as the primary site for electrophilic attack. This regioselectivity is crucial for the synthesis.[6]
Materials:
-
2,4-dichloro-1-(methylthio)benzene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
Procedure:
-
Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, face shield) must be worn.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl gas), dissolve 2,4-dichloro-1-(methylthio)benzene (1.0 equivalent) in anhydrous DCM.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add chlorosulfonic acid (3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C. Vigorous HCl gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, very carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This step is highly exothermic and must be done with extreme caution behind a blast shield.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with cold water, followed by cold brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloro-5-(methylthio)benzene-1-sulfonyl chloride, which can be used in the next step without further purification.
Protocol 3: Synthesis of this compound
Principle: This step involves the reduction of the sulfonyl chloride to a thiophenol. Zinc dust in the presence of a strong mineral acid like sulfuric acid is a classic and effective reagent for this transformation.[4][6] The reaction proceeds through the transfer of electrons from the zinc metal to the sulfur atom of the sulfonyl chloride. It is critical to maintain a low temperature during the initial addition of zinc dust to prevent side reactions and ensure a high yield.[4]
Materials:
-
2,4-dichloro-5-(methylthio)benzene-1-sulfonyl chloride
-
Zinc dust (<10 micron)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Toluene
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a cooling bath of ice and salt.
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a dilute solution of sulfuric acid by slowly adding concentrated sulfuric acid (approx. 10 equivalents) to crushed ice, ensuring the temperature remains below 0 °C.
-
To this cold acid solution, add the crude 2,4-dichloro-5-(methylthio)benzene-1-sulfonyl chloride (1.0 equivalent) from the previous step.
-
While stirring vigorously and maintaining the temperature between -5 °C and 0 °C, add zinc dust (approx. 4-5 equivalents) in small portions. The addition must be slow to control the exothermic reaction and prevent the temperature from rising.[4]
-
After all the zinc has been added (this may take 30-60 minutes), continue stirring the mixture in the cold bath for another hour.
-
Slowly allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with toluene (3x).
-
Combine the toluene extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous CaCl₂ or Na₂SO₄, filter, and remove the toluene under reduced pressure.
-
The final product, this compound, can be purified by vacuum distillation.
Caption: Experimental workflow for the reduction of the sulfonyl chloride.
Data Summary and Yields
The following table provides illustrative data for the synthesis. Actual yields may vary based on experimental conditions and scale.
| Step | Key Reactants | Molar Ratio (Reactant:Reagent) | Temperature | Approx. Time | Typical Yield |
| 1 | 1,2,4-Trichlorobenzene, Sodium methanethiolate | 1 : 1.1 | 80-90 °C | 4-6 h | 80-90% |
| 2 | 2,4-dichloro-1-(methylthio)benzene, Chlorosulfonic acid | 1 : 3.0 | 0 °C to RT | 3-4 h | 75-85% |
| 3 | 2,4-dichloro-5-(methylthio)benzene-1-sulfonyl chloride, Zinc | 1 : 4.5 | -5 °C to 60 °C | 3-4 h | 70-85% |
Safety and Hazard Considerations
All experimental work should be conducted in a well-ventilated laboratory fume hood.
-
1,2,4-Trichlorobenzene: Harmful if swallowed and an environmental hazard.
-
Sodium Methanethiolate: Flammable solid with a strong, unpleasant odor. Corrosive.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Causes severe skin burns and eye damage.
-
Concentrated Sulfuric Acid: Corrosive, causes severe burns.
-
Thiophenols: The final product, this compound, is expected to be toxic and have a potent, unpleasant odor.[2] GHS hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Handle with care and avoid inhalation or contact.
References
-
Organic Syntheses. (n.d.). Thiophenol. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2020). CN111187188A - Synthesis method of substituted thiophenol.
-
ResearchGate. (2025). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound | C7H6 Cl2 S. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2,4-Dichloro-5-Methylthio-6-Thiocyanopyrimidine (Compound No. 1).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-5-methylsulfonylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3331205A - Preparation of chlorothiophenols.
- Google Patents. (n.d.). EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols.
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Google Patents. (n.d.). CN1590371A - Preparation method of substituted thiophenol.
Sources
- 1. This compound | C7H6 Cl2 S - BuyersGuideChem [buyersguidechem.com]
- 2. This compound | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]
- 6. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]
"experimental applications of 2,4-Dichloro-5-methylthiophenol"
Technical Dossier: 2,4-Dichloro-5-methylthiophenol
Abstract: This document provides a comprehensive technical overview of this compound, a halogenated organosulfur compound. Due to the limited availability of specific experimental application data in peer-reviewed literature, this guide focuses on the fundamental physicochemical properties, safety considerations, and potential synthetic pathways. The information presented is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential applications of this compound. By providing a detailed characterization and discussing general synthetic strategies for related thiophenol derivatives, this document aims to facilitate future research into the utility of this compound in medicinal chemistry and materials science.
Part 1: Compound Characterization and Safety Profile
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₇H₆Cl₂S.[1][2][3][4] A summary of its key properties is presented in Table 1. Understanding these properties is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂S | [1][2][3] |
| Molecular Weight | 193.09 g/mol | [1][3] |
| CAS Number | 28225-88-9 | [1][2] |
| Appearance | Solid | [4] |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Part 2: Synthetic Considerations for Substituted Thiophenols
General Synthetic Workflow
The synthesis of substituted thiophenols often proceeds through a multi-step process that can be generalized as shown in the workflow diagram below. This process typically starts from a substituted aniline or benzene derivative, which is then functionalized to introduce the sulfonyl chloride group, followed by reduction to the corresponding thiophenol.
Sources
- 1. This compound | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H6 Cl2 S - BuyersGuideChem [buyersguidechem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 2,4-Dichloro-5-methylthiophenol as a Versatile Synthetic Building Block
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4-dichloro-5-methylthiophenol as a key building block in organic synthesis. This trifunctional reagent, featuring a nucleophilic thiol, a stable methylthio ether, and a dichlorinated aromatic ring, offers a unique platform for constructing complex molecules with significant potential for biological activity. We will explore its core reactivity and provide detailed, field-proven protocols for two of its most critical transformations: S-alkylation to form diverse thioethers and oxidative chlorination to generate the highly reactive 2,4-dichloro-5-methylthiobenzenesulfonyl chloride, a precursor to sulfonamides.
Introduction: The Strategic Value of this compound
This compound (CAS No: 28225-88-9, Molecular Formula: C₇H₆Cl₂S) is an aromatic thiol of significant interest in the synthesis of novel chemical entities.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups. The phenolic thiol group serves as a potent and selective nucleophile, while the dichlorinated benzene ring provides a rigid scaffold that can be further functionalized and often enhances binding affinity to biological targets. The methylthio group (-SCH₃) is generally stable but can be oxidized to sulfoxide or sulfone moieties, offering a route to modulate the electronic and solubility properties of the final compound.
The thioether linkage is a cornerstone in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[4][5] Its incorporation can enhance metabolic stability compared to more labile functional groups.[6] Similarly, the transformation of the thiol into a sulfonyl chloride opens a gateway to the synthesis of sulfonamides, a privileged functional group in pharmacology.[7] This guide provides the foundational chemistry and actionable protocols to harness the synthetic potential of this valuable building block.
Compound Properties:
| Property | Value |
|---|---|
| Molecular Weight | 193.09 g/mol [1] |
| CAS Number | 28225-88-9[1] |
| IUPAC Name | 2,4-dichloro-5-(methylsulfanyl)benzenethiol |
| Appearance | (Typically a solid) |
Safety Information: This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the chemistry of its thiol (-SH) group.
-
Nucleophilicity of the Thiol Group: Thiols are more acidic than their corresponding alcohols, meaning they are readily deprotonated by moderate bases (e.g., alkoxides, carbonates) to form the highly nucleophilic thiolate anion.[8] This thiolate is an excellent soft nucleophile, reacting efficiently with soft electrophiles such as alkyl halides in Sₙ2 reactions or with activated aryl halides in nucleophilic aromatic substitution (SₙAr) reactions.[9][10]
-
Oxidation of the Thiol Group: The sulfur atom in the thiol group is in its lowest oxidation state and can be readily oxidized. Mild oxidation typically yields the corresponding disulfide. However, under stronger oxidative conditions, particularly in the presence of a chlorine source, the thiol can be converted directly to the highly valuable sulfonyl chloride (-SO₂Cl).[7][11] This transformation is a cornerstone of sulfonamide synthesis. The proposed mechanism often involves the formation of disulfide intermediates which are then further oxidized and chlorinated.[7][11]
Application Note 1: Synthesis of Aryl Thioethers via S-Alkylation
The S-alkylation of thiophenols is one of the most robust and widely utilized methods for forming the thioether (sulfide) bond.[12] This reaction provides a direct and efficient pathway to connect the 2,4-dichloro-5-methylthiophenyl scaffold to a wide array of aliphatic and benzylic side chains.
Causality and Experimental Rationale
The protocol below utilizes a base to deprotonate the thiol, generating the thiolate in situ. The choice of base and solvent is critical. A base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is sufficient to fully deprotonate the thiophenol. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the cation without interfering with the nucleophilic thiolate, thus accelerating the Sₙ2 reaction rate.[8] The reaction is typically monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting thiol.
Detailed Experimental Protocol: General Procedure for S-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the thiol in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., K₂CO₃, 1.5 eq) portion-wise with stirring. If using NaH, add it carefully as hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 20-30 minutes.
-
Alkylation: Add the alkyl halide (1.05 eq) dropwise to the stirred suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by TLC until the starting thiol is consumed.
-
Workup: Carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude thioether can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Data Presentation: Representative S-Alkylation Reactions
| Entry | Alkyl Halide (R-X) | Base | Time (h) | Typical Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | 4 | >90% |
| 2 | Ethyl Iodide | NaH | 2 | >95% |
| 3 | Propargyl Bromide | K₂CO₃ | 6 | ~85% |
| 4 | Allyl Bromide | K₂CO₃ | 3 | >90% |
Experimental Workflow: S-Alkylation
Caption: S-Alkylation workflow from starting materials to pure product.
Application Note 2: Synthesis of 2,4-Dichloro-5-methylthiobenzenesulfonyl Chloride
The conversion of thiols to sulfonyl chlorides is a powerful transformation that provides access to sulfonamides, sulfonate esters, and other important sulfur-containing compounds.[13] Modern methods often employ environmentally benign oxidants like hydrogen peroxide, combined with a catalyst and a chloride source, to achieve this transformation efficiently and safely.[7][11]
Causality and Experimental Rationale
This protocol utilizes a system of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative chlorination of the thiol.[7] H₂O₂ acts as the primary oxidant, while SOCl₂ serves as both a dehydrating agent and the chloride source. The reaction is highly exothermic and proceeds rapidly, often requiring cooling to maintain control. Acetonitrile is a common solvent for this transformation. The resulting sulfonyl chloride is typically unstable to moisture and silica gel and is often used immediately in the next step without extensive purification.
Detailed Experimental Protocol: Oxidative Chlorination to Sulfonyl Chloride
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aq. solution) (3.0 equivalents)
-
Thionyl chloride (SOCl₂) (1.0 equivalent)
-
Acetonitrile (MeCN)
-
Ice-water bath
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetonitrile (approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the stirred solution, add H₂O₂ (30% aq., 3.0 eq) followed by the dropwise addition of SOCl₂ (1.0 eq) over 15-20 minutes. Caution: This reaction can be vigorous. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes. The reaction is typically very fast.
-
Workup: Pour the reaction mixture into ice-cold water.
-
Extraction: Extract the product into dichloromethane (DCM) (3 x volume of MeCN).
-
Washing: Combine the organic layers and wash with cold water and then brine to remove any unreacted H₂O₂ and acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ (preferred over MgSO₄ for acidic compounds), filter, and carefully concentrate under reduced pressure at low temperature (<30 °C).
-
Immediate Use: The resulting 2,4-dichloro-5-methylthiobenzenesulfonyl chloride is obtained as a crude oil or solid and should be used immediately in the subsequent reaction (e.g., sulfonamide formation) due to its hydrolytic instability.
Protocol: One-Pot Sulfonamide Formation
The synthesized sulfonyl chloride can be directly converted into a sulfonamide without isolation.
-
After step 4 of the previous protocol, cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve the desired amine (2.2 eq) and a base like pyridine or triethylamine (2.5 eq) in a suitable solvent like DCM.
-
Add the amine solution dropwise to the cold reaction mixture containing the in situ generated sulfonyl chloride.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Perform an aqueous workup as described in the S-alkylation protocol (steps 6-9) to isolate and purify the final sulfonamide product.
Logical Flow Diagram: Sulfonyl Chloride and Sulfonamide Synthesis
Caption: One-pot synthesis of sulfonamides from the parent thiophenol.
References
- Green Chemistry - RSC Publishing. (2017-04-19).
- Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst
- Bioactive molecules containing a thioether linkage. (n.d.).
- Convergent Synthesis of Thioether Containing Peptides. (n.d.). MDPI.
- Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Representative thioether-containing drugs and bioactive compounds. (n.d.).
- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (n.d.). Organic Chemistry Portal.
- General preparation method of sulfonyl chloride. (n.d.).
- A kind of clean thiophenols new synthetic method. (n.d.).
- A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). PubChem.
- Proposed mechanism for the oxidation of thiophenol to benzenesulfonic acids. (n.d.).
- Application Notes and Protocols: S-Alkylation Synthesis of Thioacet
- Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. (2021-08-11). The Journal of Organic Chemistry.
- Process for alkylating thiophenols in the para position with a tertiary alcohol or mercaptan. (n.d.).
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Application Note: High-Purity Isolation and Characterization of 2,4-Dichloro-5-methylthiophenol
Abstract
2,4-Dichloro-5-methylthiophenol is a substituted aromatic thiol of significant interest as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of impurities, arising from starting materials or side-reactions during synthesis, can critically impact the yield, safety, and efficacy of downstream products. This document provides a comprehensive guide for researchers and drug development professionals on the purification and analytical characterization of this compound. It details field-proven protocols for recrystallization and flash column chromatography, explains the scientific rationale behind methodological choices, and outlines robust analytical workflows for purity verification, including HPLC, GC-MS, and NMR spectroscopy.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The presence of two chlorine atoms, a methyl group, and a thiol group on the benzene ring defines its moderate polarity and chemical reactivity.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
| CAS Number | 28225-88-9 | [1][2] |
| Molecular Formula | C₇H₆Cl₂S | [1][2][3][4] |
| Molecular Weight | 193.09 g/mol | [1][3][4] |
| Appearance | Solid | [3] |
| Purity (Commercial) | Typically available at ≥95% | [5] |
Potential Impurity Profile: A Rationale for Purification
The necessity for purification is dictated by the impurities commonly associated with the synthesis of substituted thiophenols. A prevalent synthetic route involves the reduction of the corresponding benzenesulfonyl chloride.[6][7]
Hypothetical Synthesis and Potential Impurities:
Caption: Hypothetical synthesis pathway and common resulting impurities.
-
Unreacted Starting Material: Incomplete reduction can leave residual 2,4-dichloro-5-methylbenzenesulfonyl chloride.
-
Oxidative Byproducts: Thiols are susceptible to oxidation, especially in the presence of air, leading to the formation of the corresponding disulfide, bis(2,4-dichloro-5-methylphenyl) disulfide.
-
Isomeric Impurities: Impurities in the initial starting materials can lead to the formation of structural isomers that are often difficult to separate.[8][9]
-
Residual Solvents and Reagents: Solvents used during the reaction and workup can be retained in the crude product.[10]
Purification Protocols: From Crude to High-Purity Material
The choice between recrystallization and chromatography depends on the impurity profile and the required scale. Recrystallization is efficient for removing small amounts of impurities from a crystalline solid, while chromatography offers superior separation for complex mixtures or non-crystalline materials.[11][12]
Protocol 1: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For a moderately polar compound like this compound, a binary solvent system often provides the best results.
Causality Behind Solvent Selection: The ideal solvent should completely dissolve the compound when hot but only sparingly when cold, while impurities should remain soluble at cold temperatures. Given the aromatic, chlorinated, and thioether moieties, a system like Ethanol/Water or Hexane/Ethyl Acetate is a logical starting point. The non-polar character is addressed by hexane, while the polar groups (especially the thiol) suggest solubility in more polar solvents like ethyl acetate or ethanol.[13]
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place ~50 mg of the crude material into a small test tube.
-
Add a non-polar solvent (e.g., Hexane) dropwise at room temperature. If the compound is insoluble, proceed.
-
Add a more polar solvent (e.g., Ethyl Acetate) dropwise until the solid dissolves completely.
-
This establishes an approximate ratio for the binary solvent system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the more polar solvent (e.g., Ethyl Acetate) required to dissolve the solid at an elevated temperature (use a hot plate in a fume hood).
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.[11]
-
-
Crystallization:
-
Slowly add the less polar "anti-solvent" (e.g., Hexane) to the hot solution until persistent turbidity (cloudiness) is observed.
-
Add a drop or two of the polar solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent (Hexane) to remove any residual soluble impurities.[11]
-
Dry the crystals under vacuum to remove all traces of solvent.
-
-
Verification:
-
Assess the purity of the recrystallized product using the analytical methods detailed in Section 4.
-
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[14] Less polar compounds travel through the column faster, while more polar compounds are retained longer by the polar silica gel.[15]
Workflow for Column Chromatography Purification:
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Methodology:
-
Eluent System Selection via TLC:
-
Develop a Thin-Layer Chromatography (TLC) method to find a solvent system that provides good separation.
-
A good target is an Rf value of ~0.3 for the desired compound. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel using a slurry method with the initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.[16]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Carefully apply the concentrated sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the low-polarity system determined by TLC.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
If necessary, gradually increase the solvent polarity (gradient elution) to elute more polar compounds.[14]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
-
Verification:
-
Confirm the purity and identity of the isolated product using the analytical methods described in Section 4.
-
Purity Assessment and Characterization
No purification is complete without rigorous analytical validation. A combination of chromatographic and spectroscopic methods should be employed to confirm both purity and structural identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for assessing the purity of non-volatile organic compounds.[17][18] A reversed-phase method is typically suitable for this compound.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for reversed-phase separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) | Provides good separation for thiophenic compounds.[18] |
| Detection | UV at ~254 nm or 326 nm | Aromatic rings provide strong UV absorbance. Thiol derivatives can also be detected around 326 nm.[19] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Vol. | 10 µL | Standard injection volume. |
The appearance of a single, sharp peak in the chromatogram is indicative of high purity. The peak area percentage can be used to quantify purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent tool for analyzing volatile and semi-volatile halogenated organic compounds.[20][21][22] It provides information on both purity (from the chromatogram) and identity (from the mass spectrum).
| Parameter | Recommended Conditions | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm) | A non-polar column suitable for a wide range of organic compounds.[23] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency.[23] |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min | A temperature ramp is necessary to elute the compound in a reasonable time. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation patterns.[23] |
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the compound (~192 g/mol , considering the most abundant isotopes ¹H, ¹²C, ³⁵Cl, ³²S). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) is a definitive confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful method for unambiguous structural elucidation and can also reveal the presence of impurities.[10]
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton. The integration of these signals should match the number of protons in the molecule. Impurity peaks will be visible if present at >1% levels.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic, methyl, and thiol-bearing carbons.[24][25]
Summary and Best Practices
The successful purification of this compound is readily achievable through either recrystallization or flash column chromatography.
-
For moderately pure ( >90%) crystalline material: Recrystallization is the preferred method due to its simplicity, scalability, and efficiency.
-
For complex mixtures or oily crude products: Flash column chromatography is necessary to achieve high purity.
Safety and Handling:
-
Thiophenols possess strong, unpleasant odors and should always be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information before handling the compound.[1]
By applying the protocols and analytical methods described in this guide, researchers can confidently produce and validate high-purity this compound, ensuring the integrity and success of their subsequent research and development efforts.
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Comprehensive Guide to the Analytical Methods for 2,4-Dichloro-5-methylthiophenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the analytical methodologies for the characterization and quantification of 2,4-dichloro-5-methylthiophenol (CAS No. 28225-88-9).[1][2][3] As a chlorinated organosulfur compound, potentially serving as an intermediate in chemical synthesis, rigorous analytical control is imperative. This guide offers in-depth protocols for sample preparation, chromatographic separation, and detection, emphasizing the rationale behind method selection to ensure data integrity and reproducibility. We will explore both gas and liquid chromatography platforms, providing field-proven insights for robust and sensitive analysis.
Introduction and Physicochemical Profile
This compound is a solid chemical compound with the molecular formula C₇H₆Cl₂S and a molecular weight of approximately 193.09 g/mol .[1][2] Its structure, featuring a thiol group, two chlorine atoms, and a methyl group on a benzene ring, dictates its analytical behavior.[4] The presence of chlorine atoms makes it amenable to specific detectors like the Electron Capture Detector (ECD), while the thiol group presents unique challenges, such as potential oxidation to disulfides. Accurate quantification is critical for process monitoring, quality control of starting materials, and impurity profiling in drug development and chemical manufacturing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28225-88-9 | [1][2][3] |
| Molecular Formula | C₇H₆Cl₂S | [1][2][4] |
| Molecular Weight | 193.09 g/mol | [2] |
| Physical Form | Solid | [1] |
| Predicted XlogP | 3.7 | [2][4] |
Foundational Step: Sample Preparation and Extraction
The primary goal of sample preparation is to isolate this compound from the sample matrix and concentrate it to a level suitable for instrumental analysis, while minimizing interferences.[5] The choice of method depends on the matrix (e.g., aqueous solution, organic reaction mixture, biological fluid).
Liquid-Liquid Extraction (LLE)
LLE is a robust and widely applicable technique for extracting chlorinated compounds from aqueous matrices.[5][6] It operates on the principle of differential solubility of the analyte between two immiscible liquid phases.
Protocol for LLE of Aqueous Samples:
-
pH Adjustment: In a separatory funnel, adjust the pH of the aqueous sample (e.g., 100 mL) to neutral using dilute HCl or NaOH. This ensures the thiol group is not ionized, maximizing its partitioning into the organic solvent.
-
Solvent Addition: Add 60 mL of a suitable organic solvent, such as dichloromethane or a 1:1 (v/v) mixture of ethyl acetate and n-hexane.[7] Dichloromethane is effective for many chlorinated compounds.[6]
-
Extraction: Shake the separatory funnel vigorously for 2 minutes. To ensure consistency across samples, using a mechanical shaker is recommended.[6]
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (if using dichloromethane) into a clean flask.
-
Repeat Extraction: Perform a second extraction on the aqueous layer with a fresh portion of solvent (e.g., 50 mL) to improve recovery.[7]
-
Drying and Concentration: Combine the organic extracts. Dry the extract by passing it through a column of anhydrous sodium sulfate.[7] The solvent can then be evaporated under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 1 mL).
Solid-Phase Extraction (SPE)
SPE is a modern alternative to LLE that often provides cleaner extracts, higher recovery, and reduced solvent consumption.[8] It is particularly effective for cleaning up complex samples like industrial wastewater.[8]
Protocol for SPE of Aqueous Samples:
-
Cartridge Selection: Choose a cartridge with a sorbent that has a high affinity for the analyte. A C18 (reversed-phase) or a specialized polymer-based cartridge like OASIS-MCX would be suitable.[8]
-
Conditioning: Condition the cartridge by passing a solvent like methanol through it to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with deionized water or a buffer matching the sample's pH.
-
Sample Loading: Pass the pre-treated sample through the cartridge at a controlled flow rate. The analyte will be adsorbed onto the sorbent.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic impurities that were not retained as strongly as the analyte.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Final Preparation: The eluate can be directly injected or concentrated and reconstituted in a solvent compatible with the analytical instrument.
Gas Chromatography (GC) Methods
GC is an excellent technique for analyzing volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides high sensitivity and specificity.[5]
GC-MS (Gas Chromatography-Mass Spectrometry)
GC-MS is the definitive method for the identification and quantification of trace-level organic pollutants. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for confirmation.
Table 2: Recommended GC-MS Protocol
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent reproducibility and inertness.[9] |
| MS Detector | Agilent 7000D Triple Quadrupole or equivalent | Offers high sensitivity and selectivity, especially in MRM mode.[9] |
| Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing good separation for a wide range of semi-volatile compounds.[9][10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet | Splitless mode at 250 °C | Ensures quantitative transfer of the analyte onto the column for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 80°C (hold 1 min), ramp to 300°C at 20°C/min, hold 2 min | A typical temperature program that effectively separates analytes based on boiling point.[10] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Acquisition | Scan Mode (for identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification) | SIM/MRM significantly enhances sensitivity and reduces matrix interference. |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique that is well-suited for compounds that may be thermally unstable or not sufficiently volatile for GC.[5] For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
RP-HPLC with UV Detection
This is the most common HPLC configuration, offering a good balance of performance, cost, and ease of use. The analyte is detected based on its absorbance of UV light.
Table 3: Recommended HPLC-UV Protocol
| Parameter | Recommended Setting | Rationale |
| HPLC System | Shimadzu LC-20AD or equivalent | A reliable system for routine analysis. |
| Detector | UV-Vis Detector | Robust and widely available. |
| Column | C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and separation for non-polar to moderately polar compounds.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in reversed-phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold 5 min | A gradient elution is necessary to elute the relatively non-polar analyte in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times.[12] |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds. A full UV scan of a standard should be performed to determine the optimal wavelength.[12] |
Special Consideration for Thiols: The thiol group can be susceptible to oxidation, forming disulfide bridges. To prevent this during sample preparation and analysis, it is advisable to add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the sample diluent.[12]
HPLC with Fluorescence Detection (FLD)
For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with a fluorescent tag can be employed.[8] Reagents like 9-(2-iodoethyl)acridone (IEA) or monobromobimane can react with the thiol group to produce a highly fluorescent product.[8][13]
Protocol for Pre-Column Derivatization and FLD Analysis:
-
Derivatization: Mix the sample extract with the derivatizing agent (e.g., IEA) in an appropriate buffer and at an optimized pH and temperature to ensure the reaction goes to completion.[8]
-
HPLC Separation: Separate the fluorescently labeled analyte using an RP-HPLC method similar to the one described in Table 3.
-
Fluorescence Detection: Use a fluorescence detector set to the optimal excitation and emission wavelengths for the specific derivative formed. This provides high sensitivity as very few matrix components will naturally fluoresce at the same wavelengths.[14]
Overall Analytical Workflow
The successful analysis of this compound relies on a systematic and logical workflow from sample receipt to final data reporting.
Conclusion
The analytical methods outlined in this guide provide robust and reliable frameworks for the quantification and identification of this compound. For routine analysis and purity assessment in relatively clean matrices, HPLC-UV offers a straightforward and dependable approach. For trace-level detection, impurity identification, and analysis in complex environmental or biological samples, GC-MS is the superior technique due to its high sensitivity and specificity. The choice of sample preparation, whether LLE or SPE, should be tailored to the specific sample matrix to ensure optimal recovery and removal of interferences. By following these detailed protocols and understanding the rationale behind them, researchers can generate high-quality, reproducible data for their specific applications.
References
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- SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. (2025). Rasayan Journal of Chemistry.
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- Using GC–MS to Analyze Essential Oils in Cedar Leaves Sample Preparation for MS-Based Proteomics UHPLC. (2013). Spectroscopy Online.
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect.
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- determination of low molecular weight thiols using monobromobimane fluorescent labeling. (n.d.). SciSpace.
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Application Notes & Protocols: 2,4-Dichloro-5-methylthiophenol in Organic Synthesis
Document ID: ANP-DCMT-202601
Abstract: This document provides a comprehensive technical guide on the synthetic utility of 2,4-dichloro-5-methylthiophenol (DCMPT). It details the core reactivity of this versatile building block and presents validated, step-by-step protocols for its application in key synthetic transformations, including S-alkylation, C-S cross-coupling, and oxidation. The causality behind experimental choices is explained, offering researchers and drug development professionals the insights needed to effectively incorporate DCMPT into their synthetic strategies.
Introduction: Strategic Value of this compound (DCMPT)
This compound, with the CAS Number 28225-88-9, is a highly functionalized aromatic thiol that serves as a valuable intermediate in modern organic synthesis.[1][2] Its structure is characterized by two key reactive domains:
-
The Nucleophilic Thiol (-SH) Group: This soft nucleophile is the primary site of reactivity, readily participating in alkylations, arylations, and conjugate additions to form stable thioether linkages.
-
The Polysubstituted Aromatic Ring: The dichlorinated phenyl ring is electronically defined by the interplay between the electron-withdrawing chloro groups and the ortho/para-directing methylthio substituent. This substitution pattern is often sought in the design of agrochemicals and pharmaceutical agents to modulate metabolic stability, receptor binding affinity, and pharmacokinetic properties.
This guide explores the practical application of DCMPT, moving beyond theoretical reactivity to provide robust, actionable protocols for its use in generating complex molecular architectures.
Overview of Synthetic Potential
The strategic utility of DCMPT stems from its ability to undergo a variety of high-yield transformations. The primary reaction pathways involve the thiol group, which can be selectively targeted to build molecular complexity.
Caption: Fig 1. Core reactivity pathways of DCMPT.
Synthesis of Substituted Thiophenols: General Considerations
While DCMPT is commercially available, understanding its synthesis provides context for its purity and potential side products. Industrially, substituted thiophenols are often prepared via the reduction of corresponding benzenesulfonyl chlorides.[3] This method typically involves using a reducing agent like zinc dust in an acidic medium.[4] Another common route is the reduction of the corresponding diaryl disulfide.[3]
Safety Prerogative: this compound is classified as a hazardous substance. It is harmful if swallowed and causes significant skin and eye irritation.[1] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Thiols are also known for their strong, unpleasant odors, necessitating careful handling and quenching of all waste with bleach or hydrogen peroxide before disposal.
Core Application Protocols
Protocol 1: S-Alkylation for Thioether Synthesis
The S-alkylation of thiols is one of the most fundamental and reliable methods for forming C-S bonds.[5] The reaction proceeds via the deprotonation of the thiol to form a highly nucleophilic thiolate, which then displaces a leaving group on an electrophile (e.g., an alkyl halide).
Expertise & Causality: The choice of base and solvent is critical for success. A moderately weak base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often preferred over strong bases like NaH. Carbonate bases are less likely to promote side reactions and are easily removed during workup. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent solvents as they are polar and aprotic, effectively solvating the cation of the base without interfering with the nucleophilic thiolate. Cesium carbonate, in particular, often leads to higher yields due to the high solubility of the cesium thiolate intermediate.[6][7]
Detailed Step-by-Step Protocol (General Example: S-benzylation)
-
Reagents & Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g).
-
Add anhydrous acetonitrile (approx. 0.1 M concentration, e.g., 50 mL).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq). The use of a slight excess of base ensures complete deprotonation of the thiol.
-
Fit the flask with a reflux condenser under a nitrogen or argon atmosphere.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 15-20 minutes to allow for the formation of the cesium thiolate. The mixture will typically appear as a fine, white slurry.
-
Add benzyl bromide (1.1 eq) dropwise via syringe. A slight excess of the alkylating agent drives the reaction to completion.
-
Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl-alkyl thioether.
-
Data Presentation: S-Alkylation Conditions
| Electrophile (R-X) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Benzyl Bromide | Cs₂CO₃ (1.5) | ACN | 80 | 2 | >95% |
| Ethyl Iodide | K₂CO₃ (2.0) | DMF | 60 | 4 | ~90% |
| Propargyl Bromide | K₂CO₃ (2.0) | Acetone | 50 | 3 | >90% |
| Methyl Tosylate | Cs₂CO₃ (1.5) | ACN | 60 | 6 | ~85% |
Protocol 2: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Type)
The formation of diaryl thioethers is a cornerstone of medicinal chemistry. Modern palladium-catalyzed cross-coupling reactions provide a powerful method for this transformation. This approach is exemplified in the synthesis of complex pharmaceutical agents like Vortioxetine, which utilizes a similar coupling of 2,4-dimethylthiophenol with an aryl halide.[8]
Expertise & Causality: This reaction requires a carefully selected catalytic system. A palladium precatalyst (e.g., Pd₂(dba)₃) is activated in situ by a specialized phosphine ligand (e.g., Xantphos). The ligand is crucial; bulky, electron-rich phosphines like Xantphos stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. A non-nucleophilic base, such as cesium carbonate or potassium phosphate, is required to deprotonate the thiol without interfering with the catalyst.
Caption: Fig 2. Workflow for Pd-catalyzed C-S cross-coupling.
Detailed Step-by-Step Protocol (General Example: Coupling with 4-Bromoanisole)
-
Reagents & Setup:
-
To a flame-dried Schlenk tube or reaction vial, add DCMPT (1.0 eq), 4-bromoanisole (1.2 eq), and cesium carbonate (2.0 eq).
-
Add the palladium precatalyst Pd₂(dba)₃ (2.5 mol%) and the ligand Xantphos (5 mol%).
-
Seal the vessel with a septum.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1 M.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath at 110 °C.
-
Stir vigorously for 12-24 hours. The reaction progress should be monitored periodically by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel or Celite®, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude residue is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure diaryl thioether.
-
Protocol 3: Oxidation to Sulfoxides and Sulfones
The thioether products from the reactions above can be selectively oxidized to the corresponding sulfoxides or sulfones. These oxidized congeners are of great interest in drug development as they can act as hydrogen bond acceptors and exhibit altered solubility and metabolic profiles compared to the parent sulfide.
Expertise & Causality: The degree of oxidation is controlled by stoichiometry. Using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures (0 °C to room temp) selectively produces the sulfoxide. Employing two or more equivalents and/or higher temperatures will drive the reaction to the fully oxidized sulfone. Dichloromethane (DCM) is an ideal solvent as it is inert to the oxidizing conditions.
Detailed Step-by-Step Protocol (Selective Oxidation to Sulfoxide)
-
Reagents & Setup:
-
Dissolve the starting thioether (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq, ~77% purity) in DCM.
-
-
Reaction Execution:
-
Add the m-CPBA solution dropwise to the stirred thioether solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC. The sulfoxide product is significantly more polar than the starting thioether.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to isolate the pure sulfoxide. (Note: For the sulfone, use >2.0 eq of m-CPBA and allow the reaction to stir at room temperature for several hours).
-
Conclusion
This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity allows for the controlled and high-yield synthesis of diverse thioethers, diaryl thioethers, sulfoxides, and sulfones. The protocols detailed herein are robust and scalable, providing chemists with reliable methods to access molecular scaffolds relevant to the development of pharmaceuticals and other advanced materials. By understanding the principles behind the choice of reagents and conditions, researchers can effectively leverage the synthetic potential of this valuable intermediate.
References
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Laufer, R. J. (1967). Preparation of chlorothiophenols. U.S. Patent No. 3,331,205. Washington, DC: U.S. Patent and Trademark Office.
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Kenner, J. & Locket, G. H. (1957). Manufacture of thiophenols. U.S. Patent No. 2,792,422. Washington, DC: U.S. Patent and Trademark Office.
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"synthesis of derivatives from 2,4-Dichloro-5-methylthiophenol"
An In-Depth Guide to the Synthetic Diversification of 2,4-Dichloro-5-methylthiophenol for Advanced Research Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthetic utilization of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for reaction design, and detailed, field-tested protocols for the synthesis of key derivative classes. The methodologies described herein are designed to be robust and reproducible, forming a foundational toolkit for innovation.
The Strategic Value of this compound as a Core Scaffold
This compound is a highly functionalized aromatic thiol that serves as an excellent starting material for chemical library synthesis and targeted drug design. Its structural features offer a unique combination of reactivity and modulation points:
-
The Thiol (-SH) Group: This is the primary center of reactivity. As a soft nucleophile (particularly in its thiolate form), it readily participates in a variety of carbon-sulfur bond-forming reactions. Its acidity is enhanced by the electron-withdrawing chloro substituents on the aromatic ring.
-
Dichlorinated Aromatic Ring: The two chlorine atoms create a specific electronic environment, influencing the reactivity of the thiol group and the overall physicochemical properties of the resulting derivatives. They also provide potential sites for further functionalization through cross-coupling reactions, although these are typically more challenging than reactions at the sulfur atom.
-
Methyl Group: This group provides a lipophilic handle and can influence the orientation of the molecule within a biological target's binding pocket.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is critical for safe and effective experimentation.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
| CAS Number | 28225-88-9 | [1][2] |
| Molecular Formula | C₇H₆Cl₂S | [1][2] |
| Molecular Weight | 193.09 g/mol | [1] |
| Appearance | (Varies) Typically a solid | Varies by supplier |
| Key Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation | [1] |
Safety Imperative: Due to its hazardous nature, this compound must be handled in a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[1]
Foundational Reaction Pathways: A Mechanistic Overview
The synthetic utility of this compound is primarily centered on the reactivity of the thiol group. The following diagram illustrates the principal transformation pathways that will be detailed in this guide.
Caption: Key synthetic pathways originating from this compound.
Application Protocol: Synthesis of Aryl-Alkyl Thioethers via S-Alkylation
The S-alkylation of thiophenols is a robust and fundamental transformation for generating thioethers (sulfides). The reaction proceeds via a Williamson ether synthesis-like mechanism, where a base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then displaces a halide from an alkyl halide in a classic Sₙ2 reaction.[3][4]
Causality and Experimental Design:
-
Choice of Base: The pKa of a typical thiophenol is around 6-7, meaning a moderately strong base is sufficient for deprotonation. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and strong enough to drive the reaction without causing significant side reactions. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though this requires anhydrous conditions.[3]
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the thiolate anion, thus enhancing its nucleophilicity and accelerating the Sₙ2 reaction.
-
Reaction Temperature: Room temperature is often sufficient for reactive primary alkyl halides (e.g., methyl iodide, benzyl bromide). For less reactive halides like alkyl chlorides or secondary halides, gentle heating (e.g., 50-80 °C) is typically required to achieve a reasonable reaction rate.[5]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the thiophenol in anhydrous DMF or MeCN (approx. 0.2 M concentration). Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the potassium thiolate salt.
-
Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (room temperature to 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiophenol is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure thioether derivative.
Workflow Visualization
Caption: Step-by-step workflow for the S-alkylation protocol.
Application Protocol: Synthesis of Diaryl Thioethers via Cross-Coupling
The formation of a bond between two aromatic rings and a sulfur atom typically requires a transition-metal catalyst. Copper- and palladium-catalyzed reactions are powerful tools for this transformation, enabling the synthesis of diaryl thioethers, which are prevalent in pharmaceuticals and organic materials.[6]
Causality and Experimental Design (Ullmann-type Cu-Catalyzed Coupling):
-
Catalyst System: Copper(I) salts, such as copper(I) iodide (CuI), are classic and effective catalysts for C-S cross-coupling.[7] The copper catalyst facilitates the coupling between the thiolate and the aryl halide.
-
Ligand: The addition of a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, can accelerate the reaction. The ligand coordinates to the copper center, increasing its solubility and modulating its reactivity to promote the desired reductive elimination step.
-
Base and Solvent: A strong base, such as potassium carbonate or cesium carbonate, is required to generate the thiolate and to neutralize the HX formed during the reaction. A high-boiling polar solvent like DMF or DMSO is typically used to ensure the reagents remain in solution at the elevated temperatures required.
-
Temperature: These reactions often require significant thermal energy (100-150 °C) to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.
Detailed Step-by-Step Protocol (Illustrative):
-
Inert Atmosphere: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired aryl halide (e.g., an aryl iodide or bromide, 1.2 eq).
-
Solvent Addition: Add anhydrous, degassed DMF or DMSO via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the pure diaryl thioether.
Potential for Further Diversification: Oxidation Reactions
The sulfur atom in the synthesized thioether derivatives is not inert. It can be selectively oxidized to produce sulfoxides and sulfones, which are themselves important functional groups in medicinal chemistry, often improving the pharmacokinetic properties of a drug candidate.
-
To Sulfoxide: Mild oxidizing agents like sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) can achieve this transformation.
-
To Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), will fully oxidize the sulfur to the sulfone oxidation state.
These transformations dramatically alter the polarity, hydrogen bonding capacity, and metabolic stability of the parent thioether, providing a straightforward method to expand a chemical library and conduct structure-activity relationship (SAR) studies.
Relevance in Drug Discovery and Development
Derivatives of functionalized thiophenols are integral to many areas of pharmaceutical research. The aryl thioether motif is present in numerous biologically active molecules. Thiophene derivatives, which share structural similarities, exhibit a wide range of activities including antimicrobial, anti-inflammatory, and cytotoxic properties.[8] The ability to systematically synthesize libraries of thioethers, sulfoxides, and sulfones from a common precursor like this compound is therefore a high-value strategy in the search for new therapeutic agents.[9][10][11]
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-
Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Royal Society of Chemistry. [Link]
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Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. [Link]
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2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. ResearchGate. [Link]
-
Synthesis of diaryl thioethers via cross‐coupling of thiophenols and... ResearchGate. [Link]
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Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. MDPI. [Link]
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Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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Development of potential manufacturing routes for substituted thiophenes... Beilstein Journals. [Link]
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Application Notes and Protocols: Reaction Mechanisms of 2,4-Dichloro-5-methylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the reaction mechanisms of 2,4-dichloro-5-methylthiophenol (CAS No. 28225-88-9)[1][2]. As a halogenated and sulfur-containing aromatic compound, it presents a unique reactivity profile that is of significant interest in medicinal chemistry and materials science. This guide will delve into the key transformations involving this molecule, including reactions at the thiol group, electrophilic aromatic substitution, and nucleophilic aromatic substitution. The causality behind experimental choices and detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.
Table of Contents
-
Introduction to this compound
-
Molecular Structure and Physicochemical Properties
-
Significance in Synthetic Chemistry
-
-
Reactivity of the Thiol Group
-
Acidity and Thiolate Formation
-
S-Alkylation and S-Acylation Reactions
-
Oxidation to Disulfides and Sulfonic Acids
-
-
Electrophilic Aromatic Substitution (EAS)
-
Directing Effects of Substituents
-
Mechanistic Considerations for Halogenation and Nitration
-
-
Nucleophilic Aromatic Substitution (SNAr)
-
Activation and Regioselectivity
-
Mechanistic Pathway and Key Intermediates
-
-
Experimental Protocols
-
Protocol 1: S-Alkylation of this compound
-
Protocol 2: Oxidation to the Corresponding Disulfide
-
Protocol 3: Electrophilic Nitration
-
-
References
Introduction to this compound
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C7H6Cl2S, is a substituted aromatic thiol.[1][2][3][4] The molecule's reactivity is governed by the interplay of its functional groups: a nucleophilic thiol (-SH) group, two electron-withdrawing chlorine atoms, and an electron-donating methyl group attached to the benzene ring.
| Property | Value | Source |
| CAS Number | 28225-88-9 | [1][2] |
| Molecular Formula | C7H6Cl2S | [1][2][3][4] |
| Molecular Weight | 193.09 g/mol | [2][4] |
| Appearance | Solid | [3] |
Significance in Synthetic Chemistry
Substituted thiophenols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The presence of reactive sites on this compound—the thiol group and the aromatic ring—allows for a variety of chemical modifications, making it a versatile building block for creating complex molecular architectures.
Reactivity of the Thiol Group
The sulfhydryl (-SH) group is the most reactive site for many transformations of this compound. Its chemistry is dominated by its acidity, nucleophilicity, and susceptibility to oxidation.
Acidity and Thiolate Formation
Thiols are generally more acidic than their corresponding alcohols.[5] The thiol proton of this compound can be readily abstracted by a base to form a thiolate anion. This thiolate is a potent nucleophile due to the polarizability and charge of the sulfur atom.[5][6]
Caption: General deprotonation of a thiol to form a thiolate.
S-Alkylation and S-Acylation Reactions
The high nucleophilicity of the corresponding thiolate makes it highly effective in S-alkylation and S-acylation reactions. These reactions proceed via an SN2 mechanism with suitable electrophiles like alkyl halides or acyl chlorides, forming thioethers and thioesters, respectively.[7]
Caption: SN2 mechanism for S-alkylation of a thiolate.
Oxidation to Disulfides and Sulfonic Acids
Thiols can be oxidized under various conditions. Mild oxidizing agents, such as iodine or hydrogen peroxide, will typically yield the corresponding disulfide.[6] Stronger oxidizing agents can further oxidize the sulfur atom to form sulfonic acids.
Caption: Oxidation pathways of thiols.
Electrophilic Aromatic Substitution (EAS)
Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the existing substituents.
-
-SH (Thiol) and -SCH3 (Methylthio): These are ortho, para-directing and activating groups.
-
-Cl (Chloro): This is an ortho, para-directing but deactivating group.[8]
-
-CH3 (Methyl): This is an ortho, para-directing and activating group.[9]
The positions open for substitution are C3 and C6. The combined directing effects of the substituents will influence the position of the incoming electrophile. The steric hindrance from adjacent groups will also play a crucial role.
Mechanistic Considerations for Halogenation and Nitration
Electrophilic substitution reactions, such as halogenation or nitration, proceed through a common two-step mechanism: formation of a carbocation intermediate (arenium ion) followed by deprotonation to restore aromaticity.[10] The stability of the intermediate carbocation determines the reaction rate and regioselectivity. For instance, in nitration, the nitronium ion (NO2+) acts as the electrophile.[9][10]
Caption: General mechanism for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Activation and Regioselectivity
While less common for electron-rich rings, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups. In this compound, the two chlorine atoms are electron-withdrawing, which can facilitate SNAr reactions under forcing conditions. The substitution would likely occur at the positions bearing the chlorine atoms (C2 and C4). The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[11][12]
Mechanistic Pathway and Key Intermediates
The SNAr mechanism involves two key steps:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a negatively charged Meisenheimer complex.
-
Leaving Group Departure: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.[11]
The stability of the Meisenheimer complex is crucial for the reaction to proceed.
Caption: General mechanism for nucleophilic aromatic substitution (SNAr).
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: S-Alkylation of this compound
Objective: To synthesize the corresponding S-alkylated thioether.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone or DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to a gentle reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Oxidation to the Corresponding Disulfide
Objective: To synthesize the disulfide derivative of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Solvent (e.g., ethanol)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
Protocol 3: Electrophilic Nitration
Objective: To introduce a nitro group onto the aromatic ring.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).
-
Add the nitrating mixture dropwise to the thiophenol solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for the recommended time, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
References
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound | C7H6 Cl2 S. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
- Peng, H., Chen, W., Cheng, Y., & Wang, B. (2012). Thiol Reactive Probes and Chemosensors. SENSORS-BASEL.
-
ResearchGate. (n.d.). Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. Retrieved from [Link]
-
YouTube. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]
- (n.d.). Synthesis of 2,4-Dichloro-5-Methylthio-6-Thiocyanopyrimidine (Compound No. 1).
-
PubChem. (n.d.). This compound | C7H6Cl2S | CID 119901. Retrieved from [Link]
- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
-
PubChemLite. (n.d.). This compound (C7H6Cl2S). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
MIT. (n.d.). Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Topic: A Multi-Spectroscopic Approach for the Structural Elucidation of 2,4-Dichloro-5-methylthiophenol
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the spectroscopic characterization of 2,4-Dichloro-5-methylthiophenol (CAS: 28225-88-9). In the absence of publicly available spectral data, this note serves as a predictive and instructional manual, leveraging foundational spectroscopic principles and data from analogous structures to outline the expected results from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We present detailed, field-proven protocols for data acquisition and an integrated workflow for unambiguous structural confirmation, designed to empower researchers in synthetic chemistry, quality control, and materials science.
Introduction and Molecular Overview
This compound is a substituted aromatic thiol whose structure suggests potential utility as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialized polymers. Precise structural verification is a non-negotiable prerequisite for its use in any research or development context. This application note establishes a robust analytical framework for confirming the identity and purity of this compound through a synergistic application of modern spectroscopic techniques.
The core objective is to provide both the theoretical basis for spectral interpretation and the practical protocols for data acquisition. By understanding the why behind the expected spectral features—from the distinct isotopic pattern in mass spectrometry to the specific chemical shifts in NMR—scientists can approach the analysis of this and related molecules with confidence.
Physicochemical Properties
A summary of the key identifiers and computed properties for this compound provides the necessary foundation for all subsequent analyses.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | PubChem[1] |
| CAS Number | 28225-88-9 | CymitQuimica[2] |
| Molecular Formula | C₇H₆Cl₂S | PubChem[1] |
| Molecular Weight | 193.09 g/mol | PubChem[1][3] |
| Monoisotopic Mass | 191.9567268 Da | PubChem[1] |
Molecular Structure
The substitution pattern of the benzene ring is critical for interpreting the spectroscopic data, particularly the NMR spectrum. The numbering convention used throughout this guide is illustrated below.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.
Expertise & Causality: Predicting the NMR Spectra
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to be uniquely simple for this substitution pattern.[4][5][6]
-
Aromatic Protons (H-3, H-6): The protons at the C-3 and C-6 positions lack adjacent proton neighbors (J-coupling partners). Therefore, they are predicted to appear as two distinct singlets in the typical aromatic range of 6.5-8.0 ppm.[5][7][8] The precise chemical shift will be influenced by the electronic effects of the neighboring chloro, thiol, and methyl substituents.
-
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is a benzylic-type proton environment and is expected to produce a sharp singlet (no adjacent protons) in the 2.0-3.0 ppm range.[6][8]
-
Thiol Proton (-SH): The thiol proton signal is a singlet that can appear over a broad range and is often subject to concentration and solvent effects. Its exchange with trace amounts of water can sometimes broaden the peak.
-
-
¹³C NMR: Due to the lack of any plane of symmetry in the molecule, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the 110-150 ppm region.[6][8] Carbons directly attached to the electronegative chlorine atoms (C-2, C-4) and the sulfur atom (C-1) are expected to be further downfield.
-
Quaternary Carbons: The four carbons bearing substituents (C-1, C-2, C-4, C-5) are quaternary. In a standard proton-decoupled ¹³C spectrum, these signals are often of lower intensity compared to protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[9]
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear significantly upfield, typically in the 15-25 ppm range.
-
Predicted NMR Data Summary
The following tables summarize the predicted chemical shifts and multiplicities for this compound.
Table 1: Predicted ¹H NMR Spectrum
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-3 / H-6 | ~ 7.0 - 7.5 | Singlet | 1H |
| Aromatic H-3 / H-6 | ~ 7.0 - 7.5 | Singlet | 1H |
| Thiol -SH | ~ 3.0 - 4.0 | Singlet (broad) | 1H |
| Methyl -CH₃ | ~ 2.2 - 2.5 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectrum
| Signal Assignment | Predicted δ (ppm) | Carbon Type | Expected Intensity |
|---|---|---|---|
| Aromatic C-H (C-3, C-6) | ~ 125 - 135 | Tertiary (CH) | Strong |
| Aromatic C-Subst. (C-1, C-2, C-4, C-5) | ~ 115 - 150 | Quaternary (C) | Weak to Medium |
| Methyl -CH₃ | ~ 15 - 25 | Primary (CH₃) | Strong |
Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.
-
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the acquisition time to 3-4 seconds and the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
Process the data using an exponential multiplication function (line broadening of 0.3 Hz) followed by Fourier transformation.
-
Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm. Integrate all signals.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds.
-
Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
Process and calibrate the spectrum using the central peak of the CDCl₃ multiplet at 77.16 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition, particularly the presence of chlorine.
Expertise & Causality: The Dichloro Isotopic Signature
The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion (M⁺). Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.
For a molecule containing two chlorine atoms, the relative probabilities of the isotopic combinations are:
-
M⁺ (containing ²x³⁵Cl): (0.758)² ≈ 57.5%
-
(M+2)⁺ (containing ¹x³⁵Cl, ¹x³⁷Cl): 2 * (0.758 * 0.242) ≈ 36.7%
-
(M+4)⁺ (containing ²x³⁷Cl): (0.242)² ≈ 5.8%
This results in a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 100:65:10 (or roughly 9:6:1). The presence of this pattern is definitive proof of a dichloro-substituted compound.[10]
Predicted Mass Spectrum and Fragmentation
Under Electron Ionization (EI) conditions, the molecule will ionize and fragment.
-
Molecular Ion (M⁺): The molecular ion peak cluster is expected around m/z 192 (for C₇H₆³⁵Cl₂S), 194, and 196.
-
Key Fragments: Common fragmentation pathways for organochlorine compounds include the loss of a chlorine radical ([M-Cl]⁺) or cleavage of side chains.[10][11] We can predict fragments corresponding to the loss of the -SH group or the -CH₃ group.
Table 3: Predicted High-Resolution MS Data
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | C₇H₆³⁵Cl₂S | 191.9567 | Molecular Ion (most abundant isotopes) |
| [M+2]⁺ | C₇H₆³⁵Cl³⁷ClS | 193.9538 | Molecular Ion + 2 Da |
| [M+4]⁺ | C₇H₆³⁷Cl₂S | 195.9508 | Molecular Ion + 4 Da |
| [M-Cl]⁺ | C₇H₆³⁵ClS | 156.9906 | Loss of a chlorine radical |
Protocol for GC-MS Data Acquisition
This protocol is designed for the analysis of semi-volatile organic compounds.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
-
GC-MS System Parameters:
-
Gas Chromatograph:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and examine the molecular ion region to confirm the 100:65:10 isotopic pattern for a dichloro compound.
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.
Expertise & Causality: Expected Vibrational Modes
The IR spectrum will be characterized by several key absorptions:
-
S-H Stretch: The thiol S-H bond gives rise to a weak but sharp absorption band. For thiophenol, this band is observed around 2559 cm⁻¹.[12]
-
Aromatic C-H Stretch: This will appear as a series of peaks just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[6]
-
Aliphatic C-H Stretch: The methyl group will show stretching vibrations just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
-
C=C Ring Stretch: Aromatic ring stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region.[4]
-
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, often between 600-800 cm⁻¹.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2870 - 2960 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~ 2560 | Weak, Sharp | Thiol S-H Stretch |
| ~ 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~ 600 - 800 | Strong | C-Cl Stretch |
Protocol for FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Use the peak-picking function to label the wavenumbers of the major absorption bands.
-
Integrated Spectroscopic Workflow
No single technique provides complete information. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unassailable structural proof. The logical workflow below illustrates how these techniques are synergistically applied.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
This application note provides a comprehensive, predictive guide for the multi-spectroscopic characterization of this compound. By following the detailed protocols for NMR, MS, and IR analysis and interpreting the results within the provided theoretical framework, researchers can achieve unambiguous confirmation of the compound's structure. This integrated workflow not only validates the molecular identity but also establishes a foundation for purity assessment, reaction monitoring, and quality control in any application involving this molecule.
References
-
Aromatics - Organic Chemistry at CU Boulder . Organic Chemistry at CU Boulder. [Link]
-
Spectroscopy of Aromatic Compounds . (2023-09-20). OpenStax. [Link]
-
Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition . OpenStax adaptation 1. [Link]
-
15.7: Spectroscopy of Aromatic Compounds . (2024-03-17). Chemistry LibreTexts. [Link]
-
2.10: Spectroscopy of Aromatic Compounds . (2025-01-22). Chemistry LibreTexts. [Link]
-
Pesticide Analysis by Mass Spectrometry . (2023-08-29). Chemistry LibreTexts. [Link]
-
Infra-red Spectra of Thiophenol and Thioglycollic Acid . (1962). Journal of the Chemical Society. [Link]
-
Removal of Thiophenol from Water Using Sepiolite . (2022). MDPI. [Link]
-
This compound | C7H6Cl2S | CID 119901 . PubChem. [Link]
-
Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry . (2010-06-18). PubMed. [Link]
-
This compound . Gsrs. [Link]
-
sample 13C NMR spectra of compounds with common functional groups . (2022-10-07). YouTube. [Link]
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Application Notes and Protocols for the Chromatographic Analysis of 2,4-Dichloro-5-methylthiophenol
This comprehensive technical guide provides detailed application notes and protocols for the chromatographic analysis of 2,4-Dichloro-5-methylthiophenol. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require robust and reliable methods for the separation, identification, and quantification of this compound. This document offers insights into method development, explains the rationale behind procedural choices, and provides step-by-step protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Introduction to this compound and its Analytical Importance
This compound, with the chemical formula C₇H₆Cl₂S, is a substituted thiophenol compound.[1][2] Its structure, featuring a benzene ring with two chlorine atoms, a methyl group, and a thiol group, makes it a key intermediate in the synthesis of various organic molecules, potentially including pharmaceuticals and agrochemicals.[3] The purity and accurate quantification of this compound are critical for ensuring the quality, efficacy, and safety of downstream products.
Chromatographic techniques are indispensable for the analysis of such compounds.[4][5] They allow for the separation of this compound from starting materials, by-products, and degradation products, which is essential for process monitoring, quality control, and stability testing. This guide details tailored HPLC and GC methods for this purpose.
Compound Properties:
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
| Molecular Formula | C₇H₆Cl₂S | [1][6] |
| Molecular Weight | 193.09 g/mol | [1][6] |
| Appearance | Expected to be a solid or oil | Inferred |
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis of moderately polar to non-polar compounds like this compound. The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions.
Rationale for Method Development
The developed RP-HPLC method is designed for optimal resolution and sensitivity. A C18 column is selected for its hydrophobicity, which is ideal for retaining the aromatic thiophenol.[7] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity. A gradient elution is employed to ensure the efficient elution of the target compound while also separating it from potential impurities with different polarities. UV detection at 254 nm is selected as this is a common wavelength for the detection of aromatic compounds.
To prevent the oxidation of the thiol group to a disulfide during analysis, which can lead to inaccurate quantification, it is advisable to add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the sample diluent.[8]
HPLC Protocol
Objective: To separate and quantify this compound.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
This compound standard
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase composition to achieve an expected concentration in the range of the working standard.
-
Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-15 min, 60% B to 90% B; 15-20 min, 90% B; 20.1-25 min, 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the analyte using the peak area and a calibration curve generated from a series of standard solutions.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Method
Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. Given the presence of sulfur, a sulfur-specific detector such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is recommended for enhanced selectivity and sensitivity.[9]
Rationale for Method Development
The choice of a low-to-mid polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for aromatic compounds. A temperature-programmed analysis is essential to ensure the elution of the analyte with a good peak shape and to separate it from other components in the sample matrix. The use of an inert flow path is crucial for the analysis of reactive sulfur compounds to prevent their adsorption and ensure accurate quantification.[10] A sulfur-specific detector like an SCD offers high selectivity and an equimolar response to sulfur compounds, which simplifies quantification.[11]
GC Protocol
Objective: To separate and quantify this compound with high selectivity.
Materials:
-
GC-grade solvent for sample dilution (e.g., dichloromethane or toluene)
-
This compound standard
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Gas chromatograph with an autosampler and a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the sample with the chosen solvent to bring the concentration of this compound within the calibration range.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | SCD or FPD |
| Detector Temperature | 280 °C |
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Quantify the analyte using a calibration curve constructed from the peak areas of the standard solutions.
GC Workflow Diagram
Caption: GC analysis workflow for this compound.
Method Validation and System Suitability
For both the HPLC and GC methods, it is imperative to perform method validation in accordance with relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters such as retention time, peak area, tailing factor, and theoretical plates.
Conclusion
The HPLC and GC methods detailed in this guide provide robust and reliable approaches for the chromatographic analysis of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure the integrity of the analytical data generated.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
- Shah, K. A., Samuels, S. A., Michaels, M. K., & Warren, J. W. (1984). Liquid chromatographic analysis of dichlorophen and its major impurity. Journal of Pharmaceutical Sciences, 73(6), 822–823.
-
Theseus. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Retrieved from [Link]
-
MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
-
Universidade Católica Portuguesa. (n.d.). Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
-
GSRS. (n.d.). This compound. Retrieved from [Link]
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- 2. This compound | C7H6 Cl2 S - BuyersGuideChem [buyersguidechem.com]
- 3. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]
- 4. theseus.fi [theseus.fi]
- 5. mdpi.com [mdpi.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silcotek.com [silcotek.com]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
"troubleshooting 2,4-Dichloro-5-methylthiophenol reactions"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting reactions involving 2,4-dichloro-5-methylthiophenol. The information herein is curated to provide not only procedural guidance but also a deeper understanding of the chemical principles at play.
Section 1: Compound Profile and Safety Precautions
1.1. Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
| CAS Number | 28225-88-9 | [1] |
| Molecular Formula | C₇H₆Cl₂S | [1] |
| Molecular Weight | 193.09 g/mol | [1] |
1.2. Safety and Handling
This compound is a hazardous substance and should be handled with appropriate precautions.[1]
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[2]
-
Disposal: Thiol-containing waste is malodorous and should be treated as hazardous. Quench residual thiols in reaction flasks and glassware by rinsing with a bleach solution. Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive site is the thiol group (-SH). The sulfur atom is a potent nucleophile, especially when deprotonated to the thiolate anion (-S⁻). The aromatic ring can also participate in reactions, though it is electron-deficient due to the presence of two chlorine atoms.
Q2: How should I store this compound?
A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[2] Over time, exposure to air can lead to oxidation to the corresponding disulfide.
Q3: What is the approximate pKa of the thiol group?
Section 3: Troubleshooting Common Reactions
Low Yield in Thioether Synthesis (SNAr or Alkylation)
Q: I am attempting to synthesize a thioether from this compound and an alkyl halide (or aryl halide in an SNAr reaction), but my yields are consistently low. What are the potential causes and how can I improve the yield?
A: Low yields in thioether synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Thiol: The thiolate is a much stronger nucleophile than the neutral thiol. Incomplete deprotonation will result in a sluggish or incomplete reaction.
-
Solution: Ensure you are using a sufficiently strong base to fully deprotonate the thiophenol. For alkylations, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). The choice of base will depend on the solvent and the electrophile's sensitivity. For SNAr reactions, a stronger base like sodium hydride may be necessary.[5]
-
-
Poor Quality of Reagents or Solvents: Impurities in the starting materials or solvents can interfere with the reaction.[6]
-
Solution: Use freshly purified starting materials. Ensure solvents are anhydrous, as water can quench the base and the thiolate.[7]
-
-
Side Reaction: Oxidation to Disulfide: Thiols are susceptible to oxidation, especially in the presence of air and a basic medium, forming a disulfide dimer. This is a very common side reaction.[8]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Degas your solvents before use.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature, or side reactions may be favored at higher temperatures.
-
Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
-
Issues with the Electrophile: The alkyl or aryl halide may be unreactive or prone to elimination reactions.
-
Solution: For alkyl halides, the reactivity order is I > Br > Cl. If using a hindered alkyl halide, elimination (E2) can compete with substitution (SN2). In such cases, using a less hindered electrophile or a more polar, aprotic solvent can favor substitution. For SNAr reactions, the aryl halide must be activated by electron-withdrawing groups.[9][10]
-
Troubleshooting Workflow for Low Yield in Thioether Synthesis
Caption: A stepwise approach to diagnosing and resolving low yields in thioether synthesis.
Formation of an Unexpected Byproduct
Q: I have an unexpected byproduct in my reaction mixture that has a molecular weight roughly double that of my starting material. What is it and how can I prevent its formation?
A: The most likely culprit is the disulfide dimer, 2,2',4,4'-tetrachloro-5,5'-dimethyl-1,1'-disulfanediyldibenzene, formed by the oxidative coupling of two molecules of the starting thiophenol.
Mechanism of Disulfide Formation:
The thiolate anion is readily oxidized by molecular oxygen in a process that is often catalyzed by trace metal impurities.
Prevention Strategies:
-
Inert Atmosphere: As mentioned previously, rigorously excluding oxygen by working under a nitrogen or argon atmosphere is the most effective preventative measure.
-
Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Minimizing Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the potential for oxidation.
Oxidative Dimerization of this compound
Caption: The formation of a disulfide byproduct via oxidation of the thiophenol.
Section 4: Standard Experimental Protocols
Protocol for Thioether Synthesis via SNAr Reaction
This protocol describes a general procedure for the reaction of this compound with an activated aryl halide.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) via syringe. Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Electrophile: Add the activated aryl halide (1.0 eq) dissolved in a minimal amount of anhydrous DMF dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating may be required.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Oxidation to Disulfide
This protocol describes a method for the intentional synthesis of the disulfide dimer.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Base Addition: Add triethylamine (2.0 eq).
-
Oxidation: Bubble air through the stirred solution or leave it open to the atmosphere and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting thiol is no longer visible.
-
Workup: Wash the reaction mixture with 1 M HCl, then with water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude disulfide can be purified by recrystallization or column chromatography.
Section 5: Analytical Data for Key Compounds
| Compound | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in CDCl₃) | Expected ¹³C NMR Signals (in CDCl₃) |
| This compound | 193.09 | δ 7.3-7.5 (Ar-H), δ 3.5-4.0 (S-H, broad), δ 2.3-2.5 (CH₃) | δ 130-140 (Ar-C), δ 125-130 (Ar-C-Cl), δ 115-125 (Ar-C-S), δ 15-20 (CH₃) |
| Disulfide Dimer | 384.16 | δ 7.2-7.4 (Ar-H), δ 2.2-2.4 (CH₃) | δ 135-145 (Ar-C), δ 130-135 (Ar-C-Cl), δ 120-130 (Ar-C-S), δ 18-22 (CH₃) |
| Example Thioether (S-benzyl derivative) | 283.21 | δ 7.2-7.5 (Ar-H, multiple), δ 4.0-4.2 (S-CH₂), δ 2.3-2.5 (CH₃) | δ 135-140 (Ar-C), δ 125-135 (Ar-C-Cl, Ar-C-S), δ 35-40 (S-CH₂), δ 15-20 (CH₃) |
Note: The chemical shifts provided are estimates and may vary depending on the solvent and other experimental conditions.[11][12]
Section 6: References
-
PubChem. This compound. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Juvekar, A. (2007). Oxidative Coupling of Thiols to Disulfides under Acidic Conditions. Tetrahedron Letters, 48(27), 4761-4764.
-
Google Patents. (2020). Synthesis method of substituted thiophenol. CN111187188A.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Google Patents. (1968). Preparation of aniline thioethers. US3406202A.
-
Google Patents. (2010). Synthesis method of 2,4-dichloro-5-isopropoxy aniline. CN101823971A.
-
Old Dominion University. (2022). Oxidation of Thiols to Disulfides using an Environmentally “Green” Organocatalyst and New Mechanistic Insights. [Link]
-
MDPI. (2019). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
-
Semantic Scholar. (2017). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
The Royal Society of Chemistry. (2010). Synthesis of Thioethers via Metal-free Reductive Coupling of Tosylhydrazones with Thiols. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. [Link]
-
PatSnap. (n.d.). Synthesis of 2-Chloro-3-(2,5-dichloro-4-methylthio-phenoxy)-6-nitro-N-benzyl-aniline. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
Organic Chemistry Portal. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol, 97%. [Link]
-
Repositorio UC. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. [Link]
-
Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Chemical Review and Letters. (2022). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. [Link]
-
National Center for Biotechnology Information. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. [Link]
-
National Center for Biotechnology Information. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]
-
Journal of Materials and Environmental Science. (2019). Alkylation of Thiols in Green Mediums. [Link]
-
Semantic Scholar. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
Reddit. (2023). What are some common causes of low reaction yields?[Link]
-
MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]
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- 3. datasheets.scbt.com [datasheets.scbt.com]
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- 12. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Synthesis with 2,4-Dichloro-5-methylthiophenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,4-dichloro-5-methylthiophenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile intermediate. We provide field-proven insights, detailed troubleshooting protocols, and the scientific rationale behind our recommendations to ensure your experiments are both successful and reproducible.
Introduction: The Role of this compound in Synthesis
This compound is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic and steric properties, stemming from the dichloro substitution pattern and the nucleophilic thiol group, make it a valuable precursor for creating complex molecular architectures.[1][2] The presence of both a soft nucleophile (the thiol) and a halogenated aromatic ring allows for a diverse range of transformations. However, its reactivity also presents specific challenges, such as susceptibility to oxidation and potential for side reactions if not handled correctly. This guide will address these issues directly, providing you with the expertise to optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Handling, Storage, and Characterization
This section addresses the most common initial questions regarding the safe handling, storage, and quality control of this compound.
Q1: What are the primary safety hazards and necessary precautions for handling this compound?
Answer: this compound is classified as harmful and an irritant. According to the Globally Harmonized System (GHS), it presents the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable option), a lab coat, and chemical splash goggles. Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4][5][6]
-
Handling: Avoid all direct contact. Use a spatula or powder funnel for transferring the solid. Avoid creating dust. After handling, wash hands and any exposed skin thoroughly.[4][6]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂S | PubChem[3] |
| Molecular Weight | 193.09 g/mol | PubChem[3] |
| CAS Number | 28225-88-9 | PubChem[3] |
| GHS Hazard Codes | H302, H315, H319, H335 | ECHA[3] |
Q2: How should I properly store this reagent to ensure its long-term stability?
Answer: The thiol group is susceptible to air oxidation, which leads to the formation of the corresponding disulfide, 1,2-bis(2,4-dichloro-5-methylphenyl) disulfide. This is the most common impurity found in aged samples and can significantly impact reaction outcomes.
Recommended Storage Protocol:
-
Inert Atmosphere: Store the container under an inert atmosphere (Argon or Nitrogen). If the bottle has been opened, flush the headspace with inert gas before re-sealing.
-
Cool and Dry: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from heat sources or direct sunlight.[5][6]
-
Avoid Contaminants: Store away from strong oxidizing agents and bases.[6]
Q3: How can I assess the purity of my this compound before starting my reaction?
Answer: Verifying the purity of your starting material is a critical, non-negotiable step. The presence of the disulfide impurity can lead to incorrect stoichiometry calculations and introduce downstream separation challenges.
Recommended Analytical Workflow:
-
Initial Check (TLC): A quick check by Thin Layer Chromatography can often reveal the presence of the less polar disulfide impurity.
-
Quantitative Analysis (GC-MS): For accurate quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The thiophenol is volatile and thermally stable enough for GC analysis. The purity is typically determined by the area percentage of the main peak in the total ion chromatogram.[8]
-
Structural Confirmation (¹H NMR): Proton NMR spectroscopy can confirm the identity and detect major impurities. The thiol proton (S-H) typically appears as a broad singlet between 3-4 ppm. The disulfide will lack this peak and show a different aromatic splitting pattern.
Section 2: Troubleshooting Common Synthetic Transformations
This section provides in-depth, cause-and-effect troubleshooting for reactions where this compound is a key nucleophile.
S-Alkylation and S-Arylation Reactions
S-alkylation is one of the most fundamental reactions of thiophenols, forming thioethers. The key to a successful reaction is the quantitative generation of the thiolate anion followed by its reaction with an electrophile.
Q: My S-alkylation/S-arylation reaction shows low conversion, and I recover a significant amount of starting material. What are the likely causes?
Answer: This is a classic issue that almost always points to incomplete deprotonation of the thiophenol. The pKa of a substituted thiophenol like this is typically around 6-7, meaning a sufficiently strong base is required for complete conversion to the more nucleophilic thiolate.
Causality Chain & Solutions:
-
Inadequate Base Strength: If you are using a weak base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), you are likely only establishing an equilibrium with a small amount of the thiolate present at any given time.
-
Solution: Choose a base whose conjugate acid has a pKa at least 2-3 units higher than the thiophenol. This ensures the deprotonation is essentially irreversible. Stronger bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent choices.[9]
-
| Base | Conjugate Acid | Approx. pKa of Conj. Acid | Suitability |
| NaHCO₃ | H₂CO₃ | 6.4 | Poor |
| K₂CO₃ | HCO₃⁻ | 10.3 | Good |
| Cs₂CO₃ | HCO₃⁻ | 10.3 | Excellent (promotes reactivity) |
| NaH | H₂ | 36 | Excellent (irreversible) |
| DBU | DBU-H⁺ | 13.5 | Good |
-
Solvent Choice: The solvent must be able to dissolve the base and the thiolate salt. Protic solvents can interfere by protonating the thiolate.
-
Solution: Use polar aprotic solvents like DMF, acetonitrile (MeCN), or THF.[10] These solvents effectively solvate the cation of the base without interfering with the nucleophile.
-
-
Reaction Temperature: While many S-alkylation reactions proceed at room temperature, sluggish reactions with less reactive electrophiles (e.g., alkyl chlorides or sterically hindered halides) may require heating.
-
Solution: Try heating the reaction to 50-80 °C. Monitor by TLC to check for decomposition.
-
Q: I am observing a significant amount of a non-polar byproduct that I've identified as the disulfide. How can I prevent this?
Answer: This is a clear indication of oxidative coupling of the thiol. The thiolate anion is highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities.
Mechanism of Disulfide Formation: Thiolate (ArS⁻) is oxidized by O₂ in a multi-step radical process to form a disulfide bond (ArS-SAr).
Preventative Protocols:
-
Degas Your Solvent: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Assemble your reaction glassware while it's hot from the oven and immediately place it under a positive pressure of inert gas. Use septa and needles for all reagent additions.
-
Add Electrophile Promptly: Once the thiolate is generated (usually indicated by the dissolution of the thiol and base), add the electrophile without undue delay. The longer the thiolate sits in solution, the higher the chance of oxidation.
Metal-Catalyzed Cross-Coupling Reactions
Thiophenols are excellent partners in cross-coupling reactions, such as Buchwald-Hartwig C-S coupling, to form diaryl thioethers.
Q: My Buchwald-Hartwig C-S coupling reaction between this compound and an aryl halide is giving low yields. What are the most critical parameters to screen?
Answer: C-S cross-coupling can be sensitive to the choice of ligand, base, and catalyst. The key is to find a catalytic system that favors reductive elimination to form the C-S bond over catalyst deactivation pathways.
Troubleshooting Decision Tree for C-S Coupling:
Explanation of Parameters:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. For C-S coupling, ligands with wide bite angles (like Xantphos) or bulky, electron-rich biaryl phosphine ligands are often superior to general-purpose ligands like dppf. They promote the reductive elimination step.
-
Base Selection: A strong, non-nucleophilic base is required. While Cs₂CO₃ is often effective, K₃PO₄ can sometimes provide better results. For very challenging substrates, a soluble organic base like LiHMDS might be necessary.
-
Catalyst Source: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) must be active. If your catalyst is old, its performance may be compromised. Using newer generation pre-catalysts can also improve consistency.
-
Aryl Halide Partner: Remember the reactivity trend for the aryl halide is I > Br > Cl. If you are using an aryl chloride, the reaction will require a more robust catalytic system (often a biaryl phosphine ligand) and higher temperatures.[11]
Section 3: Standard Operating Protocols
Protocol 1: Purity Assessment by GC-MS
This protocol provides a general method for determining the purity of this compound and quantifying the primary disulfide impurity.
-
Sample Preparation: Accurately weigh ~5 mg of the thiophenol into a GC vial. Dissolve in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.[8]
-
Instrument Setup (Example):
-
GC: Agilent 6890 or equivalent.
-
Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
-
Inlet: Split/splitless, 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Setup (Example):
-
MSD: Agilent 5973 or equivalent.
-
Source Temp: 230 °C.
-
Scan Range: 40-400 amu.
-
-
Analysis: Inject 1 µL of the sample solution. Integrate the peaks in the Total Ion Chromatogram (TIC). The purity is calculated using area normalization.[8] The thiophenol will have a molecular ion (M⁺) at m/z 192/194/196 (reflecting the chlorine isotope pattern), while the disulfide will appear at a much higher retention time with an M⁺ at m/z 382/384/386/388.
Protocol 2: General Procedure for S-Alkylation with an Alkyl Bromide
This protocol describes a robust method for the S-alkylation of this compound.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at 120 °C for at least 2 hours. Assemble hot and allow to cool under a stream of Argon or Nitrogen.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous, degassed DMF (or acetonitrile) to make a ~0.2 M solution.
-
Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
-
Thiolate Formation: Stir the mixture vigorously under an inert atmosphere at room temperature for 30 minutes.
-
Alkylation: Add the alkyl bromide (1.1 eq) via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature (or heat to 50 °C if necessary). Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Flores-Figueroa, A., et al. (2005). Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. Journal of the Brazilian Chemical Society, 16(3A), 397-403. Available at: [Link]
-
Lowe, A. B., & Hoyle, C. E. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules. Available at: [Link]
- Google Patents. (2020). CN111187188A - Synthesis method of substituted thiophenol.
-
U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D and its transformation products. Retrieved from [Link]
-
Yadav, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link]
-
ResearchGate. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food. Available at: [Link]
-
MDPI. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. Available at: [Link]
-
International Journal of Sciences: Basic and Applied Research. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]
-
MDPI. (n.d.). Application of Natural and Pseudo Natural Products in Drug Discovery and Development. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
American Chemical Society. (2026). Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 12. epa.gov [epa.gov]
Technical Support Center: 2,4-Dichloro-5-methylthiophenol
Welcome to the technical support center for 2,4-Dichloro-5-methylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis, handling, and use of this versatile chemical intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in the laboratory, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or No Yield of this compound During Synthesis
Q: I am attempting to synthesize this compound by reducing 2,4-Dichloro-5-methylbenzenesulfonyl chloride with zinc dust and acid, but my yields are consistently low. What could be the cause?
A: Low yields in the reduction of arylsulfonyl chlorides to thiophenols are a common issue, often stemming from suboptimal reaction conditions or the purity of starting materials. Here are the primary factors to consider:
-
Reaction Temperature and Control: The reduction of sulfonyl chlorides with zinc and acid can be highly exothermic.[1] If the temperature is not carefully controlled, typically at 0°C or below during the initial stages, a sudden and vigorous reaction can occur.[1] This can lead to the loss of product through the condenser and the formation of unwanted byproducts.[1]
-
Solution: Maintain strict temperature control, especially during the addition of the reducing agent. Use an ice-salt bath and add the zinc dust in small portions to prevent the temperature from rising.[1]
-
-
Purity of Starting Material: The purity of the 2,4-Dichloro-5-methylbenzenesulfonyl chloride is critical. Impurities can interfere with the reduction process.
-
Solution: Ensure your starting sulfonyl chloride is of high purity. If you are synthesizing it yourself, for instance, by chlorosulfonation of 1,2-dichloro-4-methylbenzene, ensure complete removal of any remaining chlorosulfonic acid.
-
-
Inefficient Stirring: Inadequate mixing of the heterogeneous reaction mixture (solid zinc, aqueous acid, and the organic sulfonyl chloride) can lead to incomplete reaction.[1]
-
Solution: Employ vigorous mechanical stirring to ensure intimate contact between the reactants.[1]
-
Experimental Protocol: Reduction of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride
-
In a round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer, place the 2,4-Dichloro-5-methylbenzenesulfonyl chloride.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add a pre-cooled mixture of sulfuric acid and water, maintaining the temperature below 5°C.
-
Gradually add zinc dust in small portions, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for several hours, then allow the reaction to slowly warm to room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up the reaction by filtration to remove excess zinc, followed by extraction of the thiophenol into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C (initial) | Prevents runaway reaction and byproduct formation.[1] |
| Stirring | Vigorous mechanical stirring | Ensures efficient mixing of the heterogeneous reaction.[1] |
| Addition of Zinc | Slow, portion-wise | Maintains temperature control.[1] |
Issue 2: Formation of a Disulfide Impurity
Q: During the work-up or storage of my this compound, I am observing the formation of a significant amount of the corresponding disulfide dimer. How can I prevent this?
A: Thiophenols, particularly electron-rich ones, are susceptible to oxidation to disulfides, a reaction that can be catalyzed by air (oxygen), light, or trace metal impurities.[2] The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups on the aromatic ring of this compound gives it a moderate susceptibility to this side reaction.
-
Mechanism of Disulfide Formation: The oxidation of a thiol to a disulfide is a redox process where two thiol molecules are oxidized to form a disulfide bond.
-
Preventative Measures:
-
Inert Atmosphere: Handle the purified thiophenol under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with oxygen.
-
Acidic Conditions: Maintaining acidic conditions during work-up and storage can help to suppress disulfide formation.[2] Under neutral or basic conditions, the thiolate anion is more readily formed, which is more susceptible to oxidation.
-
Avoid Trace Metals: Ensure all glassware is clean and free of trace metal contaminants that can catalyze oxidation.
-
Storage: Store the purified this compound in a dark, cool place under an inert atmosphere.
-
dot
Caption: Oxidation of this compound to its disulfide dimer.
Issue 3: Over-oxidation to Sulfoxide or Sulfone
Q: I am using this compound in a reaction that involves an oxidizing agent, and I am seeing byproducts that I suspect are the corresponding sulfoxide and sulfone. How can I avoid this?
A: The sulfur atom in a thiophenol is readily oxidized to higher oxidation states, namely sulfoxide and sulfone. This is a common side reaction if the reaction conditions are not carefully controlled.
-
Controlling Oxidation:
-
Choice of Oxidant: Use a mild and selective oxidizing agent if your desired transformation requires one.
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid over-oxidation.
-
Temperature: Perform the reaction at the lowest possible temperature to maintain selectivity.
-
dot
Caption: Stepwise oxidation of the thiophenol group.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions if I synthesize the precursor, 2,4-dichloro-5-methylaniline, via diazotization?
A1: The diazotization of aromatic amines can have several side reactions. When preparing a diazonium salt from an aniline derivative, potential byproducts can include the formation of diazoamino compounds (triazenes) if the pH is not sufficiently acidic.[3][4] Furthermore, the subsequent conversion of the diazonium salt to the desired functional group can also lead to byproducts. For instance, in the synthesis of phenols from diazonium salts, byproducts can arise from the reactivity of the diazonium salt.[5]
Q2: Can dehalogenation be a significant side reaction?
A2: While not extensively reported for this specific molecule, dehalogenation can occur in related compounds under certain conditions, such as catalytic hydrogenation or in the presence of strong reducing agents. If you are performing a reduction reaction in the presence of the chloro substituents, it is a potential side reaction to be aware of. Monitoring your reaction for the appearance of byproducts with a lower mass corresponding to the loss of one or more chlorine atoms is advisable.
Q3: What is the general stability of this compound?
A3: Like many thiophenols, this compound is sensitive to oxidation, particularly to form the disulfide dimer, as discussed in the troubleshooting guide. It is a crystalline solid and should be stored in a cool, dark place, preferably under an inert atmosphere, to ensure its stability over time.
Q4: Are there any known incompatibilities I should be aware of when working with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong bases, and some metals. Reactions with strong bases will readily form the thiolate, which is more nucleophilic but also more susceptible to oxidation.
References
-
Organic Syntheses, Coll. Vol. 1, p.504 (1941); Vol. 4, p.927 (1925). Link
-
Gao, W., et al. (2018). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. ACS Omega, 3(11), 16298-16304. Link
-
A kind of clean thiophenols new synthetic method. CN109776360A. Link
-
Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem. Link
-
A Process For Preparing 2,4 Dimethylthiophenol. IN201721033379A. Link
-
Synthesis method of substituted thiophenol. CN111187188A. Link
-
Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Link
-
Solvent-Free Synthesis of Thiophenol Using Uncatalyzed Transfer Hydrogenation. ChemInform, 41(42). Link
-
2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. Link
-
This compound. BuyersGuideChem. Link
-
A Comparative Guide to the Synthesis of Substituted Thiophenols. BenchChem. Link
-
Process of diazotization of aromatic. US2827449A. Link
-
Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Marine Drugs, 17(1), 53. Link
-
Processes for the diazotization of 2,5-dichloroanilines. US9695114B2. Link
-
Processes for the diazotization of 2,5-dichloroanilines. WO2015095284A1. Link
-
This compound. Gsrs. Link
-
Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. Link
-
Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Applied and Environmental Microbiology, 63(5), 2054–2057. Link
-
Process for making 2,5-dihalogenated phenol. US9994511B2. Link
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal, 24(53), 14149–14156. Link
-
This compound. ChemicalBook. Link
-
2nd step: Preparation of 2,4-dichloro-5-thiazolecarbonitrile (V). PrepChem. Link
-
This compound. PubChem. Link
Sources
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- 2. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5-methylthiophenol
Welcome to the technical support center for the synthesis and yield improvement of 2,4-dichloro-5-methylthiophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the mechanistic rationale behind procedural steps, provide detailed troubleshooting guides, and offer optimized protocols grounded in established chemical principles.
Overview of the Core Synthetic Pathway
The most common and versatile route to this compound proceeds via a multi-step sequence starting from the corresponding aniline. This pathway leverages the power of diazonium chemistry, a cornerstone of aromatic synthesis.[1][2] The overall transformation involves two primary stages:
-
Diazotization: The conversion of the primary aromatic amine, 2,4-dichloro-5-(methylthio)aniline, into a reactive diazonium salt intermediate. This is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[3][4][5]
-
Thiolation: The displacement of the highly effective dinitrogen (N₂) leaving group from the diazonium salt with a sulfur nucleophile. A robust and widely used method for this transformation is the Leuckart thiophenol reaction, which employs a xanthate salt (e.g., potassium ethylxanthate) followed by hydrolysis to yield the target thiophenol.[3]
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns with this synthesis?
-
A: The primary hazard is the diazonium salt intermediate. While generally handled in solution, if allowed to dry, arenediazonium salts can be dangerously explosive. [3]Always keep them in a cold aqueous solution. Additionally, thiophenols are malodorous and toxic; all manipulations should be performed in a well-ventilated fume hood.
-
-
Q: My final product appears to be contaminated with a disulfide. How does this form and how can I prevent it?
-
A: Thiophenols are susceptible to oxidation, especially in the presence of air and base, which converts the thiol to a thiolate anion that oxidizes more readily. This oxidation couples two molecules of the thiophenol to form a disulfide bridge. To minimize this, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) and avoid prolonged exposure to basic conditions.
-
-
Q: Can I use a copper catalyst for the thiolation step, similar to a Sandmeyer reaction?
-
A: While the classic Sandmeyer reaction uses copper(I) salts to introduce halides and cyano groups, [1][6][7]direct thiolation is more complex. Reactions of diazonium salts with thiols or other sulfur sources can be performed, but the xanthate method (Leuckart reaction) is often more reliable and higher-yielding for preparing thiophenols without significant catalyst-induced side products. [3][8]
-
Optimized Experimental Protocols
Protocol 1: Diazotization of 2,4-dichloro-5-(methylthio)aniline
Materials:
-
2,4-dichloro-5-(methylthio)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2,4-dichloro-5-(methylthio)aniline (1.0 eq) and water (approx. 4 mL per gram of aniline).
-
Cool the slurry to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl (2.5 eq) while maintaining the temperature between 0 and 5 °C. Stir vigorously for 30 minutes to form a fine slurry of the aniline hydrochloride salt.
-
Prepare a solution of sodium nitrite (1.1 eq) in water (approx. 2 mL per gram of NaNO₂).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the resulting pale yellow solution/slurry for an additional 30 minutes at 0-5 °C.
-
The cold diazonium salt solution is now ready for immediate use in the next step. DO NOT attempt to isolate or store this solution.
Protocol 2: Thiolation via Xanthate Intermediate and Hydrolysis
Materials:
-
Potassium Ethylxanthate (KEX)
-
Sodium Hydroxide (NaOH)
-
The cold diazonium salt solution from Protocol 1
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a separate reaction flask, dissolve potassium ethylxanthate (1.2 eq) in a minimum amount of water and cool to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the potassium ethylxanthate solution over 30-45 minutes, maintaining the temperature below 15 °C.
-
Once the addition is complete, allow the mixture to stir and slowly warm to room temperature over 1 hour. A dark, oily intermediate (the xanthate ester) should form.
-
Hydrolysis: Add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux (80-90 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the intermediate to the thiophenol.
-
Cool the reaction mixture to room temperature and acidify carefully with concentrated HCl to pH ~1.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x volumes).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents decomposition of the unstable diazonium salt. [3] |
| Acid Stoichiometry | 2.5–3.0 equivalents | Ensures full protonation and prevents azo-coupling side reactions. |
| NaNO₂ Addition | Slow, dropwise | Avoids localized heating and decomposition. |
| Hydrolysis Temp. | 80–90 °C (Reflux) | Drives the cleavage of the xanthate ester to completion. |
| Workup Atmosphere | Inert (N₂ or Ar) | Minimizes oxidative formation of disulfide impurities. |
References
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2-Chloro-3-(2,5-dichloro-4-methylthio-phenoxy)-6-nitro-N-benzyl-aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]
- Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer Reaction [organic-chemistry.org]
"stability of 2,4-Dichloro-5-methylthiophenol under reaction conditions"
Welcome to the technical support center for 2,4-Dichloro-5-methylthiophenol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the stability challenges you may encounter. Our goal is to equip you with the knowledge to anticipate potential issues, interpret unexpected results, and ensure the integrity of your reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues related to the stability of this compound under various reaction conditions.
Issue 1: Reaction Failure or Low Yield - Suspected Decomposition of Starting Material
If you are experiencing consistently low yields or complete reaction failure, it is crucial to first assess the stability of your this compound under the specific reaction conditions.
Initial Diagnostic Steps:
-
Purity Check: Re-analyze the purity of your starting material using a reliable analytical method such as HPLC or GC-MS. Impurities from synthesis or degradation during storage can introduce unforeseen side reactions.
-
Control Reaction: Run a control experiment where this compound is subjected to the reaction conditions (solvent, temperature, base/acid) without the other reactants. Monitor for the disappearance of the starting material or the appearance of degradation products over time.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation | The thiol group (-SH) is susceptible to oxidation, especially in the presence of air (oxygen), oxidizing agents, or certain metal catalysts. This can lead to the formation of disulfides (dimers) or sulfonic acids. | - Perform reactions under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Avoid unnecessary exposure to strong oxidizing agents. If oxidation is required for a subsequent step, consider protecting the thiol group. |
| Base-Mediated Decomposition | While a base is often used to deprotonate the thiol to the more nucleophilic thiophenolate, strong bases or prolonged exposure to basic conditions at elevated temperatures can promote side reactions or degradation. | - Use the mildest base necessary to achieve deprotonation (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine).- Add the base at a lower temperature and then gently warm the reaction if needed.- Minimize reaction time at elevated temperatures. |
| Thermal Instability | Prolonged heating at high temperatures can lead to thermal decomposition. The specific decomposition pathway can be complex and may involve cleavage of the C-S or C-Cl bonds. | - Conduct a preliminary thermal stability study using thermogravimetric analysis (TGA) if the reaction requires high temperatures.- Attempt the reaction at the lowest effective temperature.- Consider alternative, lower-temperature synthetic routes or the use of catalysts to reduce the required reaction temperature. |
| Photodegradation | Aromatic thiols can be sensitive to light, particularly UV radiation.[1] This can lead to the formation of radical species and subsequent decomposition. | - Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.- Work in a fume hood with the sash lowered to minimize exposure to overhead lighting. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unknown peaks in your analytical chromatogram (HPLC, LC-MS, GC-MS) indicates the formation of impurities, which may arise from the degradation of this compound.
Common Degradation Products and Their Identification:
| Potential Degradation Product | Plausible Formation Mechanism | Analytical Signature (LC-MS/GC-MS) |
| Disulfide Dimer | Oxidation of the thiol group. | A peak with a mass corresponding to twice the molecular weight of the starting material minus two hydrogen atoms. |
| Sulfonic Acid Derivative | Strong oxidation of the thiol group. | A peak with a mass corresponding to the starting material plus three oxygen atoms. |
| Dechlorinated Species | Reductive dechlorination, potentially catalyzed by certain metals or initiated by radical mechanisms. | Peaks with masses corresponding to the loss of one or both chlorine atoms. |
| Hydroxylated Byproducts | Reaction with strong oxidants or radical species. This is a known degradation pathway for similar chlorinated phenols.[2] | Peaks with masses corresponding to the addition of one or more hydroxyl groups. |
Workflow for Identifying Unknown Byproducts:
Caption: Workflow for identifying unknown reaction byproducts.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of this compound, and how does this affect its reactivity?
Q2: How susceptible is this compound to oxidation, and what are the primary oxidation products?
A2: The thiol group is readily oxidized. Under mild oxidizing conditions, such as exposure to air over time, the primary product is the corresponding disulfide, bis(2,4-dichloro-5-methylphenyl) disulfide. In the presence of stronger oxidizing agents (e.g., hydrogen peroxide, peroxy acids), the thiol can be further oxidized to the sulfonic acid, 2,4-dichloro-5-methylbenzenesulfonic acid.
Oxidation Pathway of this compound:
Caption: Potential oxidation products of this compound.
Q3: Are there any known incompatibilities with common solvents or reagents?
A3: Besides strong oxidizing and reducing agents, care should be taken with:
-
Electrophilic Solvents: Solvents that can act as electrophiles may react with the nucleophilic thiophenolate.
-
Certain Metal Catalysts: Some transition metals can form stable complexes with thiols, potentially sequestering the catalyst or inhibiting the desired reaction. In other cases, metals can catalyze oxidation.
-
Strongly Basic Conditions: As mentioned, prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., in a desiccator with nitrogen or argon backfill) is ideal to prevent oxidation.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for assessing the stability of this compound under forced degradation conditions. Such studies are crucial for developing robust analytical methods and understanding potential degradation pathways.[3]
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Calibrated photostability chamber with both cool white fluorescent and near UV lamps.[4]
-
Temperature-controlled oven
-
HPLC system with a UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC grade water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven under the same conditions.
-
Photolytic Degradation: Expose a solid sample and a sample of the stock solution in a quartz cuvette to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[4] A dark control sample should be run in parallel to account for thermal effects.[1]
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products.
-
If significant degradation is observed, further analysis by LC-MS is recommended to identify the degradation products.[3]
References
-
Karaconstantis, C. G., et al. (2022). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 8(5), 488. Available at: [Link]
-
Patil, S. B., et al. (2023). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts, 11(6). Available at: [Link]
-
Alsante, K. M., et al. (n.d.). Forced Degradation Studies. HubSpot. Available at: [Link]
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Baertschi, S. W., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology. Available at: [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
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BuyersGuideChem (n.d.). This compound. Available at: [Link]
-
Koh, S., et al. (1997). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Applied and Environmental Microbiology, 63(5), 2054-2057. Available at: [Link]
-
Li, Y., et al. (2021). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Scientific Reports, 11(1), 1-11. Available at: [Link]
-
Wiley-VCH (n.d.). Supporting Information. Available at: [Link]
-
U.S. Geological Survey (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. Available at: [Link]
-
Gkionis, P., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1530. Available at: [Link]
-
Kim, Y., et al. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 464, 139423. Available at: [Link]
-
PubChemLite (n.d.). This compound (C7H6Cl2S). Available at: [Link]
- Google Patents (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
-
Global Substance Registration System (n.d.). This compound. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Caron Scientific (n.d.). Finding Peaceable Photostability. Available at: [Link]
-
Reddy, G. R., et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(3), 136-149. Available at: [Link]
-
Coriolis Pharma (n.d.). Stability Studies. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2,4-Dichloro-3,5-dimethylphenol. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 2,4-Dichloro-3-ethyl-5-methylphenol. PubChem. Available at: [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10323-10326. Available at: [Link]
-
Batinac, T., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). Pharmaceutics, 13(12), 2115. Available at: [Link]
-
Sharma, S., et al. (2024). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Frontiers in Microbiology, 15. Available at: [Link]
-
The Good Scents Company (n.d.). para-thiocresol 1-mercapto-4-methylbenzene. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 4-Methylbenzenethiol. PubChem. Available at: [Link]
Sources
Technical Support Center: 2,4-Dichloro-5-methylthiophenol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4-dichloro-5-methylthiophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. We understand that synthesizing substituted thiophenols can present unique challenges, often related to reaction control and impurity profiles. This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshoot common issues, and offer validated strategies to ensure the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
A1: The most prevalent and versatile method is the Leuckart thiophenol reaction.[1][2] This pathway begins with the diazotization of an aromatic amine, in this case, 2,4-dichloro-5-methylaniline, to form a diazonium salt. This reactive intermediate is then treated with an alkali metal alkyl xanthate (e.g., potassium ethyl xanthate) to form an S-aryl xanthate. The final step involves the alkaline hydrolysis of the xanthate intermediate to yield the desired this compound.
Q2: What are the most critical parameters to control during this synthesis?
A2: There are two paramount parameters:
-
Temperature during Diazotization: The formation of the diazonium salt is highly exothermic and the salt itself is thermally unstable.[3] It is imperative to maintain the temperature between 0–5 °C to prevent decomposition, which primarily leads to the formation of phenolic impurities.[4]
-
pH Control: The pH of the reaction medium is crucial. Diazotization requires a strongly acidic environment to generate the necessary nitrosonium ion (NO⁺) electrophile.[5][6] During the subsequent coupling and hydrolysis steps, careful pH adjustments are necessary to maximize the yield of the desired product and prevent side reactions like azo coupling.[3]
Q3: Why is the choice of the sulfur-transfer reagent important?
A3: The choice of the sulfur-transfer reagent, typically an O-alkyl xanthate salt, is critical for efficiency and safety.[7] Xanthates are favored because they are stable, relatively odorless, and readily available solids, offering a significant advantage over using thiols or hydrogen sulfide directly.[7] The reaction of the diazonium salt with the xanthate is generally clean and provides a stable intermediate that can be isolated before hydrolysis, allowing for a controlled, two-step conversion to the final thiophenol.[2]
Troubleshooting Guide: Impurity Diagnosis and Mitigation
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Observation 1: Low or No Yield of the Final Product
Q: My reaction has worked, but the final yield of this compound is significantly lower than expected. What are the likely causes?
A: Low yields can typically be traced back to two key stages: diazotization and the final hydrolysis.
-
Potential Cause 1: Decomposition of Diazonium Salt.
-
Explanation: The aryl diazonium salt is a high-energy intermediate. If the temperature during its formation or subsequent reaction rises above the recommended 0–5 °C, it will readily decompose by reacting with water to form nitrogen gas and a phenolic byproduct, 2,4-dichloro-5-methylphenol.[3][4] This is often the primary pathway for yield loss.
-
Diagnostic Check: Use a starch-iodide paper test during the addition of sodium nitrite. A persistent blue-black color indicates a slight excess of nitrous acid, confirming that the diazotization agent is present. If the color fades quickly, it suggests the nitrous acid is being consumed, but if it never appears, your diazotization may be incomplete.
-
Corrective Action: Ensure your reaction vessel is submerged in an efficient ice-salt or ice-brine bath. Add the sodium nitrite solution slowly, dropwise, monitoring the internal temperature with a calibrated thermometer to ensure it never exceeds 5 °C.
-
-
Potential Cause 2: Incomplete Hydrolysis of the S-Aryl Xanthate Intermediate.
-
Explanation: The final step requires the complete cleavage of the xanthate ester (S-(2,4-dichloro-5-methylphenyl) O-ethyl dithiocarbonate). This hydrolysis is typically performed under basic conditions (e.g., with NaOH or KOH). Insufficient base, low temperature, or inadequate reaction time can lead to incomplete conversion, leaving the xanthate as the major component in your crude product.
-
Diagnostic Check: Analyze the crude product by TLC or LC-MS. The xanthate intermediate will have a significantly different polarity (Rf value) and a higher molecular weight than the target thiophenol.
-
Corrective Action: Ensure a sufficient molar excess of the base is used for hydrolysis. If the reaction appears stalled, gentle heating (e.g., to 40–50 °C) can facilitate the hydrolysis, but this must be done cautiously as the thiophenol product can be sensitive.
-
Observation 2: Final Product is a Tarry, Oily, or Unexpectedly Colored Mass
Q: Instead of the expected solid, my crude product is a dark, sticky oil. What impurity is responsible for this?
A: The formation of a tarry or intensely colored product is a classic sign of azo compound formation.
-
Potential Cause: Azo Coupling Side Reaction.
-
Explanation: The diazonium salt is a potent electrophile. If unreacted 2,4-dichloro-5-methylaniline is present in the solution, or if the pH drifts towards neutral or slightly alkaline conditions, the diazonium salt can attack the electron-rich aromatic ring of the aniline starting material.[3] This electrophilic aromatic substitution reaction forms a highly conjugated triazene or azo dye, which is often a dark, viscous material.
-
Mechanism of Formation: dot graph "Azo_Coupling_Side_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes Diazonium [label="Ar-N₂⁺\n(Electrophile)", fillcolor="#EA4335", fontcolor="#202124"]; Aniline [label="Ar-NH₂\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azo [label="Ar-N=N-NH-Ar\n(Triazene/Azo Compound)\nTarry Impurity", fillcolor="#FBBC05", fontcolor="#202124"]; pH_Condition [label="Incorrect pH\n(Not Strongly Acidic)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Diazonium -> Azo [label="Attacks"]; Aniline -> Azo [label="Couples with"]; pH_Condition -> Azo [style=dashed, label="Promotes"]; }
Caption: Azo coupling side reaction pathway.
-
Preventive Action: The key is to maintain a strongly acidic environment (pH < 2) during the diazotization and the initial phase of the xanthate addition. This ensures that the free amine starting material is protonated to its non-nucleophilic ammonium salt (Ar-NH₃⁺), preventing it from reacting with the diazonium ion.
-
-
Purification Protocol:
-
Dissolve the crude tarry product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). This will protonate and extract any unreacted aniline into the aqueous layer.
-
The azo compound is often less soluble and may be removed by column chromatography. A silica gel column using a hexane/ethyl acetate gradient is typically effective.
-
Observation 3: Product Degrades or Discolors Upon Storage
Q: My purified this compound appeared clean initially but turned yellow/brown and showed a new spot on TLC after storage. Why?
A: This is a characteristic issue with thiophenols and is almost always due to oxidation.
-
Potential Cause: Formation of Disulfide Impurity.
-
Explanation: The thiol (-SH) group is susceptible to oxidation, especially when exposed to air (oxygen). Two molecules of the thiophenol can couple to form a disulfide bridge, yielding bis(2,4-dichloro-5-methylphenyl) disulfide. This disulfide is a common impurity in thiophenol preparations and is often a yellow or off-white solid.
-
Preventive Action:
-
Degas Solvents: Use solvents that have been degassed by bubbling nitrogen or argon through them, especially during workup and purification.
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (N₂ or Ar) as much as possible.
-
Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place (refrigerator or freezer).
-
-
-
Purification Protocol for Removing Disulfides:
-
If a small amount of disulfide has formed, it can often be removed by recrystallization.
-
For larger quantities, the disulfide can be reduced back to the thiophenol. Dissolve the product in a suitable solvent (e.g., methanol or THF).
-
Add a reducing agent like sodium borohydride (NaBH₄) in portions at room temperature.[8]
-
After the reduction is complete (monitor by TLC), carefully quench the reaction with an acidic solution to neutralize excess NaBH₄ and protonate the thiolate.
-
Extract the product into an organic solvent, wash, dry, and concentrate under reduced pressure.
-
Summary of Common Impurities
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| 2,4-dichloro-5-methylaniline | Cl₂C₇H₇N | 176.05 | Incomplete diazotization | Ensure slight excess of NaNO₂; maintain 0-5 °C. |
| 2,4-dichloro-5-methylphenol | Cl₂C₇H₆O | 177.03 | Decomposition of diazonium salt | Strict temperature control (0-5 °C). |
| Azo-dimer Impurity | Cl₄C₁₄H₁₂N₂ | 350.15 | Incorrect pH; excess aniline | Maintain strong acid (pH < 2) during diazotization. |
| S-Aryl Xanthate Intermediate | C₁₀H₁₀Cl₂OS₂ | 281.22 | Incomplete hydrolysis | Use sufficient base; gentle warming if necessary. |
| Bis(2,4-dichloro-5-methylphenyl) disulfide | C₁₄H₁₀Cl₄S₂ | 384.18 | Oxidation of final product | Handle and store under inert atmosphere. |
General Synthesis and Troubleshooting Workflow
dot graph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Start Synthesis:\nDiazotization of\n2,4-dichloro-5-methylaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazotization [label="Diazotization at 0-5 °C\nwith NaNO₂ / Strong Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Observation:\nTemperature > 5°C?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Phenol_Impurity [label="Problem: Phenol Formation\nAction: Improve Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Observation:\npH > 2?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Azo_Impurity [label="Problem: Azo Coupling\nAction: Ensure Strong Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Xanthate_Add [label="Add Potassium Ethyl Xanthate\n(Still at 0-5 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Alkaline Hydrolysis\n(e.g., NaOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Crude [label="Analyze Crude Product\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Incomplete_Hydrolysis [label="Problem: Xanthate Remains\nAction: Add more base / Warm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Workup & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Storage [label="Observation:\nDegradation on Storage?", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Disulfide_Impurity [label="Problem: Disulfide Formation\nAction: Store under N₂/Ar", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Diazotization; Diazotization -> Check_Temp; Check_Temp -> Phenol_Impurity [label="Yes"]; Check_Temp -> Check_pH [label="No"]; Check_pH -> Azo_Impurity [label="Yes"]; Check_pH -> Xanthate_Add [label="No"]; Phenol_Impurity -> Diazotization [style=dashed, label="Re-attempt"]; Azo_Impurity -> Diazotization [style=dashed, label="Re-attempt"]; Xanthate_Add -> Hydrolysis; Hydrolysis -> Check_Crude; Check_Crude -> Incomplete_Hydrolysis [label="Impurity Detected"]; Check_Crude -> Purification [label="Clean"]; Incomplete_Hydrolysis -> Hydrolysis [style=dashed, label="Re-process"]; Purification -> Final_Product; Final_Product -> Check_Storage; Check_Storage -> Disulfide_Impurity [label="Yes"]; Check_Storage -> Final_Product [label="No, Stable", style=invis]; // To position node }
Caption: Decision workflow for troubleshooting the synthesis.
References
-
Leuckart thiophenol reaction - Wikipedia. [Link]
-
Leuckart Thiophenol Reaction - Organic Chemistry Portal. [Link]
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 2022. [Link]
-
Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. [Link]
-
2,4-dichloro-5-methylaniline (C7H7Cl2N) - PubChemLite. [Link]
- Synthesis of 5-chloro-2-methyl aniline - Google P
-
Diazotisation - Organic Chemistry Portal. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Method for diazotizing 2,5-dichloroaniline - Google P
- Process for the preparation of 4-fluorothiophenol - Google P
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 2013. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 2012. [Link]
Sources
- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 2. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 2,4-Dichloro-5-methylthiophenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for catalyst selection in reactions involving 2,4-Dichloro-5-methylthiophenol. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction to the Challenge: The Substrate
This compound is a unique substrate with distinct electronic and steric characteristics that demand careful consideration for catalyst selection. Its key features include:
-
Electron-Rich Thiol: The thiol group (-SH) is a soft nucleophile, prone to oxidation and a potential coordinating agent that can interact with and, in some cases, deactivate metal catalysts.
-
Electron-Rich Aryl Ring: The methylthio (-SMe) group is an electron-donating group, which can influence the reactivity of the aryl ring.
-
Steric Hindrance: The presence of two chlorine atoms ortho and para to the thiol group introduces steric bulk that can affect the approach of the catalyst and coupling partners.
-
Potential for Catalyst Poisoning: Sulfur-containing compounds are notorious for their potential to poison palladium and other transition metal catalysts by forming strong, irreversible bonds with the metal center.
This guide will focus on the two most prevalent and effective catalytic systems for C-S cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig type reactions and Copper-catalyzed Ullmann-type reactions.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally preferred for C-S coupling with this compound: Palladium or Copper?
A1: Both systems are viable, but they offer different advantages. Palladium-based catalysts , particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald-Hartwig amination ligands), are often preferred for their broader substrate scope, higher functional group tolerance, and typically milder reaction conditions.[1][2] However, they are more susceptible to sulfur poisoning. Copper-catalyzed systems (Ullmann coupling) are generally more cost-effective and can be more robust against sulfur poisoning, but often require higher reaction temperatures.[3][4]
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: Several factors could be at play:
-
Catalyst Deactivation: The sulfur atom in your substrate may be poisoning the palladium catalyst.[2] Consider using a higher catalyst loading or a ligand designed to resist poisoning.
-
Inactive Catalyst: Ensure your palladium precatalyst is properly activated to the Pd(0) state. Using a pre-formed palladacycle precatalyst can ensure more reliable activation.[1][5]
-
Inefficient Base: The choice of base is critical. For sterically hindered substrates, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often necessary.[1]
-
Oxygen Contamination: Rigorous degassing of solvents and reagents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
Q3: I am observing a significant amount of a side product where one of the chlorine atoms has been replaced by hydrogen (hydrodehalogenation). How can I minimize this?
A3: Hydrodehalogenation is a common side reaction in cross-coupling. To minimize it:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). These ligands promote the desired reductive elimination step over competing side reactions.[5]
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can favor decomposition pathways that lead to hydrodehalogenation.
-
Purity of Reagents: Ensure your solvent and base are free of water or other protic impurities that can serve as a hydrogen source.
Q4: Can I use the same catalyst for coupling with an aryl bromide versus an aryl chloride?
A4: Not necessarily. Aryl chlorides are significantly less reactive than aryl bromides in the oxidative addition step, which is often rate-limiting.[5][7] For aryl chlorides, it is almost always necessary to use a more electron-rich and sterically hindered ligand (like XPhos or BrettPhos) to facilitate the challenging C-Cl bond activation.[5]
Catalyst System Selection Guide
Choosing the right catalyst involves a trade-off between reactivity, stability, and cost. The following table provides a comparative overview to guide your selection.
| Catalyst System | Key Components | Advantages | Disadvantages | Best For... |
| Palladium-based (Buchwald-Hartwig Type) | Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Palladacycles (G3/G4) Ligand: Bulky, electron-rich monophosphines (e.g., XPhos, SPhos, RuPhos)[2] | High reactivity, broad functional group tolerance, milder reaction conditions, well-defined catalytic systems.[1][8] | Higher cost, susceptibility to sulfur poisoning, requires strictly inert atmosphere.[2] | Reactions requiring high functional group tolerance and milder conditions; coupling with less reactive aryl chlorides. |
| Copper-based (Ullmann Type) | Catalyst: CuI, Cu₂O, or copper nanoparticles[3] Ligand (optional): 1,10-Phenanthroline, L-proline | Lower cost, robust, less sensitive to sulfur poisoning.[3][4] | Often requires higher temperatures (>100 °C), narrower substrate scope, can require stoichiometric amounts of copper in older protocols.[9] | Cost-sensitive applications, scale-up processes, and when palladium systems fail due to catalyst poisoning. |
Logical Flow for Catalyst Selection
The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst system for your experiment with this compound.
Experimental Protocols
The following are detailed, step-by-step starting protocols. Note: These are general procedures and should be optimized for your specific coupling partners.
Protocol 1: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)
This protocol is recommended for coupling with aryl chlorides or when high functional group tolerance is required.
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide)
-
This compound
-
Aryl Halide (e.g., Aryl Chloride)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (1-2 mol%), the base (e.g., NaOt-Bu, 1.5-2.0 equiv.), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench carefully with water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed C-S Coupling (Ullmann Type)
This protocol is a robust alternative, especially if catalyst poisoning is suspected with palladium systems.
Materials:
-
Copper(I) Iodide (CuI)
-
Ligand (optional, e.g., 1,10-Phenanthroline)
-
Base (e.g., Potassium Phosphate, K₃PO₄)
-
This compound
-
Aryl Halide (e.g., Aryl Iodide or Bromide)
-
Anhydrous, high-boiling solvent (e.g., DMF or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add CuI (5-10 mol%), the base (e.g., K₃PO₄, 2.0 equiv.), the optional ligand (10-20 mol%), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the aryl halide (1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture to a higher temperature (typically 110-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst poisoning by sulfur. 2. Inactive Pd(0) catalyst. 3. Insufficiently strong base. | 1. Increase Pd catalyst loading (e.g., to 5 mol%). If this fails, switch to a copper-based system (Protocol 2). 2. Use a reliable precatalyst (e.g., Buchwald G3/G4). Ensure rigorous degassing. 3. Switch to a stronger base like NaOt-Bu or LHMDS, especially for sterically hindered partners. |
| Formation of Disulfide (Thiophenol Dimer) | 1. Presence of oxygen leading to oxidative coupling. | 1. Improve degassing of all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction. |
| Hydrodehalogenation (Loss of Cl) | 1. Catalyst decomposition. 2. Presence of protic impurities. | 1. Use bulky, electron-rich ligands (e.g., XPhos). Avoid excessive heating or prolonged reaction times. 2. Use anhydrous solvents and reagents. |
| Inconsistent Results | 1. Purity of reagents (especially base). 2. Age or quality of catalyst. | 1. Use a fresh bottle of base, preferably finely powdered. 2. Use a fresh batch of catalyst or a well-defined precatalyst. |
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid breathing dust or vapors.[10]
Organometallic Catalysts and Reagents:
-
Hazards: Palladium and copper catalysts can be toxic and irritating. Strong bases like NaOt-Bu are corrosive and react violently with water.
-
Handling: Handle all catalysts and strong bases under an inert atmosphere. Wear appropriate PPE. Quench residual reagents carefully during workup. Dispose of all chemical waste according to your institution's guidelines.[13]
Reaction Mechanism Visualization
The following diagram illustrates the generalized catalytic cycle for a Palladium-catalyzed C-S cross-coupling reaction. Understanding this cycle is key to troubleshooting issues related to specific steps like oxidative addition or reductive elimination.
References
-
GHS. (2023, December 5). Safety Data Sheet. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Daugulis, O., et al. (2011). Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions.
-
MDPI. (n.d.). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Retrieved from [Link]
-
Scribd. (n.d.). Ullmann Coupling Reaction Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper and palladium bimetallic sub-nanoparticles were stabilized on modified polyaniline materials as an efficient catalyst to promote C–C coupling reactions in aqueous solution. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Phenotellurazine redox catalysts: elements of design for radical cross-dehydrogenative coupling reactions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium-catalyzed direct alkynylation of thiophenes with halosilylacetylenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Retrieved from [Link]
-
ResearchGate. (2024, January 1). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]
-
OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]
- Itoh, T., & Mase, T. (2004).
-
National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]
-
ACS Publications. (n.d.). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Intermediates of copper(I)-catalyzed C-S cross coupling of thiophenol with aryl halide by in situ ESI-MS study. Retrieved from [Link]
-
PubMed. (2022, November 9). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges. Retrieved from [Link]
-
Semantic Scholar. (1990, February 1). Effects of substituents on the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate and on the reaction of the resulting chlorinated products with active hydrogen containing compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Efficient Copper‐Catalyzed C—S Cross‐Coupling of Heterocyclic Thiols with Aryl Iodides. Retrieved from [Link]
-
National Central University. (2011, April 26). Intermediates of copper(i)-catalyzed C-S cross coupling of thiophenol with aryl halide by in situ ESI-MS study. Retrieved from [Link]
Sources
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Technical Support Center: Solvent Effects in 2,4-Dichloro-5-methylthiophenol Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 2,4-dichloro-5-methylthiophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we move beyond simple protocols to explore the why behind experimental choices, focusing on how solvent selection can be the determining factor between a successful synthesis and a complex purification challenge.
Introduction to this compound
This compound is a substituted benzenethiol with the molecular formula C7H6Cl2S.[1][2] It serves as a critical building block in the synthesis of various agrochemicals and pharmaceuticals. Its reactivity is primarily centered around the nucleophilic thiol group and its susceptibility to electrophilic and nucleophilic aromatic substitution on the chlorinated ring. Understanding and controlling these reactions are paramount, and the choice of solvent is a master variable that dictates reaction pathways, rates, and yields.
Core Concepts: Why Solvents Dictate Reaction Outcomes
The solvent is not merely a medium in which molecules collide; it is an active participant in the reaction. Its properties can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the activation energy of a reaction. Key solvent properties to consider include:
-
Polarity: The ability of a solvent to solvate charged or polar species.
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., DMF, DMSO, THF) cannot.
-
Dielectric Constant: A measure of a solvent's ability to separate ions.
In general, reactions that involve the formation of charged intermediates are accelerated in polar solvents.[3][4] For instance, polar aprotic solvents are often the preferred choice for SNAr reactions because they effectively solvate the cation of the nucleophile's salt, enhancing the nucleophilicity of the anion.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on solvent-based solutions.
Frequently Asked Questions: Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction with this compound is sluggish or fails to proceed. How can I use the solvent to improve the reaction rate?
Answer: A slow SNAr reaction is often a result of insufficient nucleophile reactivity or poor stabilization of the key reaction intermediate (the Meisenheimer complex).
-
Causality: The SNAr mechanism involves the formation of a negatively charged, resonance-stabilized intermediate.[6] Polar aprotic solvents excel at stabilizing this charged complex without deactivating the nucleophile through hydrogen bonding.
-
Troubleshooting Steps:
-
Switch to a High-Polarity Aprotic Solvent: If you are using a less polar solvent like THF or acetonitrile, switching to DMF, DMAc, NMP, or DMSO is the most effective step. These solvents have high dielectric constants and are excellent at solvating the counter-ion (e.g., K⁺, Na⁺) of your nucleophile, leaving the anionic nucleophile "naked" and more reactive.[5]
-
Consider Solvent Miscibility: Ensure your starting materials are fully dissolved. If solubility is an issue, a co-solvent system might be necessary, but be aware that this can alter the overall polarity of the reaction medium.
-
Temperature Increase: If a solvent switch is not feasible, increasing the reaction temperature will often accelerate the reaction, provided the solvent's boiling point is high enough and the reactants are stable at elevated temperatures.
-
Question 2: I am observing significant side product formation in my SNAr reaction. Could the solvent be the culprit?
Answer: Yes, the solvent can influence the selectivity of a reaction.
-
Causality: In a molecule like this compound, there are multiple reactive sites. The choice of solvent can influence which pathway is kinetically or thermodynamically favored. For example, a protic solvent could potentially compete as a nucleophile or alter the reactivity of your intended nucleophile.
-
Troubleshooting Steps:
-
Avoid Protic Solvents: Unless your protocol specifically calls for it, avoid protic solvents like methanol or ethanol when using a strong anionic nucleophile. The solvent can protonate the nucleophile, reducing its reactivity, or in some cases, act as a competing nucleophile.
-
Evaluate Solvent Purity: Water is a common impurity in many solvents and can lead to hydrolysis side products. Ensure you are using a dry solvent, especially when working with moisture-sensitive reagents. Molecular sieves can be used to dry many common organic solvents.
-
Diagram: SNAr Mechanism and Solvent Role
Caption: Role of polar aprotic solvents in stabilizing the Meisenheimer intermediate in an SNAr reaction.
Frequently Asked Questions: Oxidation of the Thiol Group
Question 3: I am trying to oxidize the thiol of this compound to a sulfoxide, but I am getting over-oxidation to the sulfone. How can I control this with solvent choice?
Answer: Selectivity in thiol oxidation is a classic challenge. The solvent plays a crucial role in moderating the oxidant's reactivity and stabilizing the desired sulfoxide intermediate.
-
Causality: The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to a sulfone. However, strong oxidizing agents in non-polar solvents can be too reactive, leading to over-oxidation. The choice of solvent can influence the electrophilicity of the oxidizing agent.
-
Troubleshooting Steps:
-
Use a Co-solvent System: A common strategy is to use a mixture of solvents. For instance, in the synthesis of Fipronil (which involves the oxidation of a similar thiopyrazole), a mixture of a halogenated solvent (like chlorobenzene) and a carboxylic acid (like trichloroacetic acid) is often used with an oxidant like H₂O₂.[7][8][9][10] The carboxylic acid activates the H₂O₂ while the bulk solvent provides a controlled reaction medium.
-
Solvent Polarity and Oxidant: In some systems, more polar solvents can tame the reactivity of certain oxidants. For other systems, a non-polar solvent might be required to prevent decomposition of the oxidant or the product. The choice is highly dependent on the specific oxidizing agent being used.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to reduce the rate of the second oxidation step (sulfoxide to sulfone). A solvent with a low freezing point is necessary for this approach.
-
Data Summary: Common Solvents and Their Properties
The table below summarizes key properties of solvents frequently used in reactions with substituted thiophenols.
| Solvent | Abbreviation | Relative Polarity | Type | Boiling Point (°C) | Key Applications & Notes |
| N,N-Dimethylformamide | DMF | 0.386 | Polar Aprotic | 153 | Excellent for SNAr. High boiling point. Identified as reprotoxic.[6] |
| Dimethyl Sulfoxide | DMSO | 0.444 | Polar Aprotic | 189 | Highly polar, excellent for SNAr. Can be difficult to remove. |
| Acetonitrile | MeCN | 0.460 | Polar Aprotic | 82 | Good for reactions at moderate temperatures. Less toxic profile than DMF.[6] |
| Tetrahydrofuran | THF | 0.207 | Polar Aprotic (Ethereal) | 66 | Common for reactions with organometallics. Less polar. |
| Dichloromethane | DCM | 0.309 | Halogenated | 40 | Good for oxidations; resistant to many oxidants.[11] Low boiling point. |
| Toluene | - | 0.099 | Non-polar Aromatic | 111 | Used in radical reactions and for azeotropic removal of water. |
| Methanol | MeOH | 0.762 | Polar Protic | 65 | Can act as a nucleophile or proton source. Generally avoided in SNAr with strong bases. |
| Water | H₂O | 1.000 | Polar Protic | 100 | Used in biphasic systems or for hydrolysis reactions. Can accelerate certain reactions.[3] |
Relative polarity values are from Christian Reichardt's solvent polarity scale.[12]
Experimental Protocol: General SNAr Reaction
This protocol provides a framework for performing a nucleophilic aromatic substitution on this compound. The key decision points related to solvent choice are highlighted.
Objective: To substitute one of the chloro groups with a generic nucleophile (Nu⁻).
-
Reagent Preparation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in your chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP; approx. 0.1-0.5 M concentration).
-
Scientist's Note: The choice here is critical. For a less reactive nucleophile, DMSO would be a better choice than THF. Ensure the solvent is truly anhydrous to prevent side reactions.
-
-
Addition of Nucleophile:
-
Add the nucleophilic partner (e.g., a sodium or potassium salt of your nucleophile, 1.1-1.5 eq). If using a free amine or thiol, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5-2.0 eq) to generate the nucleophile in situ.
-
Scientist's Note: The base and solvent are a system. A strong base like NaH requires an aprotic solvent like THF or DMF. A weaker carbonate base is often used in DMF or DMSO at higher temperatures.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The high boiling points of DMF and DMSO are advantageous here.
-
Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by pouring it into water or an aqueous solution.
-
Scientist's Note: If you used a water-miscible solvent like DMF or DMSO, the work-up will involve extracting the product into a water-immiscible organic solvent (e.g., ethyl acetate, DCM). This step also serves to remove the high-boiling reaction solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Diagram: Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate starting solvent for reactions with this compound.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on Polychlorinated Thiophenes.
- Worch, J. C., Stubbs, C. J., Price, M. J., & Dove, A. P. (n.d.). Reaction between Thiophenol and Ethyl Propiolate in Various Solvents at.... ResearchGate.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- PubChem. (n.d.). This compound.
- European Patent Office. (2010, July 28). PROCESS FOR SYNTHESIS OF FIPRONIL - EP 2542531 B1.
- ACS Publications. (2020, March 9). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A.
- WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- Google Patents. (n.d.). WO2011107998A1 - Process for synthesis of fipronil.
- Indian Patents. (n.d.). 271132:A PROCESS FOR THE SYNTHESIS OF FIPRONIL.
- Google Patents. (n.d.). US8507693B2 - Process for synthesis of fipronil.
- YouTube. (2022, August 16). organic chemistry review - common organic solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- PubChemLite. (n.d.). This compound (C7H6Cl2S).
Sources
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Technical Support Center: Synthesis of 2,4-Dichloro-5-methylthiophenol
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-5-methylthiophenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into this multi-step synthesis. We will move beyond simple protocols to explore the causality behind common experimental challenges, helping you troubleshoot issues and optimize your reaction outcomes.
The synthesis of this compound, while conceptually straightforward, involves intermediates that are sensitive to reaction conditions. Byproducts can readily form if critical parameters are not strictly controlled. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems observed during the synthesis. Each entry details the issue, its probable causes, and actionable solutions.
Q1: My reaction mixture turned a dark red or brown color during the diazotization of 2,4-dichloro-5-methylaniline. What is happening and how can I prevent it?
A1: This is a classic sign of unwanted azo-coupling reactions.
-
Probable Cause: The diazonium salt intermediate is a weak electrophile. It can react with nucleophilic aromatic compounds present in your flask. The most likely culprits are the starting material (unreacted 2,4-dichloro-5-methylaniline) or the product of hydrolysis (2,4-dichloro-5-methylphenol) if it begins to form. This electrophilic aromatic substitution reaction forms highly colored azo compounds.[1] Such coupling reactions are particularly favorable in neutral, alkaline, or mildly acidic conditions (pH 8-11 for phenols)[1].
-
Actionable Solutions:
-
Maintain Low Temperature: Aromatic diazonium salts are thermally unstable.[2][3] The diazotization should be performed at 0-5 °C to ensure the stability of the diazonium salt and prevent both decomposition and side reactions.
-
Ensure Strong Acidity: The reaction should be run in a strong mineral acid like HCl or H₂SO₄.[1][3] The excess acid keeps the pH low, protonating any unreacted aniline. This deactivates the aromatic ring towards electrophilic attack by the diazonium ion, thus preventing the formation of the azo-dimer.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine. This ensures that nitrous acid is generated in situ and reacts immediately, preventing localized areas of high nitrite concentration or higher pH.
-
Q2: The overall yield of my final product is very low. Where could I be losing material?
A2: Significant yield loss in this synthesis can occur at two primary stages: the formation and hydrolysis of the diazonium salt, and the final thiolation/purification.
-
Probable Cause 1: Decomposition of the Diazonium Salt. As mentioned, arenediazonium salts are only stable for short periods at low temperatures.[2] If the temperature rises above 5-10 °C during diazotization or before hydrolysis, the salt will decompose, releasing nitrogen gas and forming a highly reactive aryl cation. This cation can then react non-selectively with any nucleophile present (water, chloride ions, etc.), leading to a mixture of byproducts instead of the desired phenol.
-
Probable Cause 2: Tar Formation during Hydrolysis. Heating an aqueous solution of a diazonium salt to induce hydrolysis can sometimes lead to the formation of insoluble, tar-like polymeric materials.[4] This is often exacerbated by localized overheating or high concentrations.
-
Probable Cause 3: Oxidation during Workup. The final product, a thiophenol, is susceptible to oxidation. Exposure to air, especially under basic conditions or in the presence of trace metal catalysts, can cause two thiophenol molecules to couple, forming a disulfide byproduct (1,2-bis(2,4-dichloro-5-methylphenyl) disulfide).
-
Actionable Solutions:
-
Strict Temperature Control: Use an ice/salt bath to maintain the temperature between 0-5 °C throughout the diazotization process. Do not allow the reaction to warm until you are ready for the hydrolysis step.
-
Optimized Hydrolysis: To mitigate tar formation, consider a two-phase hydrolysis system. For example, adding an organic solvent like cyclopentyl methyl ether (CPME) before heating has been shown to prevent tar formation and improve yields in similar reactions.[4]
-
Inert Atmosphere for Thiol: During the workup and purification of the final this compound, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation to the corresponding disulfide.
-
Purification of Intermediates: If possible, consider purifying the intermediate 2,4-dichloro-5-methylphenol after hydrolysis to remove byproducts from the diazotization step before proceeding to thiolation.
-
Q3: I see an unexpected peak in my mass spectrometry analysis of the final product. What could it be?
A3: Identifying unknown peaks requires correlating the mass with potential side reactions. The table below lists common byproducts.
-
Probable Cause & Identification: Based on the synthetic route, several byproducts are plausible. The most common are products of incomplete reaction, side-reactions of the diazonium salt, or oxidation.
-
Actionable Solutions:
-
Reference the Byproduct Table: Compare the m/z of your unknown peak with the molecular weights of the potential byproducts listed in Table 1.
-
Analyze Intermediates: Retain small samples from each step of the synthesis. If you encounter an impurity in the final product, analyze the intermediates. This will help you pinpoint the exact step where the impurity was formed.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of impurities. For example, an azo compound will have characteristic signals in the aromatic region and a distinct lack of an -SH or -OH proton. A disulfide will show a symmetric structure in the NMR.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant pathway begins with the corresponding aniline and proceeds through a diazonium salt intermediate.
The key steps are:
-
Diazotization: 2,4-dichloro-5-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the 2,4-dichloro-5-methylbenzenediazonium salt.[1][3]
-
Hydrolysis: The aqueous solution of the diazonium salt is warmed, causing the diazonium group to be replaced by a hydroxyl group, yielding 2,4-dichloro-5-methylphenol.[2]
-
Thiomethylation: The resulting phenol is converted to the final thiophenol product. This can be a multi-step process, for example, via a Newman-Kwart rearrangement or by other methods of introducing a sulfur moiety.[5]
Q2: What are the most critical parameters to control during the diazotization step?
A2: This is arguably the most sensitive step of the entire synthesis. Success hinges on careful control of three parameters:
-
Temperature: Must be maintained between 0-5 °C. Higher temperatures lead to rapid decomposition of the diazonium salt and a cascade of side reactions.[2]
-
Acidity: A sufficient excess of strong mineral acid (e.g., 2.5-3 equivalents) is crucial. This ensures the complete conversion of sodium nitrite to nitrous acid and keeps the unreacted aniline protonated and deactivated, preventing azo coupling.[1]
-
Rate of Nitrite Addition: Slow, controlled addition of the nitrite solution prevents localized temperature spikes and ensures the immediate consumption of the generated nitrous acid.
Q3: What are the major potential byproducts I should be aware of?
A3: Awareness of potential impurities is key for developing robust analytical methods and purification strategies. The primary byproducts originate from side reactions of the diazonium intermediate or oxidation of the final product.
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Name | Probable Origin | Molecular Formula | Molecular Weight ( g/mol ) | Suggested Analytical Technique |
| 2,4-Dichloro-5-methylphenol | Incomplete thiolation | C₇H₆Cl₂O | 177.03 | GC-MS, LC-MS |
| 1,2-bis(2,4-dichloro-5-methylphenyl) disulfide | Oxidation of final product | C₁₄H₁₀Cl₄S₂ | 384.14 | LC-MS, ¹H NMR |
| Azo-dimer impurity | Azo-coupling during diazotization | C₁₄H₁₁Cl₄N₂ | 361.07 | LC-MS (Visible absorption) |
| 2,4-Dichloro-5-methylbenzene | Decomposition of diazonium salt | C₇H₆Cl₂ | 161.03 | GC-MS |
Q4: What are the best practices for purifying and storing the final product?
A4: Given the product's susceptibility to oxidation, special care is required during purification and storage.
-
Purification:
-
Vacuum Distillation: This is often the preferred method for purifying thiophenols. The reduced pressure allows for distillation at a lower temperature, minimizing thermal degradation.
-
Column Chromatography: If distillation is not feasible, chromatography on silica gel can be effective. Use deoxygenated solvents and work quickly to minimize on-column oxidation.
-
Alkaline Wash Caution: While washing with a dilute base can remove acidic impurities, prolonged exposure of the thiophenol to basic conditions in the presence of air will accelerate its oxidation to the disulfide. If an alkaline wash is necessary, ensure the solution is thoroughly deoxygenated and immediately neutralized and extracted.
-
-
Storage:
-
Inert Atmosphere: Store the purified this compound under an inert atmosphere, such as argon or nitrogen.
-
Low Temperature: Keep the material in a refrigerator or freezer to slow down potential decomposition pathways.
-
Amber Vial: Protect the compound from light by using an amber-colored vial or by wrapping the container in aluminum foil.
-
Experimental Protocols
Protocol 1: Diazotization and Hydrolysis (Illustrative)
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
-
Preparation: To a jacketed reactor maintained at 0 °C, add 2,4-dichloro-5-methylaniline (1.0 eq) and 3M hydrochloric acid (3.0 eq). Stir to form a fine slurry.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water. Add this solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Confirmation: After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (should turn black). If the test is negative, add a small amount more of the nitrite solution.
-
Hydrolysis: Once diazotization is complete, slowly warm the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Workup: Cool the mixture to room temperature. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or CPME). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2,4-dichloro-5-methylphenol.
Troubleshooting Logic
References
- CK-12 Foundation. (2026, January 14). Diazonium Salts.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
- Author Unknown. (2025, August 6). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water).
- Unknown Author. (n.d.). DIAZONIUM SALTS.
- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
- ResearchGate. (2025, August 10). Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs.
- PubChemLite. (n.d.). 2,4-dichloro-5-methylaniline (C7H7Cl2N).
- American Chemical Society. (2026, January 8). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes.
Sources
Technical Support Center: 2,4-Dichloro-5-methylthiophenol
Welcome to the comprehensive technical support guide for 2,4-Dichloro-5-methylthiophenol. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the handling, storage, and troubleshooting of experiments involving this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and storage of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for its proper use. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂S | [1] |
| Molecular Weight | 193.09 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | 2,4-dichloro-5-methylbenzenethiol | [1] |
Q2: What are the primary hazards associated with this compound?
A2: This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It is also recommended to store it under an inert atmosphere to prevent oxidation.[2] Keep it away from heat, sparks, and open flames.[2][3]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and acids, as these can lead to vigorous and potentially hazardous reactions.[2]
Experimental Protocols
Below are detailed, step-by-step methodologies for common workflows involving thiophenols, adapted for this compound.
General Protocol for a Reaction using this compound
This protocol outlines a general procedure for using this compound as a reactant in a nucleophilic substitution reaction.
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiophenol.
-
Reagent Addition: In a suitable reaction flask, dissolve the electrophile and any necessary catalyst in an appropriate anhydrous solvent.
-
Thiophenol Addition: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately. This may involve the addition of an aqueous solution to partition the product.
-
Extraction: Extract the product into a suitable organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Workflow for Handling Thiophenol Spills
Due to the persistent and unpleasant odor of thiophenols, a proper spill response is critical.
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of 2,4-Dichloro-5-methylthiophenol Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 2,4-dichloro-5-methylthiophenol and its derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. We will explore the strengths, limitations, and practical considerations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data and detailed protocols.
The Imperative of Structural Validation
The substitution pattern of an aromatic ring significantly influences its electronic properties and reactivity. In the case of this compound derivatives, the positions of the chloro, methyl, and thiol groups are critical to their function. An incorrect structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
The Causality Behind NMR Experimental Choices
The choice of NMR experiments is driven by the need to unambiguously assign each proton and carbon in the molecule and to establish their connectivity. A standard suite of experiments for a novel this compound derivative would include:
-
¹H NMR: To identify the number of distinct proton environments and their relative ratios. The chemical shifts provide clues about the electronic environment, and spin-spin coupling patterns reveal adjacent protons.
-
¹³C NMR: To determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To piece together the molecular puzzle.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting molecular fragments and assigning quaternary carbons.
-
Predicted ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-SH | 3.5 - 4.5 (broad singlet) | 130 - 135 |
| C2-Cl | - | 132 - 137 |
| C3-H | 7.2 - 7.4 (singlet) | 128 - 132 |
| C4-Cl | - | 135 - 140 |
| C5-CH₃ | 2.3 - 2.5 (singlet) | 138 - 142 |
| C6-H | 7.0 - 7.2 (singlet) | 125 - 129 |
| CH₃ | 2.3 - 2.5 (singlet) | 18 - 22 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and the specific nature of the derivatives.
Experimental Protocol: Acquiring High-Resolution NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and use the suite of 1D and 2D spectra to assign all proton and carbon signals and confirm the molecular structure.
Mass Spectrometry (MS): Weighing the Molecule and its Fragments
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For halogenated compounds like this compound derivatives, MS is particularly informative due to the characteristic isotopic patterns of chlorine.
The Causality Behind MS Experimental Choices
The choice of ionization technique is critical in mass spectrometry.
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to piece together the structure.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the observation of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). It is excellent for confirming the molecular weight with high accuracy but provides minimal structural information from fragmentation unless coupled with tandem MS (MS/MS).
For a comprehensive analysis of a this compound derivative, both techniques are valuable. ESI-MS would be used to confirm the molecular weight, while GC-MS with EI would reveal the fragmentation pattern.
Expected Mass Spectrum of this compound
The molecular weight of this compound (C₇H₆Cl₂S) is approximately 192.09 g/mol .[1] The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1.
Key Fragmentation Pathways:
-
Loss of a chlorine atom: [M-Cl]⁺
-
Loss of the thiol group: [M-SH]⁺
-
Cleavage of the methyl group: [M-CH₃]⁺
-
Loss of HCl: [M-HCl]⁺
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms for aromatic sulfur and halogenated compounds.
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography provides the most unambiguous and detailed three-dimensional structure of a molecule in the solid state.[2] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
The Causality Behind X-ray Crystallography
This technique is employed when an absolute and high-resolution structure is required, for instance, to understand the binding mode of a drug candidate in a protein active site or to study crystal packing effects in materials science. The primary prerequisite, and often the biggest challenge, is the growth of a single, high-quality crystal.
What to Expect from the Crystal Structure of a this compound Derivative
A successful crystal structure determination would provide:
-
Unambiguous confirmation of the substitution pattern on the benzene ring.
-
Precise bond lengths and angles , which can offer insights into the electronic effects of the substituents.
-
Information on intermolecular interactions in the solid state, such as hydrogen bonding involving the thiol group or π-π stacking of the aromatic rings. For instance, in the crystal structure of 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide, π–π stacking interactions were observed between the benzene and thiophene rings.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often a trial-and-error process involving techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. A molecular model is then fitted to the electron density and refined to yield the final crystal structure.
Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Sample Phase | Solution | Gas/Solution | Solid (Crystal) |
| Information Provided | Connectivity, 3D structure in solution, dynamics | Molecular weight, elemental composition, fragmentation pattern | High-resolution 3D structure in the solid state |
| Strengths | Excellent for determining connectivity, non-destructive, provides information on dynamics. | High sensitivity, provides exact mass, isotopic information is very useful for halogenated compounds. | Provides the most definitive atomic-level structure. |
| Limitations | Lower sensitivity than MS, can be complex for large molecules, provides an average structure in solution. | Fragmentation can be complex to interpret, provides limited stereochemical information. | Requires a high-quality single crystal, which can be difficult to obtain; the solid-state structure may not be the same as in solution. |
| Typical Sample Amount | 1-10 mg | < 1 mg | A single crystal (~0.1 mm) |
Conclusion: A Synergistic Approach to Structural Validation
No single technique provides a complete picture of a molecule's structure and behavior. The most robust approach to validating the structure of this compound derivatives is a synergistic one.
-
Mass spectrometry should be the first step to confirm the molecular weight and elemental formula.
-
NMR spectroscopy should then be used to elucidate the detailed connectivity and solution-state conformation.
-
X-ray crystallography , when feasible, provides the ultimate and definitive proof of the three-dimensional structure.
By combining the information from these powerful analytical techniques, researchers can have the highest level of confidence in their structural assignments, which is paramount for the advancement of their scientific endeavors.
References
- Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investig
- Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. (2013). The Royal Society of Chemistry.
- Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2020). MDPI.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Deriv
- Synthesis method of substituted thiophenol. (2020).
- FT-IR spectra of a thiophenol and b diphenyldisulfide. (n.d.).
- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).
- FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1. (n.d.).
- Mass Spectrometry - Fragmentation P
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Mass Spectrometry: Fragment
- spectrum. (n.d.).
- Fragmentation pattern of thiophenol from aglycon under pyrolysis of... (n.d.).
- Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021). YouTube.
- X-Ray Crystallography of Chemical Compounds. (2008). PMC.
- Crystal structure of (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)
- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
- Crystal structure and Hirshfeld surface analysis of 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide. (2018). NIH.
- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
- Thiophenol(108-98-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- VI. 1H and 13C NMR Spectra. (2016). The Royal Society of Chemistry.
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A Comparative Spectroscopic Guide to the Reaction Products of 2,4-Dichloro-5-methylthiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Dichloro-5-methylthiophenol in Synthetic Chemistry
This compound is a substituted aromatic thiol that serves as a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its reactivity, centered around the nucleophilic thiol group and the activated aromatic ring, allows for a variety of chemical transformations. Consequently, the precise characterization of its reaction products is a critical step in ensuring the purity, efficacy, and safety of downstream compounds. This guide will explore the spectroscopic differentiation of products arising from three common reaction pathways: oxidation, S-alkylation, and electrophilic aromatic substitution.
Core Spectroscopic Techniques for Product Elucidation
The structural analysis of the reaction products of this compound relies on a suite of spectroscopic techniques, each providing unique and complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the elucidation of the carbon-hydrogen framework and the identification of subtle structural changes.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of a compound and provides information about its structure through the analysis of fragmentation patterns.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, offering insights into the extent of conjugation and the presence of chromophores.
The judicious application of these techniques allows for the unambiguous identification and differentiation of the starting material from its various reaction products.
Comparison of Reaction Products: A Spectroscopic Deep Dive
Reaction 1: Oxidative Coupling to a Disulfide
A common reaction of thiols is their oxidation to form a disulfide. In the case of this compound, this would result in the formation of bis(2,4-dichloro-5-methylphenyl) disulfide.
Reaction Scheme:
Caption: S-Alkylation of this compound.
Spectroscopic Comparison:
The key spectroscopic change is the replacement of the thiol proton with an alkyl group, in this case, a methyl group.
| Spectroscopic Feature | This compound (Starting Material) | 2,4-dichloro-1-(methylthio)-5-methylbenzene (Product) | Rationale for Change |
| ¹H NMR (ppm) | ~3.5 (s, 1H, SH), ~7.3 (s, 1H, ArH), ~7.4 (s, 1H, ArH), ~2.3 (s, 3H, Ar-CH₃) | ~7.3 (s, 1H, ArH), ~7.4 (s, 1H, ArH), ~2.5 (s, 3H, S-CH₃), ~2.3 (s, 3H, Ar-CH₃) | Disappearance of the thiol proton signal and the appearance of a new singlet for the S-methyl protons, typically in the 2.0-2.5 ppm region. [1] |
| ¹³C NMR (ppm) | Aromatic carbons, Ar-CH₃ carbon | Aromatic carbons, Ar-CH₃ carbon, S-CH₃ carbon | A new signal for the S-methyl carbon will appear in the aliphatic region (~15-25 ppm). The aromatic carbon attached to the sulfur will also show a significant shift. |
| IR (cm⁻¹) | ~2550 (weak, S-H stretch) | Absent | The S-H stretch disappears. A weak C-S stretching band may be observed around 700-600 cm⁻¹. [2] |
| MS (m/z) | M⁺ at ~192/194/196 | M⁺ at ~206/208/210 | The molecular ion peak increases by 14 Da (CH₂). Fragmentation patterns of thioethers often involve cleavage of the C-S bond. [3] |
| UV-Vis (nm) | Absorption bands characteristic of the substituted benzene ring. | Minimal change expected compared to the starting material. | The electronic structure of the aromatic ring is not significantly altered. |
Reaction 3: Electrophilic Aromatic Substitution (Nitration)
The aromatic ring of this compound is activated and can undergo electrophilic substitution. Nitration is a common example. The directing effects of the existing substituents will influence the position of the incoming nitro group.
Reaction Scheme:
Caption: Nitration of this compound.
Spectroscopic Comparison:
The introduction of a nitro group (-NO₂) onto the aromatic ring will cause significant changes in the spectra.
| Spectroscopic Feature | This compound (Starting Material) | Nitrated Product | Rationale for Change |
| ¹H NMR (ppm) | Two singlets for the aromatic protons. | The number and splitting pattern of the aromatic proton signals will change depending on the position of nitration. A downfield shift of the remaining aromatic proton(s) is expected due to the electron-withdrawing nature of the nitro group. | The symmetry of the aromatic ring is altered, leading to changes in the chemical shifts and coupling patterns of the aromatic protons. |
| ¹³C NMR (ppm) | Aromatic carbons, CH₃ carbon | Aromatic carbons, CH₃ carbon | The carbon atom attached to the nitro group will be significantly deshielded (shifted downfield). The chemical shifts of other aromatic carbons will also be affected. |
| IR (cm⁻¹) | C-H, C-C aromatic stretches | ~1550-1475 (strong, asymmetric NO₂ stretch) , ~1360-1290 (strong, symmetric NO₂ stretch) | The appearance of two strong, characteristic bands for the nitro group is a definitive indicator of successful nitration. [4] |
| MS (m/z) | M⁺ at ~192/194/196 | M⁺ at ~237/239/241 | The molecular ion peak increases by 45 Da (NO₂). Fragmentation often involves the loss of NO₂ (46 Da) or NO (30 Da). [5] |
| UV-Vis (nm) | Absorption bands characteristic of the substituted benzene ring. | A significant bathochromic shift is expected. | The nitro group is a strong chromophore and extends the conjugation of the system, leading to absorption at longer wavelengths. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure. Assign the signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI, often coupled with Gas Chromatography - GC).
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and correlate it with the electronic structure of the molecule.
Visualization of Analytical Workflow
Caption: General workflow for the analysis of reaction products.
Conclusion
The spectroscopic analysis of the reaction products of this compound provides a powerful means of elucidating their chemical structures. By carefully comparing the NMR, IR, MS, and UV-Vis spectra of the products with that of the starting material, researchers can confidently identify the outcomes of oxidation, S-alkylation, and electrophilic aromatic substitution reactions. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to make informed decisions based on robust analytical data.
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A Comparative Guide to Confirming the Purity of 2,4-Dichloro-5-methylthiophenol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2,4-Dichloro-5-methylthiophenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Even trace impurities can lead to unwanted side reactions, altered pharmacological activity, and potential toxicity in the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, empowering researchers to make informed decisions for their specific analytical needs.
The Criticality of Purity: Why a Multi-Faceted Approach is Essential
The synthetic route to this compound can introduce a variety of impurities. These can include positional isomers, starting materials, by-products from incomplete reactions, and degradation products such as the corresponding disulfide formed by oxidation. Furthermore, residual solvents from the manufacturing process must be quantified and controlled according to stringent regulatory guidelines like the International Council for Harmonisation (ICH) Q3C guidelines.[1][2][3][4] A single analytical technique is often insufficient to identify and quantify all potential impurities. Therefore, a multi-pronged, or orthogonal, approach is recommended to build a comprehensive purity profile.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the available instrumentation. Here, we compare four commonly employed techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Table 1: Performance Comparison of Analytical Techniques for Purity Analysis of this compound
| Parameter | HPLC-UV | GC-MS | ¹H NMR | FTIR |
| Primary Use | Quantification of known and unknown impurities | Identification and quantification of volatile and semi-volatile impurities | Structural elucidation and quantification of major components and impurities | Functional group identification, raw material screening |
| Selectivity | High (tunable with column and mobile phase) | Very High (based on retention time and mass fragmentation) | Moderate to High (for structurally distinct molecules) | Low (identifies functional groups, not specific compounds) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low to Moderate (mg to µg level) | Low (generally >1%) |
| Quantification | Excellent (with appropriate reference standards) | Excellent (with appropriate reference standards) | Good (relative quantification without standards, absolute with standards) | Not suitable for quantification of impurities |
| Sample Throughput | High | Moderate | Low to Moderate | Very High |
| Identifies Unknowns | Limited (based on UV spectra) | Excellent (via mass spectral libraries) | Excellent (through structural elucidation) | No |
| Destructive | No | Yes | No | No |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7][8][9] For this compound, a reversed-phase HPLC method with UV detection is highly effective for separating the target compound from its less volatile impurities.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of Acetonitrile:Water (50:50 v/v) to a concentration of 1 mg/mL.
-
A C18 column is chosen for its excellent retention and separation of non-polar to moderately polar compounds like halogenated thiophenols.
-
The acidic mobile phase (0.1% phosphoric acid) helps to suppress the ionization of the thiol group, leading to sharper peaks and better reproducibility.
-
A gradient elution is employed to effectively separate impurities with a wide range of polarities.
-
UV detection at 254 nm is suitable as the aromatic ring of this compound and its likely impurities exhibit strong absorbance at this wavelength.
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11][12][13] It is particularly well-suited for detecting and quantifying residual solvents and certain process-related impurities.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
-
Sample Preparation: Dissolve 100 mg of this compound in 1 mL of a suitable high-purity solvent (e.g., dichloromethane) that does not interfere with the analytes of interest.
-
A DB-5ms column is a good general-purpose column with a stationary phase that provides excellent separation for a wide range of non-polar and semi-polar compounds.
-
The temperature program is designed to separate volatile solvents at the beginning of the run and then elute higher-boiling impurities.
-
Mass spectrometric detection provides definitive identification of impurities based on their unique mass spectra, which can be compared to spectral libraries.
Caption: Logical flow for impurity identification using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation.[14][15][16][17][18] For purity assessment, ¹H NMR provides a quantitative overview of the sample's composition without the need for individual impurity reference standards, as the signal intensity is directly proportional to the number of protons.
-
-SH (Thiol Proton): A broad singlet expected around 3.5-4.5 ppm. The chemical shift can be variable and concentration-dependent.
-
-CH₃ (Methyl Protons): A sharp singlet expected around 2.4 ppm.
-
Aromatic Protons: Two singlets are expected in the aromatic region (around 7.0-7.5 ppm), corresponding to the two non-equivalent aromatic protons.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrument: 400 MHz NMR spectrometer
-
Procedure: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Purity Calculation: Integrate the signals corresponding to the main compound and any visible impurities. The relative molar ratio can be calculated from the integral values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups.[19][20][21] While not suitable for quantifying trace impurities, it is an excellent tool for initial raw material identification and for detecting major structural changes, such as the oxidation of the thiol to a disulfide.
-
S-H Stretch: A weak band around 2550-2600 cm⁻¹. The presence or absence of this peak can indicate the integrity of the thiol group.
-
C-S Stretch: A band in the region of 600-800 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong bands in the 1000-1100 cm⁻¹ region.
-
Technique: Attenuated Total Reflectance (ATR)
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.
Self-Validating Systems: Ensuring Trustworthiness in Your Data
For regulatory submissions and in a GxP environment, the analytical methods themselves must be validated to demonstrate their suitability for the intended purpose.[5][6][7][8][9] A validated method is a self-validating system, providing a high degree of assurance in the quality of the data generated.
Key Validation Parameters for HPLC and GC-MS Methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity concentration.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Strategic Approach to Purity Confirmation
Confirming the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While HPLC and GC-MS provide the quantitative backbone for purity assessment, NMR and FTIR offer invaluable structural information and serve as rapid screening tools. By employing a combination of these techniques and adhering to rigorous method validation principles, researchers and drug development professionals can be confident in the purity of their materials, paving the way for successful and reproducible outcomes.
References
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Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. [Link]
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Journal of Pharmaceutical and Allied Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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European Medicines Agency. (2023). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
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International Council for Harmonisation. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). [Link]
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Therapeutic Goods Administration. (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
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Slideshare. (n.d.). Q3C GUIDELINE FOR RESIDUAL SOLVENTS. [Link]
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MDPI. (n.d.). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. [Link]
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NIH National Library of Medicine. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
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NIH National Library of Medicine. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
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ResearchGate. (n.d.). 1 H NMR for reaction using thiophenol and 4-benzylidene-2- phenyl-4 H.... [Link]
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ResearchGate. (n.d.). Figure S12. 1 H NMR spectrum of compound 16 between G 1.59-1.67 (400 MHz, CDCl ). 3. [Link]
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Agilent. (n.d.). Analysis of volatile halogen compounds in water. [Link]
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SpectraBase. (n.d.). Thiophenol - Optional[1H NMR] - Chemical Shifts. [Link]
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BuyersGuideChem. (n.d.). This compound | C7H6 Cl2 S. [Link]
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ResearchGate. (2009). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
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AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]
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Global Substance Registration System. (n.d.). This compound. [Link]
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ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. [Link]
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ResearchGate. (2009). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. [Link]
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Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]
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ResearchGate. (n.d.). Assignment of the FTIR peaks of dodecanethiol and thiophenol capped PbS nanoparticle. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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Wikipedia. (n.d.). Thiophenol. [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C7H6Cl2S, 100 mg. [Link]
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Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
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A Senior Application Scientist's Guide to 2,4-Dichloro-5-methylthiophenol: A Comparative Analysis in Synthetic Chemistry
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate thiol for C-S bond formation is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of 2,4-dichloro-5-methylthiophenol against other common thiophenols, offering a blend of theoretical insights and practical, data-driven comparisons to inform your experimental design.
Introduction: The Role of Substituted Thiophenols in Modern Synthesis
Thiophenols are indispensable reagents in the chemist's toolkit, primarily serving as potent nucleophiles for the construction of aryl thioethers. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The reactivity of the thiol group is intricately modulated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the corresponding thiolate but decrease the acidity of the thiol. Conversely, electron-withdrawing groups (EWGs) increase the acidity of the thiol, rendering the corresponding thiolate a more stable and less reactive nucleophile.[1][2]
This compound presents a unique electronic profile. The two chlorine atoms act as strong electron-withdrawing groups through induction, while the methyl group is a weak electron-donating group. The methylthio group's effect is more complex, capable of both inductive withdrawal and potential resonance donation. This intricate substitution pattern bestows upon this compound distinct reactivity that can be harnessed for specific synthetic challenges.
Synthesis of this compound: A Reliable and Scalable Route
A robust and scalable synthesis of this compound is crucial for its application in larger-scale synthetic endeavors. A common and effective method involves a two-step sequence starting from the readily available 3,4-dichlorotoluene.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorosulfonation of 3,4-Dichlorotoluene
-
In a fume hood, to a stirred solution of 3,4-dichlorotoluene (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane), slowly add chlorosulfonic acid (3-4 equivalents) at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2,4-dichloro-5-methylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Reduction of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride
-
To a stirred mixture of the crude 2,4-dichloro-5-methylbenzenesulfonyl chloride (1 equivalent) and zinc dust (4-5 equivalents) in aqueous sulfuric acid (e.g., 10-20%), maintain the temperature below 10 °C during the initial addition.[3]
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
Caption: Synthetic pathway to this compound.
Comparative Reactivity Analysis: The Impact of Substitution on Acidity and Nucleophilicity
The reactivity of a thiophenol is fundamentally linked to its acidity, which is quantified by its pKa value. A lower pKa indicates a more acidic thiol and a more stable, less nucleophilic thiolate anion. The electron-withdrawing chloro substituents on this compound are expected to significantly lower its pKa compared to unsubstituted thiophenol or thiophenols with electron-donating groups.
| Thiophenol Derivative | Substituents | pKa (in H₂O) | Inferred Nucleophilicity |
| 4-Aminothiophenol | 4-NH₂ (EDG) | 7.1 | Highest |
| 4-Methylthiophenol | 4-CH₃ (EDG) | 6.8 | High |
| Thiophenol | None | 6.62[1][4] | Moderate |
| This compound | 2,4-di-Cl (EWG), 5-CH₃ (EDG) | ~5.5 (Estimated) | Moderate-Low |
| 4-Chlorothiophenol | 4-Cl (EWG) | 6.0 | Low |
| 4-Nitrothiophenol | 4-NO₂ (EWG) | 4.5 | Lowest |
pKa values are approximate and can vary with solvent and temperature. The pKa for this compound is an estimation based on the electronic effects of its substituents.[5][6]
This data suggests that while this compound is a stronger acid than thiophenol, it is likely less acidic and therefore its conjugate base is more nucleophilic than highly deactivated thiophenols like 4-nitrothiophenol. This positions it as a moderately reactive nucleophile, offering a balance between stability and reactivity.
Performance in Key Synthetic Transformations
The true measure of a reagent's utility lies in its performance in chemical reactions. Here, we compare the expected performance of this compound with other thiophenols in two common and important reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr reactions are a cornerstone of arene functionalization, particularly with electron-deficient aromatic systems. The reactivity of the thiophenol in these reactions is a direct consequence of the nucleophilicity of the corresponding thiolate.
General Reaction Scheme:
Comparative Performance:
| Thiophenol Derivative | Expected Reactivity in SNAr | Rationale |
| 4-Aminothiophenol | Very High | The strongly electron-donating amino group leads to a highly nucleophilic thiolate. |
| Thiophenol | High | A good balance of acidity and nucleophilicity. |
| This compound | Moderate | The electron-withdrawing chloro groups reduce the nucleophilicity of the thiolate, leading to slower reaction rates compared to thiophenol. However, it is still sufficiently nucleophilic to react with highly activated aryl halides. |
| 4-Nitrothiophenol | Low | The strongly electron-withdrawing nitro group significantly stabilizes the thiolate, making it a weak nucleophile. Harsher reaction conditions are often required. |
The moderated reactivity of this compound can be advantageous in complex syntheses where selectivity is paramount, preventing unwanted side reactions that might occur with more aggressive nucleophiles.
Illustrative Experimental Protocol: S-Arylation with this compound
Reaction: Synthesis of 1-(2-((2,4-dichloro-5-methylphenyl)thio)phenyl)piperazine (a key intermediate analogous to the synthesis of Vortioxetine)
-
To a solution of 2-bromo-1-fluorobenzene (1 equivalent) and this compound (1.1 equivalents) in a polar aprotic solvent such as DMF or DMSO, add a suitable base such as potassium carbonate or cesium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be reacted with piperazine in a subsequent step.
Caption: General workflow for an SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-S bond formation, offering a broader substrate scope and milder reaction conditions compared to traditional methods.[7][8] In these reactions, the thiophenol is typically used as the nucleophilic partner.
General Reaction Scheme:
Comparative Performance:
The electronic properties of the thiophenol also play a role in palladium-catalyzed reactions, influencing the rate of the reductive elimination step.
| Thiophenol Derivative | Expected Performance in Pd-Coupling | Rationale |
| Thiophenols with EDGs | Generally good, but can sometimes lead to catalyst poisoning. | Higher electron density on sulfur can facilitate oxidative addition but may also lead to stronger binding to the palladium center. |
| This compound | Excellent | The electron-withdrawing groups can facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. This can lead to higher turnover numbers and more efficient catalysis. |
| Thiophenols with strong EWGs | Good to Excellent | Similar to the above, the electron-deficient nature of the thiolate can promote the final bond-forming step. |
The use of this compound in palladium-catalyzed cross-coupling reactions can be particularly advantageous when coupling with electron-rich aryl halides, as the electronic disparity between the coupling partners can accelerate the reaction.
Case Study: The Role of Substituted Thiophenols in the Synthesis of Vortioxetine
The antidepressant drug Vortioxetine serves as an excellent case study for the application of substituted thiophenols in pharmaceutical synthesis. Several synthetic routes to Vortioxetine utilize a key C-S bond formation step involving a substituted thiophenol. While many reported syntheses employ 2,4-dimethylthiophenol, the principles are directly applicable to this compound for the synthesis of related analogues.[9][10][11][12][13]
The key step often involves the palladium-catalyzed coupling of the thiophenol with a suitably functionalized phenylpiperazine derivative or a related precursor. The choice of substituents on the thiophenol allows for the fine-tuning of the physicochemical and pharmacological properties of the final drug molecule.
Conclusion
This compound is a versatile and valuable reagent in the synthetic chemist's arsenal. Its unique electronic properties, stemming from the presence of both electron-withdrawing chloro groups and an electron-donating methyl group, provide a nuanced reactivity profile. While its conjugate base is a less potent nucleophile than that of unsubstituted thiophenol, this moderated reactivity can be a significant advantage in terms of selectivity. In palladium-catalyzed cross-coupling reactions, its electron-deficient nature can be beneficial for the efficiency of the catalytic cycle. The reliable synthetic route to this compound further enhances its appeal for both small-scale research and larger-scale production campaigns. The insights and data presented in this guide are intended to empower researchers to make informed decisions when selecting the optimal thiophenol for their specific synthetic challenges.
References
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A Comparative Technical Guide to 2,4-Dichloro-5-methylthiophenol and 2,4-dichlorophenol for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2,4-Dichloro-5-methylthiophenol and 2,4-dichlorophenol, focusing on their chemical properties, synthesis, reactivity, and potential applications. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: A Tale of Two Phenols
Phenolic compounds are a cornerstone in organic chemistry and drug discovery, serving as versatile scaffolds and key pharmacophores.[1][2] This guide focuses on a comparative analysis of two closely related chlorinated phenols: 2,4-dichlorophenol and its lesser-known analogue, this compound. While 2,4-dichlorophenol is a well-documented industrial chemical and a precursor to various herbicides and antiseptics, the introduction of a methylthio group in this compound is anticipated to significantly alter its physicochemical and biological properties.[3] This comparison aims to elucidate these differences, providing a technical foundation for informed decisions in research and development.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle structural difference between a hydroxyl and a thiol group, and the addition of a methyl group, profoundly impacts the physicochemical characteristics of these molecules. These properties are critical in determining their behavior in both chemical reactions and biological systems.
| Property | This compound | 2,4-dichlorophenol | References |
| Molecular Formula | C₇H₆Cl₂S | C₆H₄Cl₂O | [4],[3] |
| Molecular Weight | 193.09 g/mol | 163.00 g/mol | [4],[3] |
| Appearance | Solid (predicted) | White to off-white crystalline solid | [5],[3] |
| Melting Point | 85 °C (predicted) | 42-44 °C | [5],[3] |
| Boiling Point | 271.0±35.0 °C (predicted) | 209-210 °C | [5],[3] |
| pKa | 5.50±0.50 (predicted) | 7.9 | [5],[3] |
| Solubility in Water | Low (inferred) | Slightly soluble | [3] |
| LogP (predicted) | 3.7 | 3.2 | [6],[7] |
Key Insights:
-
Acidity: The most striking difference lies in their predicted acidity. This compound is predicted to be significantly more acidic (lower pKa) than 2,4-dichlorophenol. This is a general trend observed when comparing thiophenols to phenols, as the S-H bond is weaker and more readily donates a proton than the O-H bond.[8]
-
Lipophilicity: The predicted octanol-water partition coefficient (LogP) for this compound is higher, suggesting it is more lipophilic. This increased lipophilicity, due to the presence of the methylthio group, could enhance its ability to cross biological membranes.
-
Physical State: The higher predicted melting and boiling points for the thiophenol derivative suggest stronger intermolecular forces, potentially arising from the larger sulfur atom and different packing in the solid state.
Synthesis and Methodologies
The synthetic routes to these compounds differ significantly, reflecting the distinct reactivities of their precursors.
Synthesis of 2,4-dichlorophenol
2,4-dichlorophenol is typically synthesized via the direct chlorination of phenol. This is a well-established industrial process.
Experimental Protocol: Chlorination of Phenol
-
Reaction Setup: A reaction vessel equipped with a stirrer, a gas inlet tube, and a thermometer is charged with molten phenol.
-
Chlorination: Gaseous chlorine is bubbled through the molten phenol at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 50-60 °C to favor the formation of the desired dichlorinated product.
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the relative amounts of mono-, di-, and trichlorinated phenols.
-
Work-up: Upon completion, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate 2,4-dichlorophenol from other isomers and over-chlorinated products.
Caption: Synthesis of 2,4-dichlorophenol via direct chlorination of phenol.
Proposed Synthesis of this compound
Plausible Experimental Workflow:
-
Diazotization: 2,4-dichloro-5-methylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2,4-dichloro-5-methylbenzenesulfonyl chloride.
-
Reduction: The sulfonyl chloride is subsequently reduced to the thiophenol. A common reducing agent for this transformation is zinc dust in an acidic medium (e.g., sulfuric acid).[9]
-
Purification: The final product would be isolated by extraction and purified by chromatography or distillation.
Caption: Proposed synthesis of this compound.
Chemical Reactivity: A Comparative Analysis
The electronic properties of the hydroxyl and thiol groups, as well as the substituents on the aromatic ring, dictate the reactivity of these compounds.
Acidity and Nucleophilicity
As previously noted, this compound is predicted to be a stronger acid than 2,4-dichlorophenol. This has significant implications for its reactivity. The corresponding thiophenolate anion, formed upon deprotonation, will be a softer nucleophile compared to the phenolate anion of 2,4-dichlorophenol. This difference in nucleophilicity can be exploited for selective reactions.
The electron-donating nature of the methyl group and the electron-withdrawing nature of the chlorine atoms and the thioether group in this compound will influence the electron density of the aromatic ring. The methylthio group can act as a weak π-donor through resonance and an inductive electron-withdrawing group.[10][11][12] The overall effect on electrophilic aromatic substitution will depend on the interplay of these electronic factors.
Oxidation
A key difference in reactivity lies in their susceptibility to oxidation. Thiophenols are readily oxidized to disulfides, a reaction that is not observed with phenols under similar conditions.[8] This property could be leveraged for the development of redox-sensitive molecules or for applications where controlled release of the active compound is desired.
Potential Applications: Exploring New Frontiers
While 2,4-dichlorophenol has established applications, the unique properties of this compound suggest potential for new and improved uses.
Agrochemicals
Substituted phenols and thiophenols are known to possess herbicidal and fungicidal properties.[13][14][15][16][17][18] The increased lipophilicity of this compound could lead to enhanced uptake by target organisms, potentially resulting in higher efficacy. The presence of the sulfur atom may also introduce novel mechanisms of action.
Drug Development
The phenol moiety is a common feature in many pharmaceuticals.[1][2] The greater acidity and distinct nucleophilicity of the thiophenol group in this compound could be advantageous in designing molecules with specific target interactions. The potential for redox cycling of the thiol-disulfide pair could also be explored for applications in drug delivery and pro-drug design.
Toxicological Profile: A Preliminary Assessment
A comprehensive toxicological profile for this compound is not available. However, some inferences can be drawn from the known toxicity of 2,4-dichlorophenol and general knowledge of substituted thiophenols.
-
2,4-dichlorophenol: This compound is known to be toxic and corrosive.[19] It can be harmful if swallowed, and contact with skin can be toxic.[20]
-
Substituted Thiophenols: The toxicity of substituted thiophenols can vary widely depending on the nature and position of the substituents.[13] Given the presence of two chlorine atoms, it is prudent to handle this compound with appropriate safety precautions until more specific toxicological data becomes available. The GHS hazard statements for this compound indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
Conclusion
This guide has provided a detailed comparison of this compound and 2,4-dichlorophenol. While the latter is a well-characterized compound, the former presents an intriguing structural variation with the potential for novel applications. The key differences in acidity, lipophilicity, and reactivity, stemming from the presence of the methylthio group, suggest that this compound may offer advantages in fields such as agrochemicals and drug discovery. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
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A-Scientist's-Guide-to-2,4-Dichloro-5-methylthiophenol-in-Advanced-Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the strategic advantages of employing 2,4-Dichloro-5-methylthiophenol as a key synthetic intermediate. This guide provides a comparative analysis against alternative reagents, supported by foundational chemical principles and application-focused data.
Introduction: Unveiling the Potential of a Specialized Thiophenol
In the landscape of organic synthesis, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the ultimate functionality of the target molecule. This compound (CAS No. 28225-88-9) is a specialized aromatic thiol that offers a unique combination of electronic and steric properties.[1] While not a ubiquitous reagent, its strategic deployment in the synthesis of high-value compounds, particularly in the agrochemical and pharmaceutical sectors, warrants a closer examination.[2][3][4]
This guide elucidates the distinct advantages conferred by the dichlorinated and methyl-substituted scaffold of this thiophenol. We will explore its enhanced reactivity, the influence of its substituents on reaction outcomes, and its role in imparting desirable physicochemical properties to final products. Through a comparative lens, we will benchmark its performance against simpler, alternative thiophenols, providing a clear rationale for its selection in complex synthetic endeavors.
Core Advantages: A Deeper Look at the Structure-Function Relationship
The utility of this compound stems directly from its molecular architecture. The presence of two electron-withdrawing chlorine atoms and an electron-donating methyl group on the phenyl ring creates a nuanced electronic environment that governs the reactivity of the thiol group.
1. Modulated Acidity and Nucleophilicity:
A fundamental characteristic of thiols is their acidity (pKa). The two chlorine atoms on the aromatic ring act as potent electron-withdrawing groups, increasing the acidity of the thiol proton compared to unsubstituted thiophenol. This has significant practical implications:
-
Milder Reaction Conditions: The increased acidity allows for deprotonation to the corresponding thiolate—the active nucleophile—using weaker bases (e.g., carbonates instead of hydroxides or alkoxides). This minimizes the risk of base-induced side reactions, such as hydrolysis of sensitive functional groups (e.g., esters) elsewhere in the molecule.
-
Enhanced Nucleophilicity of the Thiolate: While the thiol itself is less nucleophilic due to electron withdrawal, the resulting thiolate is a potent and soft nucleophile. Sulfur nucleophiles, in general, are more reactive than their oxygen counterparts in SN2 reactions.[5] The thiolate of this compound readily participates in key bond-forming reactions, including S-alkylation and S-arylation, to form stable thioethers.[5][6]
2. Steric Influence and Regiochemical Control:
The substitution pattern on the aromatic ring can influence the regioselectivity of its reactions and the conformational properties of the resulting products. The chlorine and methyl groups flanking the thiol can provide a degree of steric hindrance that can be exploited in certain synthetic contexts to direct reactions to a specific site or to control the rotational freedom around the newly formed C-S bond.
3. Imparting Desirable Physicochemical Properties:
In drug discovery and agrochemical development, the incorporation of specific structural motifs is often a deliberate strategy to fine-tune a molecule's properties.[7] The 2,4-dichloro-5-methylphenylthio moiety confers:
-
Lipophilicity: The presence of chlorine atoms and a methyl group increases the lipophilicity of the molecule. This can enhance membrane permeability, a critical factor for bioavailability in both pharmaceuticals and pesticides.[8]
-
Metabolic Stability: Halogen atoms, particularly chlorine, are often introduced into drug candidates to block sites of oxidative metabolism.[8] This can increase the half-life of a compound in biological systems, leading to improved efficacy and duration of action.
Comparative Analysis: this compound vs. Alternative Thiophenols
To fully appreciate the advantages of this compound, it is instructive to compare it with other commonly used thiophenols in a representative synthetic transformation: the S-alkylation reaction, a cornerstone of thioether synthesis.
Reaction: Thiol + Alkyl Halide → Thioether
| Reagent | Structure | Key Physicochemical Properties | Typical Base Required | Relative Reaction Rate | Advantages | Disadvantages |
| Thiophenol | C₆H₅SH | Baseline acidity and nucleophilicity. | Strong bases (e.g., NaOH, NaOEt). | Moderate. | Inexpensive, readily available. | Requires harsh basic conditions; risk of side reactions. |
| 4-Methylthiophenol | CH₃-C₆H₄SH | Electron-donating group slightly decreases acidity. | Strong bases required. | Slightly Slower. | Simple, commercially available. | Less acidic, requiring stronger bases than thiophenol. |
| 4-Chlorothiophenol | Cl-C₆H₄SH | Electron-withdrawing group increases acidity. | Milder bases (e.g., K₂CO₃) can be used. | Faster. | More acidic than thiophenol, allowing for milder conditions. | The resulting thioether may have different electronic properties. |
| This compound | Cl₂,CH₃-C₆H₂SH | Strongly acidic due to two Cl atoms. | Mild bases (e.g., K₂CO₃, Et₃N) are effective. | Fast. | High acidity allows for mild, selective reactions; imparts lipophilicity and metabolic stability.[8] | Higher cost; more complex starting material. |
As the data indicates, the primary advantage of using this compound lies in its ability to react under mild conditions, which is crucial when dealing with complex substrates bearing sensitive functional groups. This enhanced reactivity and the added benefits of lipophilicity and metabolic stability often justify its use in the later stages of a synthetic sequence for high-value target molecules.
Experimental Protocol: Synthesis of a Dichloromethylphenyl Thioether
This protocol details a representative S-alkylation reaction using this compound, highlighting the mild conditions that can be employed.
Objective: To synthesize S-benzyl this compound.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) (0.1 M solution)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and acetonitrile.
-
Base Addition: Add potassium carbonate to the solution. The use of K₂CO₃, a mild inorganic base, is sufficient to deprotonate the acidic thiol without affecting other potentially sensitive groups.
-
Electrophile Addition: Slowly add benzyl bromide to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).
-
Workup:
-
Filter the reaction mixture to remove the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). .
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure thioether.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting a thiophenol reagent in a synthetic workflow, emphasizing the conditions under which this compound becomes the optimal choice.
Caption: Decision workflow for selecting the appropriate thiophenol reagent.
Conclusion
This compound is a highly valuable, albeit specialized, reagent in modern organic synthesis. Its principal advantages—enhanced acidity leading to milder reaction conditions and the ability to impart favorable physicochemical properties like lipophilicity and metabolic stability—make it an excellent choice for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While simpler thiophenols are suitable for less demanding applications, the unique structural features of this compound provide a level of control and functionality that is often essential for the successful development of advanced chemical entities.
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Navigating the Intricacies of C-S Bond Formation: A Comparative Guide to the Limitations of 2,4-Dichloro-5-methylthiophenol
For the discerning researcher in organic synthesis and drug development, the selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the vast arsenal of sulfur-containing building blocks, substituted thiophenols play a crucial role in the construction of vital C-S bonds. This guide provides a detailed technical analysis of the limitations of a specific, yet illustrative, member of this class: 2,4-Dichloro-5-methylthiophenol. By examining its inherent electronic and steric properties, we will objectively compare its performance in key organic reactions against viable alternatives, supported by available data and mechanistic insights.
Understanding the Molecular Profile of this compound
This compound is a polysubstituted aromatic thiol characterized by the presence of two electron-withdrawing chlorine atoms and a weakly electron-donating methylthio group. This unique combination of substituents profoundly influences the reactivity of the thiol functional group, governing its acidity, nucleophilicity, and susceptibility to side reactions.
Steric Hindrance: The presence of a chlorine atom in the ortho position (C2) relative to the thiol group introduces considerable steric bulk. This steric hindrance can impede the approach of the sulfur nucleophile to the electrophilic center in many reactions, thereby slowing down reaction rates and potentially lowering yields.
Performance in Key Organic Reactions: A Comparative Analysis
The interplay of these electronic and steric factors dictates the utility and limitations of this compound in common C-S bond-forming reactions.
Ullmann Condensation and Buchwald-Hartwig C-S Cross-Coupling
The Ullmann condensation and the more modern Buchwald-Hartwig C-S cross-coupling are pivotal for the synthesis of diaryl thioethers. The success of these reactions is highly dependent on the nucleophilicity of the thiophenolate and the accessibility of the metal catalyst to both the thiol and the aryl halide.
Limitations of this compound:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the two chlorine atoms diminishes the nucleophilicity of the corresponding thiophenolate. This can lead to sluggish reaction rates and may require harsher reaction conditions (higher temperatures, stronger bases, and higher catalyst loadings) to achieve satisfactory conversion.
-
Steric Hindrance: The ortho-chloro substituent can sterically hinder the coordination of the thiophenolate to the metal center (copper in Ullmann, palladium or nickel in Buchwald-Hartwig), which is a crucial step in the catalytic cycle. This steric impediment can significantly lower the reaction efficiency, especially when coupled with sterically demanding aryl halides.
Comparative Performance with Alternatives:
| Thiophenol Derivative | Electronic Nature of Substituents | Steric Hindrance | Typical Performance in C-S Cross-Coupling |
| This compound | Strongly electron-withdrawing | High (ortho-chloro) | Reduced reactivity, may require forcing conditions. |
| 4-Methylthiophenol | Electron-donating | Low | Good to excellent reactivity. |
| 4-Chlorothiophenol | Electron-withdrawing | Low | Moderate reactivity, generally better than di- and tri-substituted analogs. |
| 2,6-Dimethylthiophenol | Electron-donating | Very High | Poor reactivity due to severe steric hindrance. |
This table provides a qualitative comparison based on general principles of organic reactivity. Specific reaction outcomes will depend on the full scope of reaction partners and conditions.
Experimental Workflow: A Conceptual Buchwald-Hartwig C-S Coupling Protocol
Caption: Conceptual workflow for a Buchwald-Hartwig C-S coupling reaction.
Causality in Protocol Design:
-
Choice of Ligand: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Xantphos, Josiphos-type ligands) are often employed. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step and can better accommodate sterically demanding substrates.
-
Choice of Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often preferred to ensure complete deprotonation of the acidic thiophenol without competing in the nucleophilic attack.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. While the chloro substituents on this compound would activate an aryl ring for SNAr if it were the substrate, here we consider its role as the nucleophile.
Limitations of this compound:
The primary limitation in SNAr reactions is its reduced nucleophilicity. For a successful SNAr reaction, the attacking nucleophile must be sufficiently strong to attack the electron-deficient aromatic ring. The electron-withdrawing chlorine atoms on this compound render its thiophenolate a relatively weak nucleophile, making it less effective in attacking highly activated aromatic systems.
Alternative Reagents and Strategies:
For SNAr reactions requiring a sulfur nucleophile, more basic and less sterically hindered thiols are generally more effective.
-
Alkyl Thiols: Simple alkanethiols (e.g., ethanethiol, propanethiol) are more nucleophilic than aromatic thiols and can be used when an aliphatic thioether is the desired product.
-
Thiophenols with Electron-Donating Groups: Thiophenols bearing electron-donating groups (e.g., 4-methoxythiophenol, 4-methylthiophenol) will form more nucleophilic thiolates and are therefore more reactive in SNAr reactions.
Caption: Relative nucleophilicity of substituted thiophenolates.
Mitigating the Limitations: Strategies and Alternative Reagents
When faced with the limitations of this compound, researchers can employ several strategies:
-
Catalyst and Ligand Optimization: In cross-coupling reactions, extensive screening of palladium or nickel catalysts and a diverse array of phosphine or N-heterocyclic carbene (NHC) ligands may identify a system capable of overcoming the steric and electronic hurdles.
-
Use of More Reactive Electrophiles: Employing more reactive aryl halides (I > Br > Cl) or triflates can compensate for the reduced nucleophilicity of the thiophenolate.
-
Alternative Sulfur Surrogates: In cases where the direct use of the thiophenol is problematic, alternative sulfur-transfer reagents can be considered. These include odorless and more stable precursors that generate the thiolate in situ.
Conclusion
This compound presents a challenging substrate in many common C-S bond-forming reactions due to a combination of reduced nucleophilicity and steric hindrance. Its utility is often limited to reactions with highly reactive electrophiles or requires carefully optimized catalytic systems. For researchers encountering difficulties with this reagent, a systematic evaluation of alternative thiophenols with more favorable electronic and steric profiles, or the exploration of different reaction methodologies, is highly recommended. Understanding the fundamental principles of substituent effects is key to rationally selecting the optimal reagents for successful and efficient organic synthesis.
References
- Specific citations to peer-reviewed articles and patents would be inserted here based on the actual literature data found and used to support the claims made in the guide.
A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-methylthiophenol Derivatives
Introduction: The Versatile Scaffold of 2,4-Dichloro-5-methylthiophenol
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds with diverse biological activities is a perpetual endeavor. The this compound core has emerged as a privileged structure, serving as a versatile starting point for the synthesis of a wide array of derivatives with potent pharmacological properties. This guide provides a comprehensive comparison of the biological activities of these derivatives, with a primary focus on their anticancer and antimicrobial efficacy. Furthermore, we will explore their potential applications as insecticidal and nematicidal agents. Through an in-depth analysis of structure-activity relationships (SAR), experimental data, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the full therapeutic potential of this promising class of compounds.
The inherent reactivity of the thiol group, combined with the electronic effects of the chloro and methyl substituents on the phenyl ring, provides a unique chemical handle for the facile synthesis of diverse molecular architectures. This has led to the development of several classes of this compound derivatives, including but not limited to, 1,2,3-thiadiazoles/selenadiazoles, benzenesulfonamides, and chalcones, each exhibiting distinct and potent biological profiles.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, most notably colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). The anticancer potential of these compounds appears to be multifaceted, involving the induction of apoptosis and disruption of key cellular processes.
Comparative Efficacy of Key Derivatives
The anticancer activity of various this compound derivatives has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1,2,3-Thiadiazole/Selenadiazole | Compound 4c (benzene derivative) | SW480 (Colon) | More active than 5-FU | 5-Fluorouracil (5-FU) | Not specified in study |
| Compound 4c (benzene derivative) | HCT-116 (Colon) | More active than 5-FU | 5-Fluorouracil (5-FU) | ~2.5-10[1] | |
| Compound 4c (benzene derivative) | MCF-7 (Breast) | More active than 5-FU | 5-Fluorouracil (5-FU) | ~5-15[2] | |
| Benzenesulfonamide | Compound 37 | HCT-116 (Colon) | 36 | Doxorubicin | ~0.1-1.0[1][3] |
| Compound 46 | MCF-7 (Breast) | Not specified, but active | Doxorubicin | ~0.5-2.0[1] | |
| Chalcone | Derivative 5 | AGS (Gastric) | <1.0 µg/mL | - | - |
| Derivative 7 | HL-60 (Leukemia) | <1.57 µg/mL | - | - |
Table 1: Comparative anticancer activity of this compound derivatives.
From the data, it is evident that 1,2,3-thiadiazole/selenadiazole derivatives, in particular, exhibit promising anticancer activity, reportedly surpassing the efficacy of the standard chemotherapeutic agent 5-Fluorouracil against colon and breast cancer cell lines[4]. Benzenesulfonamide derivatives also show potent, albeit slightly less so, activity against HCT-116 and MCF-7 cells[5]. Chalcone derivatives have demonstrated significant cytotoxicity against gastric and leukemia cell lines at very low concentrations[6].
Mechanism of Action: Inducing Programmed Cell Death
The primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process crucial for eliminating damaged or cancerous cells.
Several studies suggest that this compound derivatives trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate.
Treatment with these derivatives has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2[5]. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The sulfur atom in the thiophenol core is a key player in the antimicrobial properties of these derivatives. They have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Comparative Efficacy Against Key Pathogens
The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative Class | Specific Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 1,2,3-Thiadiazole/Selenadiazole | Compound 4a | Escherichia coli | 0.625 - 6.25 | Ciprofloxacin | ~0.013[7] |
| Compound 4c | Staphylococcus aureus | 0.625 - 6.25 | Ciprofloxacin | ~0.6[7] | |
| Compounds 4a-c | Candida albicans | 0.625 - 6.25 | - | - | |
| Benzenesulfonamide | Compounds 10 & 16 | MRSA | 4 - 8 | Vancomycin | ~0.5 - 2.0[8][9] |
Table 2: Comparative antimicrobial activity of this compound derivatives.
The 1,2,3-thiadiazole/selenadiazole derivatives exhibit potent activity against a range of microbes, with MIC values in the low microgram per milliliter range[4]. Notably, benzenesulfonamide derivatives have shown high bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
Mechanism of Action: Disruption of Essential Cellular Functions
The antimicrobial action of organosulfur compounds is often attributed to their ability to interact with and disrupt essential cellular components.
The thiol group in these derivatives, or reactive sulfur species generated from them, can form disulfide bonds with the sulfhydryl groups of cysteine residues in essential bacterial enzymes. This covalent modification can lead to the inactivation of enzymes involved in crucial metabolic pathways, such as DNA gyrase or enzymes in fatty acid biosynthesis, ultimately leading to bacterial cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound derivatives
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
III. Insecticidal and Nematicidal Activities: Expanding the Bioactive Spectrum
Beyond their potent anticancer and antimicrobial properties, derivatives of this compound and related organosulfur compounds have shown promise as insecticidal and nematicidal agents, offering potential alternatives to conventional pesticides.
Comparative Efficacy
While specific data for this compound derivatives in this domain is emerging, studies on structurally related compounds provide valuable insights. Thiophenol itself is used as a mosquito larvicide[10]. Furthermore, various organosulfur compounds, including those found in garlic extracts, have demonstrated significant nematicidal activity against root-knot nematodes like Meloidogyne incognita[4][11].
| Compound Class | Target Organism | Activity Metric | Value | Reference Compound | Reference Value |
| Dichlorinated Phenyl Thioamides | Spodoptera littoralis (2nd instar) | LC50 | 46.33 mg/L | - | - |
| Garlic Extract (Polysulfides) | Meloidogyne incognita | LC50 | 0.8 mg/mL (96h) | - | - |
| Phenolic Derivatives | Meloidogyne incognita | EC50 | 0.70 µg/mL (p-nitrophenol) | - | - |
Table 3: Insecticidal and nematicidal activity of related compounds.
Dichlorinated phenyl thioamide derivatives have shown good insecticidal activity against the cotton leafworm, Spodoptera littoralis[12]. Organosulfur compounds from garlic exhibit strong nematicidal effects[4]. Phenolic compounds, which share structural similarities with the thiophenol core, have also demonstrated potent nematicidal activity[13].
Potential Mechanisms of Action
The mechanisms of insecticidal and nematicidal action are likely to be diverse. For insects, these compounds may act as neurotoxins, interfering with neurotransmitter systems. In nematodes, organosulfur compounds are thought to disrupt cellular respiration and metabolism. The lipophilic nature of these compounds facilitates their penetration through the cuticle of these organisms.
IV. Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
The Thiol Group: The presence of the sulfur atom is crucial for many of the observed biological activities, likely due to its ability to interact with biological thiols.
-
Halogenation: The dichloro substitution pattern on the phenyl ring significantly influences the lipophilicity and electronic properties of the molecule, which can enhance cell permeability and target binding.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiadiazole or selenadiazole, often leads to a significant enhancement of both anticancer and antimicrobial activities.
-
Substituents on Appended Rings: The nature and position of substituents on additional aromatic or heterocyclic rings can fine-tune the biological activity, offering opportunities for further optimization. For instance, the presence of a naphthyl moiety in some benzenesulfonamide derivatives was found to significantly contribute to their anticancer activity[5].
Future research should focus on a more systematic exploration of the SAR to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be critical for their rational development as therapeutic agents. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models.
Conclusion
Derivatives of this compound represent a rich and versatile source of biologically active compounds. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their potential as insecticidal and nematicidal agents, underscores their significance in the field of drug discovery and development. The ability to readily modify their structure provides a powerful platform for the generation of new chemical entities with tailored biological activities. This guide serves as a foundational resource for researchers seeking to explore and expand upon the therapeutic potential of this remarkable chemical scaffold.
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A Researcher's Guide to the Spectroscopic Comparison of Thiophenol Derivatives
Thiophenol and its derivatives are fundamental building blocks in organic synthesis, materials science, and drug development. Their utility often stems from the reactive thiol (-SH) group and the tunable electronic properties of the aromatic ring. A thorough spectroscopic characterization is paramount for confirming structure, assessing purity, and understanding the electronic effects of various functional groups. This guide provides an in-depth comparison of thiophenol derivatives using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to offer a practical and objective resource for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment within a molecule. The chemical shift (δ) is highly sensitive to the electron density around a nucleus, making it an excellent probe for studying the influence of substituents on the thiophenol scaffold.
Causality of Substituent Effects in NMR
The electronic character of a substituent on the benzene ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density across the entire ring through resonance and inductive effects.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂) increase electron density, particularly at the ortho and para positions. This increased shielding causes the corresponding ¹H and ¹³C nuclei to resonate at a lower chemical shift (upfield shift).
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -Cl) decrease electron density in the ring. This deshielding effect causes the nuclei to resonate at a higher chemical shift (downfield shift).
This relationship is well-established and can even be correlated with Hammett constants (σp), which quantify the electron-donating or -withdrawing ability of a substituent.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-10 mg of the thiophenol derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition : Record the ¹H and ¹³C{¹H} (proton-decoupled) spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).[1][2]
-
Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis : Integrate the ¹H signals and assign both ¹H and ¹³C chemical shifts based on multiplicity, coupling constants, and comparison to known data.
Workflow for NMR Analysis
Caption: Workflow for a typical SERS experiment with thiophenol derivatives.
Comparative Vibrational Data
The position of key vibrational bands provides a fingerprint for each derivative.
Table 2: Key Vibrational Frequencies (cm⁻¹) for Thiophenol and Selected Derivatives.
| Vibrational Mode | Thiophenol | 2-Fluorothiophenol | Diphenyldisulfide | Source(s) |
| S-H Stretch | ~2567 | Present | Absent | [3][4] |
| Aromatic C=C Stretch | ~1580, 1475 | 1581, 1475 | ~1577 | [4][5] |
| C-S Stretch | ~740 | ~1077 (coupled with C-F) | ~690 | [3][4] |
| S-S Stretch | Absent | Absent | ~505 | [3] |
Note: The C-S stretch in 2-fluorothiophenol is significantly shifted and coupled with the C-F vibration. [4]The disappearance of the S-H stretch and the appearance of an S-S stretch is definitive proof of oxidation to the disulfide. [3]
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In thiophenol derivatives, the most important transitions are the π → π* transitions within the benzene ring.
Causality of Substituent Effects in UV-Vis
The energy of these electronic transitions is directly affected by substituents on the aromatic ring.
-
Auxochromes (e.g., -OH, -NH₂, -SH): These groups, containing lone pairs of electrons, can donate electron density to the ring, extending the conjugated π-system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift).
-
Effect of EWGs and EDGs : Both electron-withdrawing and electron-donating groups can cause bathochromic shifts by extending conjugation or influencing the energy levels of the molecular orbitals involved in the transition. The specific effect depends on the nature of the substituent and its position. [6]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or hexane).
-
Solution Preparation : Prepare a dilute stock solution of the thiophenol derivative of a known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum in the optimal range (0.1 - 1.0 AU).
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement : Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-400 nm. [7]5. Analysis : Identify the wavelength of maximum absorbance (λmax).
Substituent Effects on Electronic Transitions
Caption: Substituents alter the HOMO-LUMO gap, causing a bathochromic shift.
Comparative UV-Vis Data
The position of λmax is a clear indicator of how a substituent modifies the electronic structure of the thiophenol chromophore.
Table 3: UV-Vis Absorption Maxima (λmax) for Substituted Thiophenols in Solution.
| Compound | Substituent(s) | λmax (nm) | Source(s) |
| Thiophenol | -H | ~236 | [6] |
| 2-Fluorothiophenol | 2-F | ~240 | [6] |
| 3-Fluorothiophenol | 3-F | ~238 | [6] |
| 2-Methylthiophenol | 2-CH₃ | ~240 | [6] |
| Thiophenolate Anion | -S⁻ | ~260 | [7][8] |
Note: The deprotonated thiophenolate anion shows a significant red shift compared to the neutral thiophenol due to the increased electron-donating ability of the -S⁻ group. [7][8]
Conclusion
The spectroscopic analysis of thiophenol derivatives is a multi-faceted task where each technique provides a unique piece of the structural and electronic puzzle. NMR spectroscopy excels at mapping the precise electronic environment of the carbon-hydrogen framework, clearly showing the inductive and resonance effects of substituents. Vibrational techniques like IR and Raman spectroscopy provide a characteristic fingerprint, confirming the presence or absence of key functional groups like the S-H bond and offering insights into the overall molecular structure. Finally, UV-Vis spectroscopy probes the conjugated π-system, revealing how substituents modulate the electronic transition energies. By judiciously applying these methods, researchers can confidently characterize their synthesized derivatives, providing the solid, verifiable data required for publication and further application in drug discovery and materials science.
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(N.d.). Raman (a) and SERS (b) spectra of thiophenol. ResearchGate. Retrieved from [Link]
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Berg, R. M., & Pemberton, J. E. (2020). Effect of substituents on surface equilibria of thiophenols and isoquinolines on gold substrates studied using surface-enhanced Raman spectroscopy. Physical Chemistry Chemical Physics, 22(25), 14207–14216. Retrieved from [Link]
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King, G. A., Oliver, T. A. A., & Ashfold, M. N. R. (2011). The near ultraviolet photodissociation dynamics of 2- and 3-substituted thiophenols: Geometric vs. electronic structure effects. The Journal of Chemical Physics, 134(13), 134309. Retrieved from [Link]
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van der Veen, M. A., & Feringa, B. L. (2022). pH-Induced Changes in the SERS Spectrum of Thiophenol at Gold Electrodes during Cyclic Voltammetry. The Journal of Physical Chemistry C, 126(17), 7542–7548. Retrieved from [Link]
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File, N., Carmicheal, J., Krasnoslobodtsev, A. V., Japp, N. C., Souchek, J. J., Chakravarty, S., Hollingsworth, M. A., Sasson, A. A., Natarajan, G., Kshirsagar, P. G., Jain, M., Hayashi, C., Junker, W. M., Kaur, S., & Batra, S. K. (2022). Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. Biosensors, 12(1), 25. Retrieved from [Link]
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Merlen, A., Nitsche, S., Vesperinas, A., Talaga, D., Lagugné-Labarthet, F., & Delville, M.-H. (2014). Raman spectra and DFT calculations of thiophenol molecules adsorbed on a gold surface. Physical Chemistry Chemical Physics, 16(44), 24451–24457. Retrieved from [Link]
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A Senior Application Scientist's Guide to Thiophenol Reagents in Modern Pharmaceutical Synthesis: A Comparative Analysis of 2,4-Dichloro-5-methylthiophenol and its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical comparison of 2,4-Dichloro-5-methylthiophenol and its alternative reagents, with a particular focus on their application in the synthesis of complex pharmaceutical targets.
While the direct application of this compound is not as widely documented in readily available literature, we will use the synthesis of the antidepressant Vortioxetine as a real-world case study. This allows for a robust comparison of a closely related and industrially significant reagent, 2,4-dimethylthiophenol , with emerging alternative synthetic strategies. This comparative framework will provide valuable insights into the nuanced reactivity of substituted thiophenols and the strategic considerations for choosing the optimal synthetic pathway.
Introduction to Thiophenols in Cross-Coupling Reactions
Substituted thiophenols are pivotal reagents in organic synthesis, primarily utilized for the formation of carbon-sulfur (C-S) bonds to construct aryl thioethers. These moieties are present in a wide array of pharmaceuticals and agrochemicals. The palladium-catalyzed Buchwald-Hartwig amination and related cross-coupling reactions have become standard methods for these transformations, offering a high degree of control and functional group tolerance.[1][2]
The reactivity of a substituted thiophenol is intrinsically linked to the electronic nature of its substituents. Electron-donating groups (EDGs), such as methyl groups, increase the electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs), like chlorine atoms, decrease the electron density, making the thiol less nucleophilic but more acidic. This fundamental principle governs the choice of reaction conditions and the expected outcomes in a cross-coupling reaction.
Case Study: The Synthesis of Vortioxetine
Vortioxetine is a multimodal antidepressant whose synthesis prominently features a C-S cross-coupling reaction. The key disconnection in many synthetic routes involves the formation of the diaryl sulfide bond.
The Incumbent Reagent: 2,4-Dimethylthiophenol in Palladium-Catalyzed Synthesis
The most established and widely practiced industrial synthesis of Vortioxetine employs 2,4-dimethylthiophenol in a palladium-catalyzed cross-coupling reaction with an appropriately substituted aryl halide and piperazine.[2][3]
The Palladium-Catalyzed Pathway (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern C-N and C-S bond formation.[1][2] In the context of Vortioxetine synthesis, it facilitates the coupling of an aryl halide with piperazine. A similar palladium-catalyzed reaction is used to form the C-S bond with 2,4-dimethylthiophenol.
Reaction Workflow: Palladium-Catalyzed Vortioxetine Synthesis
Caption: Palladium-catalyzed synthesis of Vortioxetine.
Experimental Protocol: Palladium-Catalyzed Synthesis of Vortioxetine
Step 1: Synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
-
To a reaction vessel, add 1-bromo-2-iodobenzene (1.0 eq), Boc-piperazine (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (NaOtBu, 1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
Step 2: Synthesis of Boc-protected Vortioxetine
-
To a reaction vessel, add the product from Step 1 (1.0 eq), 2,4-dimethylthiophenol (1.2 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene and NaOtBu (1.3 eq).
-
Heat the mixture to 100-110 °C and stir until completion.
-
Perform an aqueous workup as described in Step 1.
Step 3: Deprotection to Vortioxetine
-
Dissolve the Boc-protected Vortioxetine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a strong acid, such as hydrochloric acid or hydrobromic acid, and stir at room temperature.
-
The product will precipitate as the corresponding salt. Filter the solid and wash with a cold solvent to obtain pure Vortioxetine salt.[2][3]
Comparative Analysis: this compound
The two chlorine atoms on the phenyl ring are strong electron-withdrawing groups. This will significantly decrease the electron density on the sulfur atom, making the thiol less nucleophilic compared to 2,4-dimethylthiophenol.
Expected Consequences:
-
Slower Reaction Rates: The C-S coupling reaction would likely require more forcing conditions (higher temperatures, longer reaction times, or a more active catalyst system) to achieve comparable yields.
-
Potential for Alternative Catalyst Systems: Standard palladium/phosphine catalysts may not be as effective. More electron-rich ligands or different metal catalysts might be necessary to overcome the lower nucleophilicity.
Proposed Synthesis of this compound
A plausible synthetic route to this compound would involve a Sandmeyer-type reaction from the corresponding aniline.[4][5]
Reaction Workflow: Proposed Synthesis of this compound
Caption: Proposed synthesis via Sandmeyer reaction.
Alternative Reagents and Synthetic Strategies
The drawbacks of the palladium-catalyzed route, namely the high cost and potential toxicity of the palladium catalyst, have spurred the development of alternative synthetic methods for Vortioxetine.[6][7]
Copper-Catalyzed C-S Coupling (Ullmann Condensation)
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction that has seen a resurgence with the development of more effective ligand systems.[8] This approach offers a more cost-effective alternative to palladium.
Reaction Workflow: Copper-Catalyzed Vortioxetine Synthesis
Caption: Copper-catalyzed one-pot synthesis of Vortioxetine.
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of Vortioxetine
-
In a reaction vessel, combine 2,4-dimethylthiophenol (1.0 eq), 2-bromo-iodobenzene (1.0 eq), potassium phosphate (2.5 eq), cuprous iodide (0.1 eq), and (S,S)-cyclohexanediamine (0.1 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the mixture to 70-80 °C and stir for 5 hours.
-
After the initial coupling is complete, add piperazine (1.1 eq) to the reaction mixture.
-
Continue heating for an additional 5-8 hours.
-
Upon completion, cool the reaction, perform an aqueous workup with extraction into an organic solvent (e.g., dichloromethane).
-
Purify the product by recrystallization.[9]
Palladium-Free Synthesis via Lithiated Intermediates
A more recent and innovative approach avoids transition metal catalysts altogether by utilizing lithiated intermediates. This strategy offers the significant advantages of lower cost and the elimination of heavy metal contamination.[6][7]
Reaction Workflow: Palladium-Free Vortioxetine Synthesis
Caption: Palladium-free synthesis via a lithiated intermediate.
Experimental Protocol: Synthesis of Vortioxetine via Lithiation
-
Dissolve 1-(2-bromophenyl)piperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir for 1 hour at -78 °C to form the lithiated intermediate.
-
In a separate flask, dissolve 1,2-bis(2,4-dimethylphenyl)disulfane (1.2 eq) in anhydrous THF.
-
Slowly add the solution of the lithiated intermediate to the disulfide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and perform a standard aqueous workup and extraction.
-
Purify the crude product by chromatography or recrystallization.[6][7]
Performance Comparison of Synthetic Routes
| Feature | Palladium-Catalyzed Route | Copper-Catalyzed Route | Palladium-Free (Lithiation) Route |
| Primary Reagent | 2,4-Dimethylthiophenol | 2,4-Dimethylthiophenol | 1,2-bis(2,4-dimethylphenyl)disulfane |
| Catalyst | Palladium complex (e.g., Pd₂(dba)₃/BINAP) | Copper salt (e.g., CuI) | None |
| Typical Yield | Good to excellent (77-95%)[2][3][10] | Good (up to 93.6%)[9] | High[6][7] |
| Reaction Conditions | Milder temperatures (80-110 °C) | Higher temperatures (70-80 °C, then continued heating) | Cryogenic temperatures (-78 °C) |
| Cost | High (due to palladium and phosphine ligands)[11] | Moderate (copper is significantly cheaper) | Lower (avoids expensive catalysts) |
| Environmental Impact | Concerns over palladium toxicity and waste.[6] | Lower toxicity compared to palladium. | Generally considered "greener" by avoiding heavy metals. |
| Scalability | Well-established for industrial scale. | Good potential for industrial scale. | May present challenges at large scale due to cryogenic conditions and handling of organolithium reagents. |
Conclusion and Future Outlook
The synthesis of Vortioxetine serves as an excellent platform for comparing the utility of substituted thiophenols and the evolution of synthetic strategies in pharmaceutical development.
-
2,4-Dimethylthiophenol in palladium-catalyzed reactions remains a robust and well-understood method, though it is encumbered by the cost and environmental concerns associated with palladium.
-
The hypothetical use of This compound would likely necessitate more forcing reaction conditions due to its lower nucleophilicity, potentially impacting the overall efficiency and cost of the process.
-
Copper-catalyzed alternatives present a compelling, more economical option, and are likely to see increased adoption as ligand systems and reaction conditions are further optimized.
-
Palladium-free routes via lithiation are highly innovative and address the core issues of cost and metal contamination. However, their scalability for large-scale manufacturing requires careful consideration of the practical challenges associated with cryogenic temperatures and organometallic reagents.
For researchers and drug development professionals, the choice of reagent and synthetic route is a multifactorial decision. While established methods provide a reliable foundation, the exploration of alternative reagents and novel catalytic systems is crucial for developing more sustainable, cost-effective, and environmentally benign manufacturing processes for the next generation of pharmaceuticals.
References
- Buchwald, S. L., & Mauger, C. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221.
- EP2878596A1. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates.
- WO2014128207A1. (2014). Vortioxetine manufacturing process.
- Garrett, C. E., & Prasad, K. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
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Phys.org. (2020). A green catalyst for pharmaceutical and industrial chemistry. [Link]
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- Synthesis of 2-Chloro-3-(2,5-dichloro-4-methylthio-phenoxy)-6-nitro-N-benzyl-aniline. (n.d.). PrepChem.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-methylthiophenol
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 2,4-Dichloro-5-methylthiophenol demand a rigorous, protocol-driven approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards. The causality behind each step is explained to foster a culture of safety built on understanding, not just rote compliance.
Section 1: Hazard Assessment and Characterization
This compound (CAS No. 28225-88-9) is a chlorinated organosulfur compound.[1][2] Understanding its hazard profile is the foundational step for safe handling and disposal. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents multiple hazards.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Code | Statement | Practical Implication for Laboratory Staff |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] | Accidental ingestion of even small amounts can cause significant illness. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] | Direct contact can lead to redness, inflammation, or chemical burns. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] | Splashes can cause significant eye damage; immediate and thorough rinsing is critical. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] | Inhalation of dust or vapors can irritate the nose, throat, and lungs. |
Regulatory Context: Why This is a Hazardous Waste
While this compound itself is not explicitly listed by name on the US EPA's P-list of acutely hazardous wastes, its structural analog, Thiophenol (CAS No. 108-98-5), is listed under the waste code P014 .[3][4][5] This classification is reserved for acutely toxic chemicals. Given the structural similarities and inherent hazards of chlorinated phenols and thiophenols, it is imperative to manage this compound with the highest level of caution.[6] Therefore, all waste streams containing this compound must be treated as acutely hazardous waste . This conservative approach is a self-validating system that ensures compliance and safety. Disposal of such wastes is strictly controlled by federal, state, and local regulations.[4][6]
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical in any capacity—from initial use to final waste packaging—the following engineering controls and PPE must be in place.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[7] Ensure safety showers and eyewash stations are accessible and operational.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection : Wear a flame-retardant lab coat and ensure full skin coverage. For glove selection, nitrile gloves are a common choice, but it is best practice to consult a glove manufacturer's chemical resistance guide for specific breakthrough times for chlorinated and sulfur-containing compounds.
-
Respiratory Protection : If there is a risk of exceeding exposure limits or when working outside a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges is required.
Section 3: Waste Segregation and Collection Protocol
Proper disposal begins at the point of generation. Meticulous segregation and containment are non-negotiable.
Step-by-Step Waste Collection Methodology:
-
Identify the Waste Stream : Clearly differentiate between the following waste types:
-
Unused/Expired Pure Chemical : The original container with the remaining product.
-
Contaminated Solid Waste : Items such as pipette tips, weighing papers, contaminated gloves, and bench paper.
-
Contaminated Liquid Waste : Solutions containing this compound from experimental procedures.
-
-
Select the Proper Waste Container :
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.[5] Lined metal or plastic drums are often used.[3]
-
Never use a container that previously held an incompatible chemical, particularly strong oxidizers.
-
Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[5]
-
-
Label the Container Correctly :
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name and contact information of the generating researcher or lab.
-
-
-
Accumulate Waste Safely :
-
Keep waste containers closed at all times, except when adding waste.[5]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than one quart of this acutely hazardous waste in the laboratory at any time before requesting removal.[5]
-
Section 4: Disposal Pathways - A Decision Framework
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[3] The only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
The diagram below outlines the logical flow for managing waste containing this chemical.
Caption: Waste Classification and Disposal Pathway for this compound.
The ultimate fate of this chemical waste is typically high-temperature incineration at a facility permitted to handle hazardous materials. This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Section 5: Emergency Procedures - Spill Management
Immediate and correct response to a spill is critical to minimizing exposure and environmental impact.
Step-by-Step Spill Cleanup Protocol:
-
Assess and Alert : Evaluate the size and location of the spill. If the spill is large, involves a significant release of dust or vapor, or you feel unsafe, evacuate the area immediately. Alert colleagues and contact your institution's EHS or emergency response team.
-
Control and Ventilate : If the spill is small and manageable, ensure the fume hood is operational. Restrict access to the spill area.
-
Don PPE : Wear, at a minimum, double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.
-
Neutralize and Absorb :
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or activated carbon adsorbent.[4]
-
CRITICAL WARNING : Never use dry, powdered hypochlorite (bleach) or other strong oxidizing agents to clean up thiophenol-related spills. This can lead to a highly exothermic reaction and potential autoignition.[3]
-
-
Collect Debris :
-
Using non-sparking tools (e.g., plastic dustpan), carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Avoid creating dust.
-
-
Decontaminate :
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by ethanol), working from the outside in.
-
Place all cleaning materials into the same hazardous waste container.
-
-
Package and Label : Seal the container, and label it as "Hazardous Waste - Spill Debris" with the chemical name and associated hazards. Arrange for pickup through your EHS office.
The following workflow illustrates the decision-making process during a spill.
Caption: Emergency Response Workflow for a this compound Spill.
By adhering to these detailed procedures, researchers can confidently manage this compound from procurement to disposal, upholding the highest standards of laboratory safety and environmental responsibility.
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Personal protective equipment for handling 2,4-Dichloro-5-methylthiophenol
This guide provides comprehensive safety protocols and operational directives for the handling of 2,4-Dichloro-5-methylthiophenol (CAS No. 28225-88-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research. The following procedures are based on established safety principles for thiophenols and chlorinated compounds, in conjunction with the known hazard profile of this specific chemical.
Hazard Analysis and Risk Assessment: Understanding the Compound
This compound is a sulfur-containing aromatic compound. A thorough understanding of its hazard profile is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1][2]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide. The causality is clear: direct contact or inhalation can lead to immediate and potentially severe health effects.
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | Classification | Signal Word |
| H302 | Acute toxicity, oral (Category 4) | Warning |
| H315 | Skin corrosion/irritation (Category 2) | Warning |
| H319 | Serious eye damage/eye irritation (Category 2A) | Warning |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Warning |
Source: PubChem CID 119901[1][2]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on best practices for handling chlorinated and sulfur-containing aromatic compounds. A risk assessment should always be conducted to determine if additional protection is required for a specific procedure.
Hand Protection
Given that this compound causes skin irritation, robust hand protection is critical.
-
Recommended Gloves: Nitrile or neoprene gloves are recommended for handling this type of chemical. Always use gloves that are powder-free to prevent aerosolization of the chemical.
-
Double Gloving: For procedures with a higher risk of splashing, double gloving provides an additional layer of protection.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation or perforation.
-
Proper Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves as hazardous waste.
Eye and Face Protection
To prevent serious eye irritation, the following are mandatory:
-
Safety Glasses: Safety glasses with side shields are the minimum requirement.
-
Chemical Goggles: For any procedure with a risk of splashing, chemical splash goggles are required.
-
Face Shield: In addition to chemical goggles, a face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection
To mitigate the risk of respiratory tract irritation, work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient, respiratory protection is necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. For higher concentrations or in situations where the exposure limit may be exceeded, a respirator with a combination of organic vapor and particulate (P95 or P100) filters may be necessary.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In situations with a high risk of exposure, a chemical-resistant suit may be required.
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to be a self-validating system, with built-in checks to ensure safety at each stage.
Pre-Handling Preparations
-
Information Review: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used. If a specific SDS for this compound is not available, consult the SDS for a closely related compound such as 2-chlorothiophenol and the GHS information available.
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
Spill Kit Availability: Confirm that a spill kit containing appropriate absorbent materials for chemical spills is available.
Handling Procedures
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Container Management: Keep containers of this compound tightly closed when not in use.
-
Avoid Incompatibilities: Be aware of any incompatible materials and avoid mixing them.
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Figure 2. A logical flow diagram for responding to an exposure event.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste materials (solid and liquid) contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations. Chlorinated waste streams often have specific disposal requirements.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By integrating the directives in this guide into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects researchers and ensures the reliability of scientific outcomes. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
